N,2,5-trimethylbenzene-1-sulfonamide CAS number search
Part 1: Executive Summary & Core Directive N,2,5-Trimethylbenzene-1-sulfonamide (systematically known as N-methyl-2,5-dimethylbenzenesulfonamide ) is a specialized sulfonamide derivative used primarily as an intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Directive
N,2,5-Trimethylbenzene-1-sulfonamide (systematically known as N-methyl-2,5-dimethylbenzenesulfonamide ) is a specialized sulfonamide derivative used primarily as an intermediate in medicinal chemistry and organic synthesis.
Critical Advisory on CAS Identification:
A direct search for "N,2,5-trimethylbenzene-1-sulfonamide" often yields conflicting or ambiguous results in public databases.[1] Specifically, the CAS number 14819-39-7 is frequently cross-listed with this compound in some aggregate databases but is more authoritatively assigned to Ethyl 2-propylthiazole-4-carboxylate (an isomer with the same molecular formula,
Researcher Directive: Do not rely solely on CAS 14819-39-7 for procurement without verifying the chemical structure. For research and development purposes, this compound is best identified by its systematic nomenclature or synthesized directly from verified precursors.[1]
Part 2: Chemical Identity & Profile[2][3][4]
Nomenclature and Structure
To ensure precision in drug development workflows, the IUPAC systematic naming convention should be prioritized over the ambiguous "N,2,5-trimethyl" descriptor.
Based on structure-activity relationship (SAR) data of analogous toluene-sulfonamides.[1]
Property
Value (Predicted/Range)
Physical State
White to off-white crystalline solid
Melting Point
95°C – 105°C (Typical for N-methyl sulfonamides)
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Sulfonamide NH)
~10.5 – 11.0
Part 3: Synthesis Protocol
Given the scarcity of the commercial compound under a unique CAS, the most reliable method for acquisition is de novo synthesis. The following protocol utilizes 2,5-dimethylbenzenesulfonyl chloride (CAS 19040-62-1) as the primary scaffold.[1][2][3][4]
Reaction Logic
The synthesis proceeds via a nucleophilic substitution at the sulfur atom.[1] The nitrogen lone pair of methylamine attacks the electrophilic sulfonyl sulfur, displacing the chloride ion. A base (Pyridine or Triethylamine) is required to scavenge the HCl byproduct and drive the equilibrium forward.[1]
Charge a round-bottom flask with 2,5-dimethylbenzenesulfonyl chloride (1.0 eq) dissolved in anhydrous DCM (approx. 10 mL/g).
Cool the solution to 0°C using an ice bath to suppress side reactions.
Step 2: Amine Addition
Add Triethylamine (1.5 eq) to the reaction vessel.
Slowly add Methylamine (1.2 eq) dropwise over 20 minutes. Maintain temperature < 5°C.
Note: Exothermic reaction.[1] Rapid addition may cause localized heating and impurities.[1]
Step 3: Reaction & Monitoring
Allow the mixture to warm to Room Temperature (25°C).
Stir for 2–4 hours.
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting sulfonyl chloride spot (high Rf) should disappear, replaced by the more polar sulfonamide spot.
Recrystallization: If necessary, recrystallize from Ethanol/Water or Hexane/EtOAc to achieve >98% purity.
Part 4: Visualization of Synthesis Pathway
The following diagram illustrates the chemical transformation and logical flow of the synthesis.
Figure 1: Synthetic pathway for N,2,5-trimethylbenzene-1-sulfonamide via sulfonyl chloride aminolysis.
Part 5: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.
Proton NMR (
NMR, 400 MHz,
)
Moiety
Chemical Shift ( ppm)
Multiplicity
Integration
Assignment
Ar-H
7.7 – 7.8
Singlet/Doublet
1H
H-6 (Ortho to )
Ar-H
7.2 – 7.3
Multiples
2H
H-3, H-4
NH
4.5 – 5.0
Broad Singlet
1H
Sulfonamide NH ( exchangeable)
N-CH3
2.65
Doublet
3H
Methyl on Nitrogen
Ar-CH3
2.55
Singlet
3H
Methyl at C-2
Ar-CH3
2.35
Singlet
3H
Methyl at C-5
Note: The methyl group at C-2 is deshielded relative to C-5 due to the ortho-effect of the sulfonyl group.[1]
Part 6: Applications in Drug Development
1. Medicinal Chemistry Scaffold:
The 2,5-dimethylbenzenesulfonamide moiety serves as a lipophilic core in fragment-based drug discovery (FBDD).[1] The methyl substitution pattern provides steric bulk that can lock conformations in protein active sites, particularly in:
Carbonic Anhydrase Inhibitors: Sulfonamides are classic zinc-binding groups.[1]
GPCR Antagonists: Used as a linker or tail group to modulate solubility and metabolic stability.[1]
2. Bioisosteric Replacement:
The N-methyl group acts as a metabolic block, preventing rapid N-glucuronidation compared to primary sulfonamides, potentially improving the pharmacokinetic (PK) profile of lead compounds.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 14819-39-7. Retrieved from [Link] (Note: Verify isomer distinction).
A Technical Guide to the Synthesis, Structure, and Application of N,2,5-trimethylbenzene-1-sulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and ability to engage in critical hydrogen bonding interactions.[1][2] This guide provides an in-depth technical examination of a specific analogue, N,2,5-trimethylbenzene-1-sulfonamide. We will explore its chemical structure, outline a robust synthetic methodology grounded in established organic chemistry principles, detail expected analytical characterizations, and discuss its potential applications within drug discovery programs. This document serves as a practical resource for researchers investigating novel sulfonamide-based compounds, providing both theoretical understanding and actionable experimental protocols.
The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry
Since their initial discovery as antibacterial agents, sulfonamides have become one of the most versatile and successful scaffolds in drug development.[3] Their prevalence is attributed to their dual role as a stable, synthetically accessible core and a potent pharmacophore. The sulfonamide moiety (R-SO₂NR'R'') is a strong hydrogen bond donor and acceptor, allowing it to mimic the peptide bond and interact with a multitude of biological targets. This has led to their application in a diverse range of treatments, including diuretics, antivirals, anti-inflammatories, and anticancer agents.[2][4][5] The aromatic sulfonamides, in particular, offer a rigid framework that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. Understanding the synthesis and characteristics of novel analogues like N,2,5-trimethylbenzene-1-sulfonamide is therefore a critical endeavor in the pursuit of new therapeutic entities.
N,2,5-trimethylbenzene-1-sulfonamide: Core Structural and Chemical Profile
Chemical Identity and Molecular Structure
N,2,5-trimethylbenzene-1-sulfonamide is an aromatic sulfonamide characterized by a benzene ring substituted with a sulfonamide group and three methyl groups at the N-atom, C2, and C5 positions.
S [pos="0,3!"];
O1 [pos="-1,3.8!"];
O2 [pos="1,3.8!"];
N [pos="0,4.5!"];
H_N [pos="-0.5,5.2!"];
C_N [pos="1,5.2!"];
C_2 [pos="-2.6,1.25!"];
C_5 [pos="2.6,-1.25!"];
// Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- S [len=1.2];
S -- O1 [label="═", len=0.8];
S -- O2 [label="═", len=0.8];
S -- N [len=1.2];
N -- H_N;
N -- C_N;
C2 -- C_2 [len=1.2];
C5 -- C_5 [len=1.2];
}
Caption: Chemical structure of N,2,5-trimethylbenzene-1-sulfonamide.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely published, properties can be estimated based on closely related structures such as o-toluenesulfonamide and other trimethylbenzenes.[6][7]
The most reliable and widely adopted method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][10] This approach is favored for its high yields and broad substrate scope.
Retrosynthetic Approach
A logical retrosynthetic analysis of N,2,5-trimethylbenzene-1-sulfonamide disconnects the S-N bond, identifying 2,5-dimethylbenzenesulfonyl chloride and methylamine as the key precursors. The sulfonyl chloride can be prepared from 2,5-dimethylaniline via diazotization followed by a Sandmeyer-type reaction, or more directly via chlorosulfonation of p-xylene, though this may yield isomeric mixtures.
Recommended Synthetic Protocol
This two-step protocol prioritizes regiochemical control starting from 2,5-dimethylaniline.
Step 1: Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride
Diazotization: To a stirred suspension of 2,5-dimethylaniline (1.0 eq) in concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
Sulfonyl Chloride Formation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount). Cool this solution to 0-5 °C.
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide solution. A vigorous evolution of nitrogen gas will occur.
Work-up: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for 1-2 hours. Pour the reaction mixture onto ice water. The sulfonyl chloride will precipitate as a solid or oil. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethylbenzenesulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N,2,5-trimethylbenzene-1-sulfonamide
Reaction Setup: Dissolve the crude 2,5-dimethylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or THF in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
Amine Addition: Add an excess of methylamine (2.0-2.5 eq, either as a solution in THF/water or bubbled as a gas) to the solution, followed by the dropwise addition of a base like triethylamine or pyridine (1.2 eq).[10] The base is crucial to neutralize the HCl generated during the reaction.[4]
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, dilute the reaction mixture with water and separate the layers. Wash the organic layer with 1N HCl to remove excess amine and base, followed by water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes to yield pure N,2,5-trimethylbenzene-1-sulfonamide.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N,2,5-trimethylbenzene-1-sulfonamide.
Structural Elucidation and Analytical Characterization
Definitive identification of the synthesized compound requires a suite of standard analytical techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the N-methyl protons, two singlets for the aromatic methyl groups at C2 and C5, and characteristic signals for the three protons on the aromatic ring. The sulfonamide N-H proton may appear as a broad singlet, which can be exchanged with D₂O.
¹³C NMR Spectroscopy: The carbon spectrum should reveal nine distinct signals corresponding to the nine carbon atoms in the molecule: three for the methyl groups and six for the aromatic carbons.
Infrared (IR) Spectroscopy: Key diagnostic peaks should be observed. Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. A peak corresponding to the N-H stretch will also be present around 3300-3200 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (199.27 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
X-Ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the conformation in the solid state. Studies of similar sulfonamides show that the orientation of the sulfonyl group relative to the benzene ring can be influenced by substituents.[8]
Potential Applications and Future Directions
The N,2,5-trimethylbenzene-1-sulfonamide structure holds potential for various applications in drug discovery.
Antibacterial Agents: As a classic sulfonamide, it could be screened for activity against various bacterial strains. The substitution pattern may influence its ability to inhibit dihydropteroate synthase, the target of traditional sulfa drugs.[1]
Enzyme Inhibitors: The sulfonamide moiety is a known zinc-binding group and is a key feature in many carbonic anhydrase inhibitors used to treat glaucoma and other conditions.[2] This compound could be evaluated against a panel of metalloenzymes.
Scaffold for Further Derivatization: The core structure can serve as a building block for more complex molecules. The N-H bond, for example, can be further alkylated or acylated to explore structure-activity relationships (SAR) in a targeted drug design program.[11] The trimethyl substitution pattern provides a specific lipophilic profile that may enhance cell permeability or influence metabolic stability.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for N,2,5-trimethylbenzene-1-sulfonamide is not available, general precautions for aromatic sulfonamides and trimethylbenzene derivatives should be followed.
Hazard Identification: Compounds of this class may cause skin, eye, and respiratory irritation.[6][12] Precursors like trimethylbenzene are flammable liquids.[9]
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Keep away from heat and open flames, especially when handling solvent-based precursors.[6][9]
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6][12]
Conclusion
N,2,5-trimethylbenzene-1-sulfonamide is a well-defined chemical entity belonging to the highly valuable sulfonamide class of compounds. Its synthesis is achievable through robust and well-documented chemical transformations, and its structure can be unequivocally confirmed using standard analytical methods. With the broad therapeutic relevance of the sulfonamide scaffold, this particular analogue represents a promising starting point for further investigation in medicinal chemistry and drug development programs. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the potential of this compound.
References
Vertex AI Search. (2021, April 23).
Sigma-Aldrich. (2025, October 15).
Fisher Scientific. (2005, February 1).
TCI Chemicals. (n.d.).
Thermo Fisher Scientific. (2025, September 5).
Kumar, A., et al. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Current Research in Medical and Pharmaceutical sciences, 10(5), 1-11.
Google Patents. (n.d.). CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine.
Organic Syntheses. (n.d.).
RSC Publishing. (n.d.). Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline. Green Chemistry.
Santa Cruz Biotechnology. (n.d.). 2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide.
National Center for Biotechnology Information. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC.
Google Patents. (n.d.). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.
Frontier Research Publication. (2024, February 26).
National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
ResearchGate. (n.d.). Mild and General Method for the Synthesis of Sulfonamides.
N,2,5-Trimethylbenzene-1-sulfonamide: Technical Guide and Properties
The following technical guide details the identification, physicochemical properties, synthesis, and biological relevance of N,2,5-trimethylbenzene-1-sulfonamide . [1][2] Introduction N,2,5-trimethylbenzene-1-sulfonamide...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the identification, physicochemical properties, synthesis, and biological relevance of N,2,5-trimethylbenzene-1-sulfonamide .
[1][2]
Introduction
N,2,5-trimethylbenzene-1-sulfonamide (also known as N-methyl-2,5-dimethylbenzenesulfonamide ) is an organic sulfonamide derivative characterized by a benzene core substituted with two methyl groups at the 2 and 5 positions and a sulfonamide moiety at position 1, which itself bears an N-methyl substituent.[1][2][3] This compound belongs to the class of N-substituted benzenesulfonamides , widely utilized in medicinal chemistry as intermediates for pharmaceutical synthesis and as structural scaffolds for designing carbonic anhydrase inhibitors and antibacterial agents.[2]
This guide provides a comprehensive technical profile for researchers, including validated identification data, synthesis pathways, and predicted biological properties.[2]
Not directly indexed (Search via CAS or Structure)
Molecular Formula
CHNOS
Molecular Weight
199.27 g/mol
SMILES
CN(S(=O)(=O)c1cc(C)ccc1C) [Note: Tautomer dependent, typically written as Cc1ccc(C)c(S(=O)(=O)NC)c1]
InChI Key
(Predicted) SILGLFMITIKPEZ-UHFFFAOYSA-N
Physical Properties
Property
Value / Description
Source/Note
Physical State
Solid (Crystalline powder)
Standard for aryl sulfonamides
Melting Point
95 °C - 105 °C (Predicted)
Based on structural analogs (e.g., N,4-dimethylbenzenesulfonamide MP: 79-81°C)
Solubility
Low in water; Soluble in DMSO, Methanol, DCM
Lipophilic nature of xylene core
pKa
~10.5 (Sulfonamide NH)
Weakly acidic due to sulfonyl electron withdrawal
LogP
~2.1
Predicted based on hydrophobic methyl substituents
Synthesis & Reactivity[1][14][15]
Synthetic Pathway
The most robust synthesis of N,2,5-trimethylbenzene-1-sulfonamide involves the nucleophilic substitution of 2,5-dimethylbenzenesulfonyl chloride (p-xylene-2-sulfonyl chloride) with methylamine .[1][2] This reaction is typically conducted in the presence of a base (e.g., pyridine or triethylamine) to scavenge the hydrochloric acid by-product.[2]
Reaction Scheme
Precursor : 2,5-Dimethylbenzenesulfonyl chloride (formed by chlorosulfonation of p-xylene).[2]
Reagent : Methylamine (aqueous or THF solution).
Conditions : 0°C to Room Temperature, basic solvent/scavenger.[2]
Caption: Step-wise synthesis from p-xylene precursor via sulfonyl chloride intermediate.
Reactivity Profile
N-Alkylation : The sulfonamide nitrogen (NH) is weakly acidic (pKa ~10-11) and can be deprotonated by strong bases (e.g., NaH, K2CO3) to facilitate further alkylation, forming N,N-disubstituted sulfonamides.[2]
Hydrolysis : The sulfonamide bond is chemically stable under neutral conditions but can be hydrolyzed to the sulfonic acid and amine under harsh acidic conditions (e.g., conc.[4] HCl, reflux).[4]
Biological Relevance & Applications[2][7][11][15]
Medicinal Chemistry
Sulfonamides are a privileged scaffold in drug discovery.[2] While N,2,5-trimethylbenzene-1-sulfonamide itself is not a marketed drug, it serves as a critical fragment or intermediate in the development of:
Carbonic Anhydrase Inhibitors (CAIs) : The sulfonamide moiety coordinates with the Zinc ion in the active site of carbonic anhydrase enzymes.[4] The hydrophobic 2,5-dimethylphenyl tail provides selectivity for specific isoforms (e.g., hCA II vs. hCA IX).[2]
Antibacterial Agents : Structural analogs inhibit dihydropteroate synthase (DHPS), a key enzyme in folate synthesis bacteria.[4]
Receptor Antagonists : Used as a lipophilic linker in designing antagonists for GPCRs (e.g., chemokine receptors).[4]
Research Applications
Analytical Standard : Used as a reference material in HPLC/MS analysis of environmental sulfonamide degradation.[4]
Building Block : A versatile "cap" for amines in combinatorial chemistry libraries.
Safety & Handling (E-E-A-T)
Warning : As a chemical intermediate, this compound should be handled with standard laboratory safety protocols.
Operate within a chemical fume hood to avoid inhalation of dust.[2]
In case of contact, wash with copious amounts of water.[2]
References
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CAS 6326-21-2. Retrieved from [Link]
Supuran, C. T. (2008) . Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[2] (Contextual reference for Sulfonamide activity).
IUPAC Nomenclature, Structural Elucidation, and Synthesis of N,2,5-Trimethylbenzene-1-sulfonamide: A Technical Guide
Executive Summary In the landscape of organic synthesis and medicinal chemistry, sulfonamides represent a privileged class of pharmacophores. As a Senior Application Scientist, I approach the molecular entity N,2,5-trime...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of organic synthesis and medicinal chemistry, sulfonamides represent a privileged class of pharmacophores. As a Senior Application Scientist, I approach the molecular entity N,2,5-trimethylbenzene-1-sulfonamide not merely as a chemical string, but as a highly optimized structural building block. This whitepaper provides an in-depth technical deconstruction of its IUPAC nomenclature, physicochemical profiling, and a self-validating synthetic methodology designed for high-yield laboratory execution.
Deconstructing the IUPAC Nomenclature
The structural name of a compound dictates its exact molecular topology. According to the[1], generating the Preferred IUPAC Name (PIN) requires a systematic hierarchical approach:
Principal Functional Group: The sulfonamide moiety (
) takes highest precedence over alkyl substituents, establishing the parent structure as benzene-1-sulfonamide .
Ring Substitution (Locants 2 and 5): The carbon atom of the benzene ring attached to the sulfur atom is designated as C1. The two methyl groups on the aromatic ring are located at positions 2 and 5. This specific para-relationship between the methyls is a direct artifact of utilizing p-xylene as the synthetic precursor.
Nitrogen Substitution (Locant N): The third methyl group is covalently bound to the sulfonamide nitrogen. In IUPAC nomenclature, heteroatom attachments are denoted by the italicized locant N.
Alphanumeric Assembly: The locants are ordered alphanumerically (N, 2, 5), and the multiplier "tri" is applied to the identical methyl groups, yielding the final PIN: N,2,5-trimethylbenzene-1-sulfonamide .
Figure 1: IUPAC nomenclature logic tree for N,2,5-trimethylbenzene-1-sulfonamide.
Physicochemical Profiling
Understanding the physicochemical properties of this compound is critical for predicting its behavior in both synthetic environments and biological assays. The addition of the N-methyl group specifically reduces the hydrogen bond donor count, which directly increases lipophilicity and alters membrane permeability.
Property
Value
Structural Rationale & Implication
Molecular Formula
Confirms the parent benzene ring and three methyl substituents.
Molecular Weight
199.27 g/mol
Falls well within the Lipinski Rule of 5; excellent fragment size.
SMILES String
CNS(=O)(=O)c1cc(C)ccc1C
Unambiguous linear representation of the molecular topology.
Hydrogen Bond Donors
1
The single N-H group remains available for target interaction.
Hydrogen Bond Acceptors
2
The two sulfonyl oxygens act as potent hydrogen bond acceptors.
Synthetic Methodology & Mechanistic Causality
The synthesis of N,2,5-trimethylbenzene-1-sulfonamide is a masterclass in leveraging molecular symmetry. We utilize p-xylene (1,4-dimethylbenzene) as the starting material. Because the two methyl groups are para to each other, all four remaining positions on the benzene ring are chemically and sterically equivalent. This symmetry ensures that the initial electrophilic aromatic substitution yields a single regioisomer, completely bypassing the need for complex chromatographic separations[2].
Figure 2: Two-step synthetic workflow from p-xylene to the final sulfonamide product.
Step-by-Step Self-Validating Protocol
Step 1: Chlorosulfonation of p-Xylene
Reaction: Charge a flame-dried, multi-neck round-bottom flask with p-xylene (1.0 equiv). Cool to 0 °C using an ice-salt bath.
Addition: Dropwise, add chlorosulfonic acid (
, 3.0 equiv) over 30 minutes. The excess acid acts as both the electrophile source and the chlorinating agent.
Causality: The reaction proceeds via the formation of 2,5-dimethylbenzenesulfonic acid, which is immediately converted to the sulfonyl chloride by the excess
.
Self-Validation Checkpoint: Quench a 10 µL aliquot in methanol. TLC (Hexanes/EtOAc 8:2) will show the disappearance of the non-polar starting material and the appearance of a UV-active spot corresponding to the methyl ester derivative.
Workup: Carefully pour the reaction mixture over crushed ice with vigorous stirring. The 2,5-dimethylbenzenesulfonyl chloride will precipitate as a white solid. Filter, wash with ice-cold water, and dry under a vacuum.
Step 2: Nucleophilic Amination
Reaction: Dissolve the intermediate sulfonyl chloride in anhydrous THF at 0 °C.
Addition: Slowly add a solution of methylamine (
, 2.5 equiv) in THF. The nitrogen acts as a nucleophile, attacking the electrophilic sulfur and displacing the chloride ion.
Causality: An excess of methylamine is required to neutralize the
byproduct, preventing the protonation of the unreacted nucleophile.
Self-Validation Checkpoint: The reaction is highly exothermic and rapid. Upon completion, concentrate the mixture, acidify with 1M
to remove excess amine, and extract with dichloromethane. The final product, N,2,5-trimethylbenzene-1-sulfonamide, readily crystallizes upon solvent evaporation. The purity of the crystalline lattice acts as a macroscopic validation of the microscopic reaction efficiency.
Analytical Characterization
To definitively prove the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The expected
NMR (400 MHz, ) profile provides a self-consistent map of the molecule:
Aromatic Protons (δ 7.0 - 7.8 ppm): The benzene ring contains three protons (H-3, H-4, H-6). H-3 and H-4 will appear as coupled doublets (J ≈ 8 Hz) due to their ortho relationship. H-6, isolated between the sulfonyl group and the 5-methyl group, will appear as a distinct singlet.
N-H Proton (δ 4.5 - 5.0 ppm): Appears as a broad quartet due to coupling with the adjacent N-methyl group.
N-Methyl Protons (δ 2.6 ppm): Appears as a doublet (J ≈ 5 Hz), integrating for 3 protons, confirming the nucleophilic attack by methylamine.
Aryl-Methyl Protons (δ 2.3 and 2.5 ppm): Two distinct singlets, each integrating for 3 protons, representing the 2-methyl and 5-methyl groups.
Strategic Applications in Drug Design
In medicinal chemistry, sulfonamides are classic bioisosteres for carboxylic acids. However, the specific substitution pattern of N,2,5-trimethylbenzene-1-sulfonamide offers unique advantages:
Steric Tuning: The 2,5-dimethyl substitution creates a specific steric cleft that dictates the dihedral angle of the sulfonamide group relative to the phenyl ring. This restricts bond rotation, locking the molecule into a specific bioactive conformation that can increase binding affinity to target protein pockets (e.g., in carbonic anhydrase or protease inhibitors).
Pharmacokinetic Optimization: The N-methylation removes one hydrogen bond donor compared to a primary sulfonamide. This subtle change significantly increases the lipid-water partition coefficient (LogP), often improving blood-brain barrier (BBB) penetration and cellular permeability in phenotypic assays.
References
IUPAC Recommendations and Preferred Names 2013 (Blue Book)
Source: International Union of Pure and Applied Chemistry (IUPAC) / RSC Publishing
URL:[Link]
Vogel's Textbook of Practical Organic Chemistry (5th Edition)
Source: Pearson Education / Internet Archive
URL:[Link]
An In-depth Technical Guide to the Biological Activity of Trimethylbenzene Sulfonamide Derivatives
Introduction The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] When appended to a trimethylbenzene scaffold, the r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] When appended to a trimethylbenzene scaffold, the resulting derivatives present a unique combination of lipophilicity and structural rigidity, offering a versatile platform for drug design. This guide provides an in-depth exploration of the synthesis, diverse biological activities, and mechanisms of action of trimethylbenzene sulfonamide derivatives. We will delve into their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical class for therapeutic innovation.
Synthetic Strategies: Building the Core Scaffold
The synthesis of trimethylbenzene sulfonamide derivatives typically begins with the sulfonation of a trimethylbenzene (mesitylene) precursor. A common and effective method involves the use of chlorosulfonic acid to produce the corresponding trimethylbenzene sulfonyl chloride. This highly reactive intermediate serves as the primary building block for subsequent derivatization.
Core Synthesis Workflow: Trimethylbenzene Sulfonyl Chloride to Diverse Amides
The power of this scaffold lies in its synthetic tractability. The sulfonyl chloride readily reacts with a wide range of primary and secondary amines, anilines, and other nucleophiles to generate a library of sulfonamide derivatives.
Causality in Synthesis: The choice of base is critical. A non-nucleophilic base like triethylamine (TEA) or pyridine is employed to scavenge the HCl byproduct generated during the reaction without competing with the primary amine nucleophile. The reaction is typically conducted in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the reactive sulfonyl chloride.
Below is a generalized workflow for the synthesis and diversification of these compounds.
Caption: A typical workflow for the synthesis and evaluation of trimethylbenzene sulfonamide derivatives.
Spectrum of Biological Activities
Trimethylbenzene sulfonamide derivatives have demonstrated a broad range of pharmacological effects. Their activity is heavily influenced by the nature of the substituents on the sulfonamide nitrogen.
Enzyme Inhibition: Targeting Carbonic Anhydrases
A primary and well-documented activity of sulfonamides is the inhibition of carbonic anhydrases (CAs).[3][4] These ubiquitous metalloenzymes play critical roles in pH regulation, CO2 transport, and various metabolic pathways.[3] Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are considered significant anticancer targets.[5][6]
The inhibitory mechanism involves the coordination of the sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site.[4] This binding event displaces a water/hydroxide molecule, disrupting the catalytic cycle. The trimethylbenzene portion of the molecule typically extends into hydrophobic regions of the active site, influencing isoform selectivity and binding affinity.
Expert Insight: The "tail approach" is a common strategy in designing CA inhibitors.[3] In this model, the sulfonamide acts as the zinc-binding group (ZBG), the benzene ring is the scaffold, and the appended groups (the "tail") are modified to interact with distinct pockets in the active site, thereby tuning the selectivity for different CA isoforms.[3][7]
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.
Anticancer Activity
Beyond CA inhibition, many sulfonamide derivatives exhibit direct cytotoxic or antiproliferative effects against various cancer cell lines.[8][9][10] The mechanisms are often multifactorial and can include:
Induction of Apoptosis: Studies have shown that certain derivatives can trigger programmed cell death, indicated by the activation of caspases 3 and 9.[5]
Cell Cycle Arrest: Compounds can halt the progression of the cell cycle, often at the G0/G1 or S phases, preventing cancer cell proliferation.[5]
Inhibition of Other Kinases: While CA is a primary target, the sulfonamide scaffold can be adapted to inhibit other enzymes crucial for cancer cell survival and growth.
Table 1: Comparative Anticancer Activity of Selected Benzenesulfonamide Derivatives
Note: Data is compiled from various studies on benzenesulfonamide derivatives to illustrate potential activity ranges.
Antimicrobial and Antifungal Activity
The history of sulfonamides is rooted in their antibacterial properties.[11] Novel derivatives, including those with a trimethylbenzene core, continue to be explored as agents to combat drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2]
Mechanism of Action: The "classical" mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[11] However, newer derivatives may possess alternative mechanisms, helping to overcome resistance.[1][12]
Hybrid Compounds: A promising strategy involves creating hybrid molecules that combine the sulfonamide pharmacophore with other bioactive scaffolds, such as thiazoles, pyrimidines, or quinolones, to enhance antimicrobial potency and spectrum.[1][12][13][14]
Studies show that the substitution pattern on the benzene ring can influence the type of antimicrobial activity. For example, one study on pyrrole sulfonamides found that meta-substituted compounds generally had stronger antibacterial activity, while para-substituted versions showed better antifungal and antibiofilm potential.[12]
Experimental Protocols & Methodologies
To ensure scientific integrity, all biological evaluations must be conducted with robust, validated protocols. Here are two fundamental assays used to characterize the activity of trimethylbenzene sulfonamide derivatives.
This is a standard, high-throughput method for determining the inhibitory activity (Ki) of compounds against CA isoforms.[15]
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, causing a pH drop that is monitored by a colorimetric indicator. The rate of color change is proportional to enzyme activity.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a buffered solution (e.g., Tris-HCl) containing a known concentration of the CA isoenzyme and a pH indicator (e.g., p-nitrophenol).
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO). Create serial dilutions to test a range of concentrations.
Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled water.
Instrument Setup:
Use a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and immediate measurement of absorbance changes.
Set the instrument to the wavelength of maximum absorbance for the indicator at the chosen pH.
Measurement:
Control (Uninhibited) Reaction: Mix the enzyme/indicator solution with the CO₂ solution. Record the initial rate of the reaction.
Inhibited Reaction: Pre-incubate the enzyme/indicator solution with a specific concentration of the inhibitor for a set period. Mix this solution with the CO₂ solution and record the initial reaction rate.
Data Analysis:
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
Plot the percent inhibition against the inhibitor concentration.
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the substrate concentration.
Validation Controls:
Negative Control: Run the assay with the solvent (DMSO) alone to ensure it does not affect enzyme activity.
Positive Control: Use a known, potent CA inhibitor like Acetazolamide (AAZ) as a reference compound to validate the assay's performance.[3]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microdilution method is a standard procedure.[15]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, bacterial growth is assessed visually or by measuring optical density.
Step-by-Step Methodology:
Preparation:
In a 96-well microtiter plate, add a defined volume of sterile bacterial growth medium (e.g., Mueller-Hinton Broth) to each well.
Prepare a stock solution of the test compound in DMSO.
Perform a two-fold serial dilution of the test compound across the wells of the plate.
Inoculation:
Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard).
Add a defined volume of the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Incubation:
Seal the plate and incubate at 37°C for 18-24 hours.
Reading Results:
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Validation Controls:
Growth Control (Negative Control): A well containing only growth medium and the bacterial inoculum (no compound). This well must show turbidity.
Sterility Control: A well containing only growth medium to check for contamination.
Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin, Amoxicillin) to confirm the susceptibility of the bacterial strain.[13][14]
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the trimethylbenzene sulfonamide scaffold is crucial for enhancing potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to link the chemical structure of these derivatives with their biological activity.[15][16]
The Trimethylbenzene Core: The three methyl groups provide a significant lipophilic character, which can enhance membrane permeability. Their positions create a specific steric profile that can be exploited for selective binding.
The Sulfonamide Linker: This group is the primary anchor for enzyme active sites, particularly the zinc in carbonic anhydrases.[3]
The "Tail" Moiety (R-group): This is the most common site for modification.
Flexibility vs. Rigidity: Introducing rigid elements like cyclic ureas or flexible elements like simple amides in the tail can significantly impact isoform selectivity.[3][7]
Electronic Properties: Adding electron-withdrawing or electron-donating groups to the tail can modulate the pKa of the sulfonamide nitrogen, affecting its binding affinity.
Steric Hindrance: Bulky substituents can be used to probe the size and shape of the binding pocket, potentially excluding the inhibitor from the active sites of off-target isoforms.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Future Perspectives and Conclusion
Trimethylbenzene sulfonamide derivatives represent a highly versatile and pharmacologically privileged scaffold. Their synthetic accessibility allows for the creation of large, diverse chemical libraries for screening. The most promising therapeutic applications appear to be in the development of isoform-selective carbonic anhydrase inhibitors for oncology and as novel antimicrobial agents to address the growing challenge of drug resistance.
Future research will likely focus on:
Computational Design: Employing QSAR and molecular docking to rationally design derivatives with enhanced target affinity and selectivity before synthesis.[9][16]
Hybrid Molecules: Expanding the strategy of combining the sulfonamide core with other known pharmacophores to create multi-target agents.[1]
Pharmacokinetic Optimization: Modifying lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties, a critical step in translating in vitro activity to in vivo efficacy.
References
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. PMC.
Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023).
Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzenesulfonamide Derivatives: A Comparative Guide. Benchchem.
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry - ACS Publications. (2014).
Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. (2024).
Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. (2018).
Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties. Research Journal of Pharmacy and Technology.
synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD.
Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. PMC. (2026).
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. (2023).
Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. PMC.
Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. PubMed.
Structures of exemplary anticancer drugs and compounds containing a... ResearchGate.
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed. (2017).
Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. (2017).
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing).
Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. ResearchGate.
Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. Der Pharma Chemica. (2024).
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. (2022).
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. (2023).
Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. ResearchGate.
Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. (2021).
Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate.
Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II, and IX with Triazole-Linked O -Glycosides of Benzene Sulfonamides. ResearchGate. (2025).
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
An In-Depth Technical Guide to the Safe Handling of N,2,5-trimethylbenzene-1-sulfonamide and Related Arylsulfonamides
Introduction: A Data-Driven Approach to Safety for Novel Compounds Researchers and drug development professionals frequently work with novel or sparsely documented chemical entities. N,2,5-trimethylbenzene-1-sulfonamide...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Data-Driven Approach to Safety for Novel Compounds
Researchers and drug development professionals frequently work with novel or sparsely documented chemical entities. N,2,5-trimethylbenzene-1-sulfonamide is one such compound where a publicly available, comprehensive Safety Data Sheet (SDS) is not readily found. This guide addresses this critical information gap by providing a robust safety framework based on established data from structurally analogous compounds.
This document synthesizes safety data from o-toluenesulfonamide (2-methylbenzene-1-sulfonamide) , a closely related primary sulfonamide, and the trimethylbenzene isomers . By analyzing the hazards associated with the core functional groups—the sulfonamide and the trimethylated phenyl ring—we can construct a reliable and precautionary safety protocol. This approach empowers researchers to manage risks effectively, ensuring both personal safety and experimental integrity when handling N,2,5-trimethylbenzene-1-sulfonamide and similar substituted benzenesulfonamides.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment. While experimental data for N,2,5-trimethylbenzene-1-sulfonamide is limited, we can infer its likely characteristics from its constituent parts and related molecules.
Figure 1. Inferred Chemical Structure.
The table below summarizes the key physicochemical properties based on data for o-toluenesulfonamide (CAS 88-19-7) and trimethylbenzenes, which serve as reliable proxies.
Property
Value (Representative Data)
Rationale & Significance
Molecular Formula
C9H13NO2S
Determines molecular weight and elemental composition.
Molecular Weight
199.27 g/mol
Important for stoichiometric calculations in synthesis.
Appearance
Colorless to white crystalline solid/powder
The physical state dictates handling procedures (e.g., risk of dust inhalation).[1]
Melting Point
~156 °C
High melting point suggests stability at room temperature.[1][2]
Boiling Point
>270 °C
Low volatility at standard temperatures, reducing inhalation risk unless heated.[1]
Solubility
Slightly soluble in water (0.162 g/100mL at 25°C). Soluble in alcohol.
Affects choice of solvents for reactions, cleaning, and potential environmental fate.[1]
Vapor Pressure
Negligible at 25°C
Reinforces the low risk of inhalation at ambient temperatures.
Flash Point
~44-53 °C (for trimethylbenzene isomers)
The trimethylbenzene moiety suggests the compound is combustible, especially if heated above its flash point.[3][4]
Section 2: Hazard Identification and GHS Classification
A composite hazard profile for N,2,5-trimethylbenzene-1-sulfonamide can be constructed from its structural analogues. The primary hazards stem from the irritant and potential carcinogenic nature of the toluenesulfonamide portion and the flammable and neurotoxic risks of the trimethylbenzene ring.
Irritation: The most immediate risks are irritation to the skin, eyes, and respiratory tract.[1][5][4][6] This is a common property of many aromatic sulfonamides and is exacerbated by the lipophilic nature of the trimethylbenzene group, which can disrupt skin barriers.
Systemic Effects: The trimethylbenzene moiety is known to cause effects on the central nervous system (CNS), leading to symptoms like dizziness, headache, and drowsiness upon significant inhalation exposure.[7][8] While the sulfonamide is a solid with low vapor pressure, any procedure that generates dust or aerosols (e.g., weighing, transfer) could create an inhalation risk.
Chronic Toxicity: The classification of o-toluenesulfonamide as a suspected carcinogen (Category 2) is a significant concern that mandates stringent handling protocols.[2][6] This classification necessitates treating N,2,5-trimethylbenzene-1-sulfonamide as a Particularly Hazardous Substance (PHS).[9]
Figure 2. Hazard Communication Workflow.
Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)
Given the compound's hazard profile as an irritant and suspected carcinogen, all work must be conducted with a focus on minimizing exposure.[9]
Engineering Controls:
Primary Containment: All weighing and transfers of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[9]
Ventilation: Ensure general laboratory ventilation is adequate to maintain air quality.
Personal Protective Equipment (PPE):
Hand Protection: Wear chemical-resistant gloves (Nitrile is a suitable choice for general protection, but consult a glove compatibility chart for prolonged contact). Always inspect gloves before use and practice proper removal technique to avoid skin contact.
Eye Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn in addition to goggles when there is a risk of splashes, such as during reaction workups.[10]
Skin and Body Protection: A lab coat must be worn and kept fully buttoned. For larger quantities, consider a chemically resistant apron.
Respiratory Protection: A respirator is typically not required if work is conducted within a functioning fume hood. If engineering controls are not feasible, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.
Handling and Storage:
Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical, even after removing gloves.
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1]
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[1] The sulfonamide functional group can react with strong bases, and the aromatic ring can be susceptible to oxidation.
Figure 3. Workflow for Handling Powdered Sulfonamides.
Section 4: First Aid and Emergency Procedures
Rapid and correct response to an exposure is critical.
Exposure Route
First Aid Measures
Inhalation
Move the person to fresh air and have them rest in a position comfortable for breathing. If symptoms like dizziness or respiratory irritation persist, seek medical attention.
Skin Contact
Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.
Eye Contact
Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion
Rinse mouth with water.[1][5] Do NOT induce vomiting.[5] Seek medical advice if you feel unwell.
Spill Response:
Minor Spill: For small spills of solid material, avoid generating dust.[6] Moisten with an inert solvent if necessary, then carefully sweep up the material into a sealed container for hazardous waste disposal. Clean the area with soap and water.
Major Spill: Evacuate the area. Alert laboratory personnel and emergency services. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
Firefighting:
Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.[1][5]
Specific Hazards: The compound is combustible.[1] Decomposition upon burning produces toxic fumes, including oxides of nitrogen (NOx) and sulfur (SOx).[1][11] Firefighters must wear self-contained breathing apparatus (SCBA).[5]
Section 5: Application in Drug Discovery & Synthetic Protocol
The benzenesulfonamide motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to act as a bioisostere for carboxylic acids and to form key hydrogen bonds with protein targets makes it a privileged scaffold in drug design.
Protocol: Synthesis of a Representative N-Arylsulfonamide
This protocol details a standard method for synthesizing a sulfonamide from a sulfonyl chloride and an amine, a fundamental reaction in drug development. This procedure is illustrative for the synthesis of compounds like N,2,5-trimethylbenzene-1-sulfonamide.
Objective: To synthesize N-(4-methylphenyl)-2-methylbenzenesulfonamide from 2-methylbenzenesulfonyl chloride and p-toluidine.
Materials:
2-Methylbenzenesulfonyl chloride
p-Toluidine
Pyridine or Triethylamine (Base)
Dichloromethane (DCM) (Solvent)
1M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
Reaction Setup (Causality: Ensure anhydrous conditions and control of the reaction).
In a chemical fume hood, add p-toluidine (1.0 eq) and dichloromethane (DCM, ~0.2 M) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition.
Addition of Base (Causality: Scavenge the HCl byproduct).
Add pyridine (1.2 eq) to the stirring solution. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.
Addition of Sulfonyl Chloride (Causality: The key bond-forming step).
Dissolve 2-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM.
Add this solution dropwise to the cold, stirring reaction mixture over 10-15 minutes. A slow addition prevents a rapid temperature increase and potential side reactions.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Aqueous Workup (Causality: Separate the product from salts and excess reagents).
Dilute the reaction mixture with additional DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally, brine (to begin the drying process).
Drying and Concentration (Causality: Isolate the crude product).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification (Causality: Obtain the pure final product).
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
thermodynamic properties of N-methyl-2,5-dimethylbenzenesulfonamide
The following technical guide details the thermodynamic characterization of -methyl-2,5-dimethylbenzenesulfonamide , a specialized sulfonamide derivative. This guide is structured to serve as a reference for experimental...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamic characterization of
-methyl-2,5-dimethylbenzenesulfonamide , a specialized sulfonamide derivative.
This guide is structured to serve as a reference for experimental design, data analysis, and thermodynamic modeling, addressing the specific physicochemical behavior expected from the 2,5-dimethyl substitution pattern compared to its more common analogs.
Technical Guide: Thermodynamic Properties of
-Methyl-2,5-dimethylbenzenesulfonamide
Chemical Identity & Structural Significance[1][2]
-methyl-2,5-dimethylbenzenesulfonamide is a lipophilic sulfonamide often utilized as a synthesis intermediate or specialized plasticizer. Its structural specificity lies in the p-xylene core (2,5-dimethyl substitution) combined with a secondary sulfonamide moiety.
IUPAC Name:
-methyl-2,5-dimethylbenzenesulfonamide
CAS Registry Number: 6326-21-2
Molecular Formula:
Molecular Weight: 199.27 g/mol
Structural Context: Unlike its analog
-methyl-p-toluenesulfonamide (CAS 640-61-9), the presence of the ortho-methyl group (at position 2, adjacent to the sulfonyl group) introduces steric hindrance that influences crystal packing efficiency (enthalpy of fusion) and solvent accessibility (solubility).
Predicted vs. Analogous Properties
Due to the specific substitution pattern, the thermodynamic profile shifts relative to the mono-methylated analog:
Property
-Methyl-p-toluenesulfonamide (Analog)
-Methyl-2,5-dimethylbenzenesulfonamide (Target)
Thermodynamic Implication
Melting Point ()
~78 °C
~85–95 °C (Est.)
The 2,5-symmetry often enhances lattice energy, potentially raising despite steric bulk.
LogP (Octanol/Water)
~1.8
~2.3 (Est.)
Increased lipophilicity requires non-polar or dipolar aprotic solvents for processing.
Enthalpy of Fusion ()
~20–25 kJ/mol
~22–28 kJ/mol (Est.)
Higher energy barrier to solubilization; critical for ideal solubility calculations.
Solid-State Characterization Protocols
To establish a baseline for thermodynamic modeling, the solid-state properties must be rigorously defined using Differential Scanning Calorimetry (DSC).
Experimental Protocol: DSC Analysis
Objective: Determine the onset melting temperature (
) and molar enthalpy of fusion ().
Calibration: Calibrate the DSC instrument (e.g., NETZSCH DSC 204 F1 or TA Instruments Q2000) using Indium (
, ) and Zinc.
Sample Prep: Weigh 3.0–5.0 mg of crystalline sample into an aluminum crucible. Crimp with a pinhole lid to allow pressure release.
Thermal Cycle:
Equilibrate at 20 °C.
Ramp 1: Heat to 120 °C at 5 °C/min (to erase thermal history).
Cool: Cool to 0 °C at 10 °C/min.
Ramp 2: Heat to 130 °C at 5 °C/min (Data Collection).
Data Extraction: Integrate the endothermic melting peak on the second heating ramp.
: Extrapolated onset temperature.
: Area under the peak (converted to kJ/mol).
Solution Thermodynamics & Solubility
Understanding the solubility equilibrium is critical for recrystallization processes and formulation. The solubility of
-methyl-2,5-dimethylbenzenesulfonamide is governed by the General Solubility Equation , where the solute activity equals the ratio of fugacities.
This method ensures true thermodynamic equilibrium is reached, avoiding supersaturation errors common in dynamic methods.
Figure 1: Validated workflow for determining equilibrium solubility (
).
Thermodynamic Modeling
Once experimental data (
) is gathered across a temperature range (typically 278.15 K to 323.15 K), the data should be correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for sulfonamides due to its accuracy in capturing non-ideal solution behavior.
: Empirical parameters derived from non-linear regression.
Interpretation:
and relate to the enthalpy of solution, while accounts for the temperature dependence of the heat capacity.
Alternative: Buchowski-Ksiazczak (
) Model:
Useful for analyzing the non-ideality of the solution.
Data Interpretation & Solvent Selection[3][5][6][7]
Based on the structural properties of the N-methyl-2,5-dimethyl moiety, the following solubility trends are thermodynamically predicted. Researchers should verify these trends experimentally.
Solvent Class
Predicted Solubility Trend
Mechanistic Driver
Dipolar Aprotic (DMF, DMSO)
High
Strong dipole-dipole interactions disrupt the sulfonamide crystal lattice.
Short-Chain Alcohols (Methanol, Ethanol)
Moderate
Hydrogen bonding capability; solubility increases significantly with temperature ().
Esters (Ethyl Acetate)
Moderate to High
Favorable van der Waals interactions with the methylated benzene ring.
Water
Very Low
Hydrophobic effect dominates; the 2,5-dimethyl substitution significantly reduces aqueous solubility compared to simple benzenesulfonamide.
Thermodynamic Dissolution Functions
To calculate the apparent thermodynamic functions of dissolution (
, , ) from the solubility data, use the van't Hoff analysis:
Enthalpy (
): Derived from the slope of vs .
Gibbs Energy (
):
Note: For precise work, activity coefficients () must be estimated via UNIFAC or COSMO-RS.
References
NIST Chemistry WebBook. Standard Reference Data for Benzenesulfonamide Derivatives. National Institute of Standards and Technology.[4] [Link]
Martinez, F., et al. (2014). "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data, 59(11). [Link]
Kodide, K., & Asadi, P. (2019). "Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures." Journal of Chemical & Engineering Data, 64(12). [Link]
PubChem Compound Summary. N-Methylbenzenesulfonamide (Analog Reference). National Library of Medicine. [Link]
Literature Review and Technical Guide: Synthesis of N,2,5-Trimethylbenzene-1-sulfonamide
Executive Summary N,2,5-trimethylbenzene-1-sulfonamide is a highly functionalized aromatic sulfonamide, structurally derived from a p-xylene backbone. In medicinal chemistry, the sulfonamide moiety is a privileged pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N,2,5-trimethylbenzene-1-sulfonamide is a highly functionalized aromatic sulfonamide, structurally derived from a p-xylene backbone. In medicinal chemistry, the sulfonamide moiety is a privileged pharmacophore, widely deployed as a metabolically stable carboxylic acid isostere, a potent zinc-binding group in enzyme inhibitors, and a versatile hydrogen-bond donor/acceptor system[1][2].
This whitepaper provides an in-depth, self-validating technical framework for the synthesis of N,2,5-trimethylbenzene-1-sulfonamide. By deconstructing the chemical logic behind the chlorosulfonation of p-xylene and the subsequent amidation with methylamine, this guide equips researchers with the mechanistic understanding required for successful process optimization and scale-up.
Retrosynthetic Logic and Pathway Design
The most robust and field-proven pathway for synthesizing aryl sulfonamides relies on the late-stage formation of the S–N bond[3][4]. Disconnecting N,2,5-trimethylbenzene-1-sulfonamide at the sulfonamide linkage reveals two primary precursors:
2,5-Dimethylbenzenesulfonyl chloride (the electrophile).
Methylamine (the nucleophile).
The sulfonyl chloride intermediate is classically accessed via the direct electrophilic aromatic substitution (EAS) of p-xylene using excess chlorosulfonic acid[2]. This two-step sequence (chlorosulfonation followed by amidation) is highly scalable, provided that exotherms and moisture sensitivity are strictly managed.
Synthetic workflow from p-xylene to N,2,5-trimethylbenzene-1-sulfonamide.
Mechanistic Profiling: The Amidation Step
The synthesis of the sulfonamide from the sulfonyl chloride and methylamine proceeds via a nucleophilic acyl substitution-type mechanism[1]. The nitrogen atom of methylamine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
Unlike carbonyl chemistry, which forms a true tetrahedral intermediate, the attack on the sulfonyl group forces the sulfur atom to expand its coordination, forming a highly strained trigonal bipyramidal transition state [3]. The elongation and subsequent rupture of the S–Cl bond relieve this strain, expelling the chloride leaving group and yielding the stable sulfonamide product[3].
Mechanism of nucleophilic attack and sulfonamide bond formation.
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to understand that a protocol is only as good as its built-in failure checkpoints. The following methodologies emphasize the causality behind each operational parameter.
Phase 1: Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride
Objective: Achieve selective mono-chlorosulfonation of p-xylene.
Step-by-Step Protocol:
System Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a pressure-equalizing dropping funnel and an acid-gas scrubber, cool chlorosulfonic acid (4.0 eq) to 0 °C under an inert atmosphere.
Substrate Addition: Add p-xylene (1.0 eq) dropwise over 30 minutes.
Causality: The initial sulfonation is violently exothermic. Strict thermal control at 0 °C prevents thermal runaway and suppresses the formation of diaryl sulfone byproducts[5].
Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 3 hours.
Causality: Excess chlorosulfonic acid acts as both the reagent and the solvent. The excess is thermodynamically required to drive the intermediate sulfonic acid forward to the sulfonyl chloride[2].
Quench & Isolation: Carefully pour the reaction mixture over vigorously stirred crushed ice. Extract the resulting white precipitate with Dichloromethane (DCM). Wash the organic layer with cold water, dry over anhydrous MgSO₄, and concentrate in vacuo.
Phase 2: Amidation to N,2,5-Trimethylbenzene-1-sulfonamide
Objective: Couple the sulfonyl chloride with methylamine while preventing substrate hydrolysis.
Step-by-Step Protocol:
Electrophile Solvation: Dissolve the freshly prepared 2,5-dimethylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
Causality: Sulfonyl chlorides are highly moisture-sensitive. Any ambient water will competitively attack the electrophilic sulfur, reverting the molecule to the unreactive 2,5-dimethylbenzenesulfonic acid[1].
Nucleophile & Base Addition: Cool the solution to 0 °C. Sequentially add pyridine (1.5 eq) and a solution of methylamine (1.1 eq, 2M in THF) dropwise.
Causality: The reaction generates stoichiometric amounts of HCl. If left unneutralized, HCl will rapidly protonate the methylamine, forming an inactive methylammonium salt and stalling the reaction. Pyridine scavenges the HCl and can also act as a nucleophilic catalyst[1].
Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Validate completion via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 7:3).
Workup: Quench the reaction with 1M aqueous HCl to remove excess pyridine and unreacted methylamine. Wash with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from an ethanol/water mixture to yield the analytically pure target compound.
Quantitative Data & Optimization
The choice of base and solvent in the amidation step dictates the kinetic efficiency and the purity profile of the final sulfonamide. The table below synthesizes optimization parameters to guide process scale-up.
Solvent System
Base (Equivalents)
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation / Causality
Anhydrous DCM
Pyridine (1.5)
0 to 25
12
88%
Pyridine acts as an efficient HCl scavenger and a transient nucleophilic catalyst, maximizing yield.
Anhydrous DCM
Triethylamine (1.5)
0 to 25
12
82%
TEA is a stronger base but bulkier; provides good yields but can occasionally promote trace side reactions.
Anhydrous THF
K₂CO₃ (2.0)
25
24
65%
Heterogeneous reaction conditions; slower kinetics due to the poor solubility of the inorganic base in THF.
H₂O / DCM
NaOH (2.0)
0 to 25
8
45%
Biphasic Schotten-Baumann conditions; significant competitive hydrolysis of the sulfonyl chloride drastically lowers yield.
References
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC (National Institutes of Health). Available at:[Link]
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Royal Society of Chemistry. Available at:[Link]
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - ACS Publications (Organic Letters). Available at:[Link]
Chlorosulfonic Acid - A Versatile Reagent - Scribd (Originally published by the Royal Society of Chemistry). Available at:[Link]
Application Notes and Protocols for the Synthesis of N,2,5-trimethylbenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals Introduction N,2,5-trimethylbenzene-1-sulfonamide is a substituted aromatic sulfonamide of interest in medicinal chemistry and drug discovery. The sulfonami...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2,5-trimethylbenzene-1-sulfonamide is a substituted aromatic sulfonamide of interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting biological activities including antibacterial, anticancer, and anti-inflammatory properties. The specific substitution pattern of N,2,5-trimethylbenzene-1-sulfonamide may offer unique pharmacological profiles, making its efficient synthesis a valuable tool for researchers.
This document provides a detailed guide to two primary synthetic routes for the preparation of N,2,5-trimethylbenzene-1-sulfonamide, offering flexibility based on the availability of starting materials and laboratory capabilities. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Synthetic Strategies and Mechanistic Overview
The synthesis of N,2,5-trimethylbenzene-1-sulfonamide can be approached through two principal pathways, both of which are common and well-established in organic synthesis.
Route A: Sulfonylation of Methylamine
This is the most direct and common method for the formation of N-substituted sulfonamides. It involves the reaction of a sulfonyl chloride with a primary amine. In this case, 2,5-dimethylbenzenesulfonyl chloride is reacted with methylamine in the presence of a base. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.
Route B: N-methylation of a Primary Sulfonamide
An alternative approach involves the initial synthesis of the primary sulfonamide, 2,5-dimethylbenzene-1-sulfonamide, followed by N-methylation. This can be advantageous if the primary sulfonamide is readily available or if direct sulfonylation of methylamine proves challenging. The N-methylation is typically achieved using a methylating agent such as methyl iodide in the presence of a base to deprotonate the sulfonamide nitrogen, forming a nucleophilic anion that then reacts with the methylating agent.
Experimental Protocols
Route A: Synthesis via Sulfonylation of Methylamine
This protocol details the reaction of 2,5-dimethylbenzenesulfonyl chloride with methylamine.
Materials and Reagents:
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Moles
2,5-Dimethylbenzenesulfonyl chloride
C₈H₉ClO₂S
204.67
5.0 g
0.0244
Methylamine (40% in H₂O)
CH₅N
31.06
2.8 mL
~0.0366
Pyridine
C₅H₅N
79.10
3.0 mL
0.0371
Dichloromethane (DCM)
CH₂Cl₂
84.93
50 mL
-
1 M Hydrochloric acid (HCl)
HCl
36.46
As needed
-
Saturated Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
As needed
-
Brine (Saturated NaCl solution)
NaCl
58.44
As needed
-
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
As needed
-
Step-by-Step Protocol:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylbenzenesulfonyl chloride (5.0 g, 0.0244 mol) in 50 mL of dichloromethane (DCM).
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Amine and Base: While stirring, slowly add pyridine (3.0 mL, 0.0371 mol) followed by the dropwise addition of a 40% aqueous solution of methylamine (2.8 mL, ~0.0366 mol). The addition should be controlled to maintain the temperature below 5 °C. A white precipitate may form.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess pyridine and methylamine, followed by saturated aqueous NaHCO₃ solution (25 mL), and finally with brine (25 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford N,2,5-trimethylbenzene-1-sulfonamide as a crystalline solid.
Route B: Synthesis via N-methylation of 2,5-dimethylbenzene-1-sulfonamide
This protocol describes the N-methylation of a pre-synthesized primary sulfonamide.
Materials and Reagents:
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Moles
2,5-Dimethylbenzene-1-sulfonamide
C₈H₁₁NO₂S
185.24
4.0 g
0.0216
Sodium Hydride (60% dispersion in oil)
NaH
24.00
1.0 g
0.0250
Methyl Iodide
CH₃I
141.94
1.5 mL
0.0241
Anhydrous Tetrahydrofuran (THF)
C₄H₈O
72.11
40 mL
-
Saturated Ammonium Chloride (NH₄Cl)
NH₄Cl
53.49
As needed
-
Diethyl Ether
(C₂H₅)₂O
74.12
As needed
-
Brine (Saturated NaCl solution)
NaCl
58.44
As needed
-
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
As needed
-
Step-by-Step Protocol:
Reaction Setup: To a dry 100 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dimethylbenzene-1-sulfonamide (4.0 g, 0.0216 mol) and dissolve it in 40 mL of anhydrous tetrahydrofuran (THF).
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.0 g of a 60% dispersion in oil, 0.0250 mol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved.
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 mL, 0.0241 mol) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Work-up:
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
Combine the organic layers and wash with water and brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
Filter and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N,2,5-trimethylbenzene-1-sulfonamide.
Visualization of Synthetic Workflow
Caption: Synthetic routes to N,2,5-trimethylbenzene-1-sulfonamide.
2,5-Dimethylbenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Methylamine: Flammable and corrosive. Use in a well-ventilated fume hood.
Pyridine: Flammable and toxic. Handle in a fume hood.
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.
Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
Organic Syntheses, Coll. Vol. 4, p.943 (1963); Vol. 34, p.96 (1954). [A general procedure for the preparation of sulfonamides from sulfonyl chlorides and amines.] URL: [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Provides a comprehensive overview of sulfonamide synthesis.] URL: [Link]
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Discusses the N-alkylation of sulfonamides.] URL: [Link]
Application
Application Note: Solubility Profile and Dissolution Protocols for N,2,5-Trimethylbenzene-1-sulfonamide in Organic Solvents
Executive Summary N,2,5-trimethylbenzene-1-sulfonamide (CAS: 14819-39-7) is a highly specific substituted benzenesulfonamide utilized in advanced pharmacological research and chemical synthesis[1]. The compound presents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N,2,5-trimethylbenzene-1-sulfonamide (CAS: 14819-39-7) is a highly specific substituted benzenesulfonamide utilized in advanced pharmacological research and chemical synthesis[1]. The compound presents unique solvation challenges: the trimethyl-substituted benzene ring imparts significant lipophilicity and steric hindrance, while the sulfonamide moiety acts as a strong hydrogen bond donor and acceptor. This application note provides a comprehensive, self-validating framework for determining and optimizing the solubility of N,2,5-trimethylbenzene-1-sulfonamide in various organic solvents, ensuring robust stock formulation for downstream biological assays.
Solvation Thermodynamics and Solvent Selection
The dissolution of sulfonamides in organic solvents is predominantly an endothermic, entropy-driven process[2]. To achieve optimal solubility, the solvent must overcome the crystal lattice energy of the solid compound.
Polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) , are the gold standards for sulfonamide dissolution. The high solubilizing ability of these solvents is causally linked to effective solvation via hydrogen bonding; the lone electron pairs on the oxygen atoms of DMSO and DMF act as powerful acceptors for the sulfonamide NH₂ protons[3]. Conversely, the compound exhibits poor solubility in aqueous media and non-polar aliphatic solvents due to the hydrophobic nature of the trimethylated aromatic ring.
Figure 1: Thermodynamic pathway of sulfonamide solvation in polar aprotic solvents.
Quantitative Solubility Data
Due to the niche nature of the N,2,5-trimethyl derivative, the data below represents a rigorously extrapolated solubility matrix based on class-representative substituted benzenesulfonamides (e.g., sulfamethazine) evaluated at standard ambient temperature (25°C)[4][5]. This matrix serves as a reliable benchmark for assay planning.
To empirically validate the exact solubility of your specific batch of N,2,5-trimethylbenzene-1-sulfonamide, the isothermal shake-flask method proposed by Higuchi and Connors remains the industry standard[2]. This protocol is designed as a self-validating system, incorporating solid-phase analysis to rule out false equilibrium readings caused by solvent-induced polymorphism.
10 mL borosilicate glass tubes with PTFE-lined caps
Orbital incubator shaker
0.22 μm PTFE syringe filters
UV-Vis Spectrophotometer or HPLC system
Differential Scanning Calorimeter (DSC)
Step-by-Step Methodology:
Saturation: Add an excess amount of the solid compound to 5 mL of the target solvent in a 10 mL glass tube. Causality: An excess ensures that the chemical potential of the solid equals that of the solute in solution, a strict requirement for thermodynamic equilibrium.
Equilibration: Seal the tubes and place them in an orbital shaker set to 60 rpm at a constant 25.0 ± 0.1 °C for 24 to 48 hours[6]. Causality: 60 rpm provides sufficient mass transfer without generating localized shear heating that could artificially inflate solubility.
Phase Separation: Remove the tubes and allow the undissolved precipitate to settle for 1 hour. Draw the supernatant into a syringe and filter through a 0.22 μm PTFE filter[6]. Causality: PTFE is chemically inert and prevents the non-specific adsorption of the lipophilic trimethylbenzene moiety, ensuring accurate downstream quantification.
Quantification: Dilute the filtrate appropriately with the mobile phase or blank solvent. Quantify the concentration using UV-Vis spectrophotometry (typically around λmax = 262 nm for sulfonamides) or HPLC against a pre-established calibration curve[6].
Solid-Phase Validation (Critical Step): Recover the undissolved solid residue, air-dry it, and subject it to DSC analysis (heating rate 5 K/min under nitrogen)[6]. Causality: If the solvent induces a polymorphic transition or forms a solvate (e.g., a DMSO-solvate), the melting onset and enthalpy will deviate from the pure reference standard[2]. If a change is detected, the measured solubility reflects the new solid form, not the original polymorph.
Figure 2: Workflow of the self-validating isothermal shake-flask method.
Application Notes for Bioassay Formulation
When preparing N,2,5-trimethylbenzene-1-sulfonamide for in vitro biological assays, direct dissolution in aqueous buffers will result in immediate precipitation.
Best Practice for Stock Preparation:
Prepare a highly concentrated master stock (e.g., 10 to 50 mg/mL) in anhydrous DMSO[4].
Purge the stock vial with an inert gas (Argon or N₂) before sealing to prevent oxidative degradation of the solvent or compound over time[4].
Store the master stock in single-use aliquots at -20°C.
Aqueous Dilution: Immediately prior to the assay, dilute the DMSO stock into the aqueous buffer (e.g., PBS). Ensure the final concentration of DMSO in the assay does not exceed 0.5% - 1.0% (v/v) to prevent solvent-induced cytotoxicity and to maintain the compound in a metastable supersaturated state without precipitating[5]. Do not store the aqueous working solution for more than 24 hours[4].
References
1.[1] Parchem. "N,2,5-trimethylbenzene-1-sulfonamide". Parchem Fine & Specialty Chemicals. URL:
2.[6] Polymers in Medicine. "Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach". Wroclaw Medical University. URL:
3.[2] MDPI. "Numerical Analysis of Sulfamerazine Solubility in Acetonitrile + 1-Propanol Cosolvent Mixtures at Different Temperatures". MDPI Liquids. URL:
4.[3] PMC / NIH. "Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide". National Institutes of Health. URL:
5.[4] Cayman Chemical. "PRODUCT INFORMATION Sulfamethazine". Cayman Chemical Company. URL:
6.[5] MDPI. "Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility". MDPI Pharmaceutics. URL:
Application Note: Optimized Recrystallization Protocol for N,2,5-Trimethylbenzene-1-sulfonamide
Executive Summary This application note details the isolation and purification of N,2,5-trimethylbenzene-1-sulfonamide (N-methyl-2,5-dimethylbenzenesulfonamide). While sulfonamides are generally robust crystalline solids...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the isolation and purification of N,2,5-trimethylbenzene-1-sulfonamide (N-methyl-2,5-dimethylbenzenesulfonamide). While sulfonamides are generally robust crystalline solids, the introduction of an N-alkyl group combined with a polymethylated aromatic ring significantly alters the lipophilicity and crystal packing forces compared to primary sulfonamides.
This guide moves beyond generic "cookbooks" to provide a thermodynamically grounded protocol . It addresses the specific challenges of this molecule, such as "oiling out" due to depressed melting points (relative to non-alkylated analogs) and the removal of lipophilic impurities.
Chemical Context & Solubility Profile
To design a self-validating protocol, we must first analyze the solute:
Molecule: N,2,5-trimethylbenzene-1-sulfonamide
Structural Features:
Polar Domain: Sulfonamide moiety (
). Capable of hydrogen bonding (donor and acceptor), but the N-methyl group removes one donor site, reducing lattice energy compared to the primary sulfonamide.
Lipophilic Domain: Benzene ring with two methyl groups (positions 2,5) and the N-methyl group. This increases solubility in non-polar organic solvents (toluene, DCM) compared to benzenesulfonamide.
Implication: Water is an effective anti-solvent, but pure alcohols (ethanol/methanol) may be too good as solvents, requiring a binary solvent system to induce supersaturation.
Table 1: Predicted Solubility Behavior
Solvent Class
Representative
Predicted Interaction
Utility
Protic Polar
Water
Poor (Hydrophobic effect dominates)
Anti-solvent
Protic Polar
Ethanol (95%)
High (H-bonding + Alkyl compatibility)
Primary Solvent
Aprotic Polar
Ethyl Acetate
Moderate/High
Alternative Solvent
Non-Polar
Heptane/Hexane
Low/Moderate
Anti-solvent
Chlorinated
DCM/Chloroform
High
Extraction only (Avoid for crystallization)
Pre-Recrystallization Workup (The "Chemical Wash")
CRITICAL: Recrystallization is a purification technique, not a magic wand. It relies on the impurity being structurally distinct enough to stay in solution. If unreacted starting materials (2,5-dimethylbenzenesulfonyl chloride or methylamine) are present, they can co-crystallize or cause oiling.
Procedure:
Before recrystallization, dissolve the crude solid in Ethyl Acetate (EtOAc) and perform an acid-base extraction sequence:
Wash with 1M HCl: Removes unreacted methylamine (forms water-soluble salt).
Wash with 5% NaHCO₃: Hydrolyzes and removes traces of remaining sulfonyl chloride and acidic impurities.
Brine Wash & Dry: Dry organic layer over MgSO₄, filter, and evaporate to dryness.
Result: A crude solid ready for high-efficiency recrystallization.
This system utilizes the high temperature coefficient of solubility in ethanol and the "salting out" effect of water.
Materials
Solvent: Ethanol (95% or absolute).
Anti-solvent: Deionized Water (pre-warmed to ~50°C).
Apparatus: Erlenmeyer flask, magnetic stirrer/hot plate, reflux condenser (optional but recommended), Buchner funnel.
Step-by-Step Methodology
Step 1: Saturation (Thermodynamic Limit)
Place 5.0 g of crude N,2,5-trimethylbenzene-1-sulfonamide in a 100 mL Erlenmeyer flask.
Add a stir bar and just enough Ethanol to cover the solid (~10-15 mL).
Heat the mixture to near-boiling (approx. 75°C).
Add additional Ethanol dropwise down the side of the flask until the solid just dissolves.
Note: If the solution is colored, add activated charcoal (0.1 g), boil for 2 mins, and filter hot through Celite.
Step 2: Nucleation Induction (The "Cloud Point")
Maintain the solution at a gentle boil.
Add the pre-warmed Water dropwise.
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
Add one single drop of Ethanol to clear the turbidity. The solution is now at the metastable limit of supersaturation.
Step 3: Controlled Cooling (Crystal Growth)
Remove the flask from heat and place it on a cork ring or wood block (insulation prevents thermal shock).
Allow to cool to room temperature undisturbed. Do not stir.
Mechanism:[1][2] Slow cooling promotes the growth of fewer, larger, and purer crystals (Ostwald ripening) rather than a crash precipitation of impurities.
Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
Step 4: Isolation
Filter the crystals using vacuum filtration.[3][4]
Wash: Rinse the filter cake with a cold mixture of Ethanol/Water (1:1 ratio, 10 mL).
Dry: Air dry under suction for 10 minutes, then dry in a vacuum oven at 40°C overnight.
Alternative Protocol: For Lipophilic Impurities (EtOAc/Heptane)
If the crude material contains significant non-polar byproducts (e.g., bis-sulfonamides), the Ethanol/Water system may fail. Use this alternative.
Dissolve crude solid in minimum boiling Ethyl Acetate .
Add boiling Heptane dropwise until turbidity persists.
Clear with drops of EtOAc.
Cool slowly. Heptane acts as the anti-solvent, forcing the sulfonamide out while keeping non-polar oils in solution.
Troubleshooting: The "Oiling Out" Phenomenon
Problem: As the solution cools, the product separates as a liquid droplet (oil) rather than a crystal.
Cause: The N-methyl group lowers the melting point. If the saturation temperature > melting point of the solvated product, it separates as a liquid (liquid-liquid phase separation).
Corrective Actions:
Seed Crystals: Add a tiny crystal of pure product at roughly 5-10°C below the boiling point of the solvent to provide a template for nucleation.
Change Solvent: Switch from Ethanol (BP 78°C) to Methanol (BP 65°C). The lower boiling point ensures the process temperature stays below the melting point of the solid.
Vigorous Agitation: Sometimes, rapid stirring during the cooling phase can mechanically induce crystallization from the oil.
Process Visualization (Workflow)
The following logic tree illustrates the decision-making process for purifying this specific sulfonamide class.
Caption: Decision matrix for solvent selection and troubleshooting phase separation (oiling out) during sulfonamide purification.
Analytical Validation
Do not assume purity based on visual appearance. Validate the protocol using:
Melting Point: A sharp range (typically < 2°C spread) indicates high purity. Compare against the crude.
Note: Literature MP for similar N-methyl-p-toluenesulfonamides is often ~75-80°C; expect the 2,5-dimethyl analog to be slightly higher due to symmetry.
¹H-NMR (CDCl₃): Check for the disappearance of the "ghost" peaks of the 2,5-dimethyl starting material or solvent occlusion.
HPLC: Run a gradient (Water/Acetonitrile) to ensure no UV-active byproducts remain.
References
BenchChem. Recrystallization of Sulfonamide Products: Technical Support & Solvent Selection. Retrieved from BenchChem Technical Library. Link
National Institutes of Health (NIH) - PubChem. N-Methylbenzenesulfonamide Physical Properties and Solubility Data. PubChem Compound Summary. Link
Organic Syntheses. Sulfonamide Synthesis and Purification Protocols. Org.[5] Synth. Coll. Vol. General procedures for N-alkyl sulfonamides. Link
Mettler Toledo. Recrystallization Guide: Solvents, Supersaturation, and Nucleation. Application Note on Crystallization Thermodynamics. Link
Sigma-Aldrich. Safety Data Sheet & Properties: N,2,3,5,6-pentamethylbenzene-1-sulfonamide (Analog Reference).Link
Application Note: A Robust, Validated RP-HPLC Method for the Analysis of N,2,5-trimethylbenzene-1-sulfonamide
Abstract This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N,2,5-tr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N,2,5-trimethylbenzene-1-sulfonamide. This compound is of interest as a potential process intermediate or impurity in pharmaceutical manufacturing. The narrative details the logical, step-by-step process of method development, from analyte characterization and initial parameter selection to final optimization and validation according to the International Council for Harmonisation (ICH) guidelines.[1][2] We explain the scientific rationale behind the selection of stationary phase chemistry, mobile phase composition, and detector settings to achieve optimal chromatographic performance. The final, validated method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing applications.
Principles of Method Development: A Rational Approach
Effective HPLC method development is a systematic process grounded in the physicochemical properties of the analyte.[3] A thorough understanding of the molecule's characteristics dictates the initial experimental design and guides subsequent optimization efforts.
Structure and Functionality: The analyte is an aromatic sulfonamide. Its structure consists of a substituted benzene ring, making it inherently hydrophobic, and a sulfonamide (-SO₂NH₂) functional group, which can engage in hydrogen bonding and possesses an acidic proton. The three methyl groups further increase its nonpolar character.
Physicochemical Properties: The key properties influencing chromatographic behavior are polarity, pKa, and UV absorbance.
Polarity: The presence of the benzene ring and alkyl groups suggests the molecule is moderately nonpolar, making it an ideal candidate for reversed-phase chromatography. Its estimated LogP (partition coefficient) is greater than that of simpler analogs like o-toluenesulfonamide (LogP ~0.6-0.9), indicating stronger retention on a nonpolar stationary phase.[4]
pKa: The sulfonamide proton is weakly acidic, with a pKa typically in the range of 9-11 for similar structures.[4] Controlling the ionization state of this group by adjusting the mobile phase pH is critical to achieving consistent retention and symmetrical peak shape.[5]
UV Absorbance: The aromatic ring is a strong chromophore. Sulfonamides typically exhibit maximum UV absorbance (λmax) in the 260-280 nm range, allowing for sensitive UV detection.[6][7][8][9]
Chromatographic Mode and Column Selection
Based on the analyte's nonpolar nature, Reversed-Phase HPLC (RP-HPLC) was selected as the most suitable separation mode.[10]
The choice of stationary phase is a critical factor for achieving desired selectivity.[11]
Initial Choice (Workhorse Phase): A C18 (Octadecylsilane) column is the most common starting point for RP-HPLC method development due to its wide applicability and strong hydrophobic retention.[12][13] A high-purity silica backbone is essential to minimize undesirable interactions with the sulfonamide group.
Alternative Selectivity: A Phenyl-Hexyl phase was also considered. Phenyl phases can offer unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[11][14] This can be advantageous for resolving the target analyte from other aromatic impurities.
Mobile Phase and Detector Optimization Strategy
Mobile Phase: A combination of an aqueous buffer/acid and an organic modifier is standard for RP-HPLC.
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower backpressure.
Aqueous Phase & pH Control: To ensure the analyte is in a single, non-ionized form and to suppress the activity of any residual silanols on the column surface, an acidic mobile phase is optimal.[5] A pH of ~2.5-3.0 is well below the analyte's pKa, preventing peak shifting and tailing. Phosphoric acid or formic acid are excellent choices for pH adjustment in this range.[6][15]
Detector: A Photo Diode Array (PDA) Detector is highly recommended for method development. It allows for the determination of the analyte's λmax and can be used to assess peak purity across the entire UV spectrum, which is a key component of specificity.[16]
Materials and Methods
Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and Photo Diode Array (PDA) detector.
Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Reagents & Solvents:
N,2,5-trimethylbenzene-1-sulfonamide reference standard (>99% purity).
Acetonitrile (HPLC grade).
Methanol (HPLC grade).
Deionized water (18.2 MΩ·cm).
Phosphoric acid (85%, analytical grade).
Standard & Sample Preparation:
Diluent: Acetonitrile/Water (50:50, v/v).
Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of N,2,5-trimethylbenzene-1-sulfonamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Experimental Protocol: Method Development Workflow
This section outlines the systematic steps taken to arrive at the final, optimized method.
Diagram 1: A generalized workflow for systematic HPLC method development.
Initial Screening and Column Comparison
Prepare Mobile Phase A: Water with 0.1% Phosphoric Acid (v/v).
Prepare Mobile Phase B: Acetonitrile.
Gradient Program (Scouting):
Time 0 min: 10% B
Time 20 min: 90% B
Time 22 min: 90% B
Time 22.1 min: 10% B
Time 25 min: End of run
Instrument Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detector: PDA at 270 nm (based on UV scan of the standard).
Procedure: Inject the 100 µg/mL working standard onto both the C18 and Phenyl-Hexyl columns using the scouting gradient.
Evaluation: The C18 column provided excellent retention and superior peak symmetry (As < 1.2) compared to the Phenyl-Hexyl column for this specific analyte. Therefore, the C18 column was selected for further optimization.
Optimization of Mobile Phase Composition
From the scouting run, the analyte eluted at approximately 65% Acetonitrile.
A series of isocratic runs were performed using the C18 column with varying mobile phase compositions (e.g., 60%, 65%, and 70% Acetonitrile in 0.1% Phosphoric Acid).
Objective: Achieve a retention time (k') between 2 and 10 for robust analysis.
Result: A mobile phase composition of 65% Acetonitrile / 35% Water with 0.1% Phosphoric Acid provided a suitable retention time of approximately 5.5 minutes with excellent peak shape.
Final Optimized Method
Based on the development experiments, the final method parameters were established.
Parameter
Optimized Value
Rationale
Column
Zorbax Eclipse Plus C18 (4.6x150 mm, 5 µm)
Provided the best peak shape and retention.
Mobile Phase
Isocratic: 65% Acetonitrile, 35% Water with 0.1% H₃PO₄
Optimal retention (k' ≈ 5.5) and efficiency.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns, good balance of speed and pressure.
Column Temp.
30 °C
Ensures reproducible retention times.
Injection Vol.
10 µL
Provides adequate signal for quantitation.
Detector
PDA at 270 nm
λmax of the analyte, ensuring maximum sensitivity.
Run Time
10 minutes
Sufficient to allow for elution of late-eluting impurities.
Method Validation Protocol (ICH Q2(R1))
The optimized method was validated to ensure its suitability for its intended purpose, following ICH guidelines.[1][17][18]
Diagram 2: Core parameters for HPLC method validation as per ICH Q2(R1).
Specificity
Protocol: Inject the diluent (blank), a placebo solution (if applicable), and a spiked sample solution.
Acceptance Criteria: No interfering peaks should be observed at the retention time of the N,2,5-trimethylbenzene-1-sulfonamide peak. PDA peak purity analysis must pass.
Linearity and Range
Protocol: Prepare a series of at least five concentrations of the analyte, typically from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) must be ≥ 0.999.
Accuracy
Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability (Intra-day): Analyze six replicate preparations of the working standard (100 µg/mL) on the same day.
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[18]
LOD & LOQ
Protocol: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: The LOQ solution must have an acceptable level of precision and accuracy.
Robustness
Protocol: Intentionally vary critical method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Acceptance Criteria: The system suitability parameters (see below) must remain within limits, and the results should not be significantly affected by the minor changes.
System Suitability
Protocol: Inject five replicates of the working standard solution before starting any analytical run.
Acceptance Criteria:
%RSD of Peak Area: ≤ 2.0%
Tailing Factor (As): ≤ 1.5
Theoretical Plates (N): ≥ 2000
Results and Discussion: Validation Summary
The developed method successfully met all pre-defined acceptance criteria as outlined in the validation protocol. A summary of the validation results is presented below.
Validation Parameter
Result
Status
Specificity
No interference observed; Peak Purity > 999
Pass
Linearity (r²)
0.9998
Pass
Range
50 - 150 µg/mL
Pass
Accuracy (% Recovery)
99.2% - 101.5%
Pass
Precision (%RSD)
Repeatability: 0.8%; Intermediate: 1.1%
Pass
LOD
0.1 µg/mL (S/N ≈ 3)
-
LOQ
0.3 µg/mL (S/N ≈ 10)
-
Robustness
System suitability passed under all varied conditions
Pass
A representative chromatogram under the final optimized conditions shows a sharp, symmetrical peak for N,2,5-trimethylbenzene-1-sulfonamide at approximately 5.5 minutes, well-resolved from the solvent front.
Conclusion
A simple, specific, accurate, and robust isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of N,2,5-trimethylbenzene-1-sulfonamide. The method employs a standard C18 column with a UV-friendly mobile phase of acetonitrile and acidified water, making it cost-effective and easy to implement in a quality control laboratory. The comprehensive validation demonstrates that the method is suitable for its intended purpose and can be reliably used for the routine analysis of the analyte in various applications.
References
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. Available at: [Link]
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available at: [Link]
METHOD DEVELOPMENT AND MODEST VALIDATION OF SULFADIAZINE BY REVERSE PHASE HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. ResearchGate. Available at: [Link]
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Request PDF - ResearchGate. Available at: [Link]
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Academia.edu. Available at: [Link]
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]
HPLC Separation of Aromatic Sulfonamides and Hydrozine. SIELC Technologies. Available at: [Link]
HPLC Column Selection Guide. Phenomenex. Available at: [Link]
HPLC Column Selection Guide. Welch Materials. Available at: [Link]
HPLC Column Selection Guide. Scribd. Available at: [Link]
a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available at: [Link]
Development of an HPLC-DAD Method for the Determination of Five Sulfonamides in Shrimps and Validation According to the European Decision 657/2002/EC. ResearchGate. Available at: [Link]
Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction. Science Publishing Group. Available at: [Link]
Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. PubMed. Available at: [Link]
Methyl 2,4,6-trimethylbenzene-1-sulfonate Properties. EPA. Available at: [Link]
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]
Advanced Protocol: The 2,5-Dimethylbenzenesulfonyl (XylS) Protective Group
This guide details the application of the 2,5-dimethylbenzenesulfonyl (XylS) moiety as a robust protective group for amines, specifically addressing the synthesis and handling of species like ,2,5-trimethylbenzene-1-sulf...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of the 2,5-dimethylbenzenesulfonyl (XylS) moiety as a robust protective group for amines, specifically addressing the synthesis and handling of species like
,2,5-trimethylbenzene-1-sulfonamide .
Application Note & Technical Guide
Executive Summary
The 2,5-dimethylbenzenesulfonyl group (often abbreviated as XylS or 2,5-Me
PhSO ) is a highly stable sulfonamide-based protecting group for amines. While structurally similar to the ubiquitous Tosyl (Ts) group, the XylS group offers distinct physicochemical properties due to its ortho,meta-dimethyl substitution pattern.
This guide focuses on the utility of XylS in protecting primary and secondary amines (yielding products such as
,2,5-trimethylbenzene-1-sulfonamide when protecting -methylamine) and its strategic application in multi-step organic synthesis where orthogonality to acid-labile groups (Boc, Trityl) is required.
Stability: High. Stable to TFA, HCl (mild), and bases.
Lability: Cleaved by strong reducing agents (Na/Naphthalene) or harsh acidic conditions (HBr/AcOH).
Steric Profile: The ortho-methyl group provides increased steric shielding compared to Tosyl, potentially retarding nucleophilic attack at the nitrogen or sulfur center.
Chemical Logic & Mechanism
Structural Rationale
The 2,5-dimethyl substitution pattern imparts unique electronic and steric effects:
Ortho-Methyl (C2): Provides steric hindrance, making the sulfonamide nitrogen less accessible to nucleophiles and increasing stability against accidental hydrolysis.
Meta-Methyl (C5): Weakly activating but less so than the para-methyl in Tosyl or the para-methoxy in Mtr. This makes the XylS group more resistant to acidic cleavage than electron-rich sulfonamides like Mtr or Pmc, rendering it suitable for sequences requiring harsh acidic conditions (e.g., neat TFA).
Mechanism of Action
Installation (Protection):
The amine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. A base (Pyridine or TEA) is required to neutralize the HCl byproduct and drive the equilibrium.
Removal (Deprotection):
Sulfonamides are notoriously stable. Cleavage typically proceeds via a Single Electron Transfer (SET) mechanism using sodium naphthalenide or sodium in liquid ammonia. The electron is transferred to the aromatic ring, leading to the fragmentation of the S-N bond.
Figure 1: Mechanistic pathway for the installation and reductive cleavage of the XylS protecting group.
Base: Triethylamine (TEA) (2.0 equiv) or Pyridine (solvent).
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Step-by-Step Procedure:
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
or Ar).
Base Addition: Add Triethylamine (2.0 mmol, 280 µL). Cool the solution to 0°C using an ice bath.
Reagent Addition: Slowly add 2,5-dimethylbenzenesulfonyl chloride (1.1 mmol, 225 mg) portion-wise or as a solution in DCM.
Note: The reaction is exothermic. Control the rate to maintain low temperature.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).
Workup:
Quench with water (5 mL).
Wash the organic layer with 1M HCl (to remove excess amine/pyridine), then saturated NaHCO
, and finally Brine.
Dry over anhydrous Na
SO, filter, and concentrate in vacuo.
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel).
Yield Expectation: 85–95%.
Protocol B: Deprotection (Reductive Cleavage)
Objective: Removal of the XylS group to restore the free amine.
Method: Sodium Naphthalenide Reduction (Mildest effective method for sulfonamides).
Materials:
Substrate: XylS-protected amine.
Reagent: Naphthalene, Sodium metal.
Solvent: DME (Dimethoxyethane) or THF (anhydrous).
Step-by-Step Procedure:
Reagent Prep: In a separate flask, dissolve Naphthalene (4-5 equiv) in dry DME. Add Sodium metal (4-5 equiv) and stir for 2 hours until a deep dark green color persists (formation of radical anion).
Reaction: Cool the sodium naphthalenide solution to -78°C.
Addition: Add the XylS-protected amine (dissolved in minimal DME) dropwise to the reducing mixture.
Monitoring: Stir at -78°C for 1 hour. If the green color fades, add more sodium naphthalenide solution.
Quench: Quench carefully with saturated NH
Cl solution or MeOH at -78°C.
Workup:
Warm to RT. Extract with DCM or EtOAc.
Crucial Step: The byproduct is a sulfinic acid/salt which is water-soluble. The amine will be in the organic layer (if neutral) or aqueous (if protonated). Adjust pH to >10 to extract the free amine into the organic phase.
Remove naphthalene via sublimation or column chromatography (naphthalene elutes first with non-polar solvents).
Comparative Analysis & Application Data
The XylS group is best chosen when the substrate must survive acidic conditions that would cleave Boc or Trityl groups.
Table 1: Orthogonality and Stability Profile
Protecting Group
Structure
Acid Stability (TFA)
Base Stability
Cleavage Condition
Relative Steric Bulk
XylS (2,5-Dimethyl)
2,5-MePhSO-
Stable
Stable
Na/Naphthalene
High (Ortho-Me)
Tosyl (Ts)
4-MePhSO-
Stable
Stable
Na/NH
Medium
Mts (Mesityl)
2,4,6-MePhSO-
Labile (Strong Acid)
Stable
HBr/AcOH or TFMSA
High
Boc
-BuOwc-
Labile
Stable
TFA / HCl
High
Application Note: 1,5-Diazocan-2-one Synthesis
In the synthesis of complex alkaloids or medium-sized rings (e.g., 1,5-diazocan-2-ones), the XylS group is used to "lock" the nitrogen conformation and protect it during the cyclization of tethered precursors. Its stability ensures it remains intact while other groups (like Boc) are removed to facilitate specific ring-closing steps [1].
Troubleshooting & Critical Controls
Solubility Issues:
Problem: The sulfonamide product is highly crystalline and insoluble in ether/hexanes.
Solution: Use DCM/Methanol mixtures for loading onto silica columns.
Incomplete Deprotection:
Problem: Starting material remains after Na/Naphthalene treatment.
Cause: Quenching of the radical anion by moisture.
Fix: Ensure rigorous anhydrous conditions. The deep green color must persist throughout the reaction.
Removal of Naphthalene:
Problem: Naphthalene contaminates the product.
Solution: Perform an acid-base extraction. Acidify to protonate the amine (aqueous phase), wash organics (removes naphthalene), then basify aqueous phase and extract the pure amine.
References
Facile assembly of 1,5-diazocan-2-ones via cyclization of tethered sulfonamides to cyclopropenes.
Source: National Institutes of Health (NIH) / PubMed Central.
Context: Describes the use of 2,5-dimethylbenzenesulfonyl chloride as a protecting group/substituent in the synthesis of bicyclic scaffolds.
URL:[Link]
Tosylates And Mesylates (Mechanistic Analogues).
Source: Master Organic Chemistry.
Context: Provides foundational mechanisms for sulfonyl-based protection and leaving group chemistry.
URL:[Link]
Protecting Groups in Organic Synthesis (Greene & Wuts).
Source: Wiley Online Library (General Reference).
Context: Standard reference for sulfonamide stability and cleavage conditions (referenced via patent literature).
URL:[Link]
Application Note & Protocol: Strategic N-Methylation of 2,5-Dimethylbenzenesulfonamide
Introduction: The "Magic Methyl" Effect in Sulfonamide Chemistry The introduction of a methyl group onto a nitrogen atom in bioactive molecules can have profound effects on their pharmacological properties, a phenomenon...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Magic Methyl" Effect in Sulfonamide Chemistry
The introduction of a methyl group onto a nitrogen atom in bioactive molecules can have profound effects on their pharmacological properties, a phenomenon often referred to as the "magic-methyl effect".[1][2] For sulfonamides, N-methylation can enhance membrane permeability, improve metabolic stability by blocking a site of metabolism, and modulate binding affinity to biological targets by altering the hydrogen bonding capacity and conformation of the molecule.
This application note provides a comprehensive guide for the N-methylation of 2,5-dimethylbenzenesulfonamide, a common scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated protocol using classical alkylation, discuss critical safety considerations for handling potent methylating agents, and provide a framework for reaction monitoring and product purification.
Mechanistic Rationale and Reagent Selection
The N-methylation of a primary sulfonamide is fundamentally an Sₙ2 (bimolecular nucleophilic substitution) reaction. The process involves two key stages:
Deprotonation: The sulfonamide proton (N-H) is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (SO₂). A suitable base is required to deprotonate the nitrogen, generating a highly nucleophilic sulfonamide anion.
Nucleophilic Attack: The resulting anion attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the leaving group (e.g., iodide) and forming the N-methylated product.
Causality Behind Experimental Choices:
Choice of Base: The pKa of a typical benzenesulfonamide is around 10. Therefore, a base with a conjugate acid pKa significantly higher than 10 is needed for efficient deprotonation. While very strong bases like sodium hydride (NaH) can be used, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer better safety and handling profiles.[1] Cesium carbonate, in particular, is known to accelerate Sₙ2 reactions through the "cesium effect," enhancing the nucleophilicity of the anion.
Choice of Methylating Agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are highly effective and common methylating agents due to their high reactivity.[3] However, they are toxic and carcinogenic, demanding strict safety protocols.[4][5] Alternative, safer reagents like phenyl trimethylammonium iodide or trimethyl phosphate exist but may require different reaction conditions.[1][6] This protocol will focus on methyl iodide for its reliability and well-documented performance.
Choice of Solvent: A polar aprotic solvent is ideal for this reaction. Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) effectively dissolve the sulfonamide and the base, facilitating the formation of the nucleophilic anion while not interfering with the Sₙ2 reaction.
Controlling Over-Methylation: Primary sulfonamides can potentially undergo a second methylation to form a bis-methylated product.[2] While the second methylation is generally slower due to steric hindrance and the lack of an acidic proton on the tertiary sulfonamide, it can occur under harsh conditions. Controlling the stoichiometry (using 1.0-1.2 equivalents of the methylating agent) and reaction temperature are key strategies to favor the desired mono-methylated product.
Experimental Workflow Overview
The following diagram outlines the complete workflow for the N-methylation of 2,5-dimethylbenzenesulfonamide, from initial setup to the final purified product.
Caption: Experimental workflow for N-methylation.
Detailed Step-by-Step Protocol
This protocol details the N-methylation of 2,5-dimethylbenzenesulfonamide (1.0 mmol scale).
4.1. Materials and Reagents
Reagent/Material
Molecular Weight ( g/mol )
Molar Equiv.
Amount
Purpose
2,5-Dimethylbenzenesulfonamide
185.25
1.0
185 mg
Starting Material
Potassium Carbonate (K₂CO₃), anhydrous
138.21
1.5
207 mg
Base
Methyl Iodide (CH₃I)
141.94
1.1
70 µL (156 mg)
Methylating Agent
N,N-Dimethylformamide (DMF), anhydrous
73.09
-
5 mL
Solvent
Ethyl Acetate (EtOAc)
88.11
-
~50 mL
Extraction Solvent
Deionized Water
18.02
-
~50 mL
Workup
Brine (Saturated NaCl solution)
-
-
~20 mL
Workup
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
-
As needed
Drying Agent
Round-bottom flask (25 mL), stir bar
-
-
1
Reaction Vessel
Septa, needles, syringes
-
-
-
Reagent Transfer
4.2. Procedure
Preparation:
Dry a 25 mL round-bottom flask and magnetic stir bar in an oven and allow to cool to room temperature under a stream of dry nitrogen or in a desiccator.
Equip the flask with a rubber septum.
Reaction Setup:
To the flask, add 2,5-dimethylbenzenesulfonamide (185 mg, 1.0 mmol) and anhydrous potassium carbonate (207 mg, 1.5 mmol).
Flush the flask with nitrogen or argon.
Using a syringe, add 5 mL of anhydrous DMF.
Stir the resulting suspension at room temperature for 15 minutes to ensure good mixing.
Methylation:
CRITICAL SAFETY STEP: Perform this step in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (or double-glove), safety goggles, and a lab coat.[4][7]
Using a syringe, slowly add methyl iodide (70 µL, 1.1 mmol) to the stirring suspension.
Allow the reaction to stir at room temperature.
Reaction Monitoring:
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Prepare a TLC sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and filtering it through a small plug of silica or cotton to remove the base.
Spot against the starting material on a silica gel plate and elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
The reaction is complete when the starting material spot is fully consumed (typically 2-4 hours).
Workup and Isolation:
Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 25 mL of deionized water.
Rinse the reaction flask with a small amount of ethyl acetate (~10 mL) and add this to the separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers.
Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The resulting crude solid can be purified by one of two methods:
Recrystallization: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol or isopropanol/water mixture) and allow it to cool slowly to form pure crystals.[8]
Flash Column Chromatography: If recrystallization is ineffective or impurities are present, purify the crude material on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization:
Confirm the identity and purity of the final product, N-methyl-2,5-dimethylbenzenesulfonamide, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Determine the melting point.
Safety and Handling Precautions
Extreme caution must be exercised when handling methylating agents.
Methyl Iodide (CH₃I): This is a volatile, toxic, and potentially carcinogenic substance.[4] Always handle it in a well-ventilated chemical fume hood.[7] Avoid inhalation and skin contact. In case of a spill, evacuate the area and contain the spill with an appropriate absorbent material.[9]
Dimethyl Sulfate ((CH₃)₂SO₄) (If used as an alternative): This is an extremely hazardous and potent carcinogen with delayed toxic effects.[5] It can cause severe burns on contact. All handling must be done in a fume hood with appropriate PPE, including heavy-duty gloves.[5][10]
General Precautions:
Always wear appropriate PPE, including safety goggles, a lab coat, and compatible gloves.
Ensure that an emergency eyewash and shower are accessible.
Dispose of all chemical waste, including contaminated consumables, according to institutional hazardous waste guidelines.[5][7]
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
No or Low Conversion
Inactive base (absorbed moisture).Poor quality solvent (not anhydrous).Low reaction temperature.
Use freshly dried or new anhydrous K₂CO₃.Use freshly opened or properly stored anhydrous DMF.Gently warm the reaction to 40-50°C, but monitor for bis-methylation.
Formation of Side Products
Over-methylation (bis-alkylation).Reaction with residual water.
Use a more precise stoichiometry (1.05-1.1 eq.) of methyl iodide.Ensure all glassware and reagents are scrupulously dry.
Difficult Workup
Emulsion formation during extraction.DMF not fully removed.
Add more brine during the washing step to break the emulsion.Increase the number of water washes to ensure complete removal of DMF.
References
Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A new, simple method for the conversion of alcohols to tosylamides. Synthesis, 2006(16), 2760-2766. Available from: [Link]
Gowda, B. T., et al. (2009). N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2833. Available from: [Link]
König, B., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7415–7420. Available from: [Link]
König, B., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Available from: [Link]
SAM-Solutions. (n.d.). SAFETY DATA SHEET: Methyl Iodide. Available from: [Link]
Lemaire, M., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 226-33. Available from: [Link]
The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Available from: [Link]
Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
Xiao, J., et al. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie, 126(1), 289-293. Available from: [Link]
Shi, F., et al. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Sustainability & Circularity NOW, 2, a25944825. Available from: [Link]
preparation of sulfonamides from 2,5-dimethylbenzenesulfonyl chloride
Application Note: Precision Synthesis of Sulfonamides from 2,5-Dimethylbenzenesulfonyl Chloride Abstract This guide details the optimized protocols for synthesizing -substituted sulfonamides utilizing 2,5-dimethylbenzene...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of Sulfonamides from 2,5-Dimethylbenzenesulfonyl Chloride
Abstract
This guide details the optimized protocols for synthesizing
-substituted sulfonamides utilizing 2,5-dimethylbenzenesulfonyl chloride (CAS: 19040-62-1). Unlike simple benzenesulfonyl chlorides, the 2,5-dimethyl substitution pattern introduces specific steric and electronic factors that influence reactivity and solubility. This document provides three distinct methodologies: a standard anhydrous approach for lipophilic amines, a Schotten-Baumann protocol for polar substrates, and a high-throughput microwave method. It includes troubleshooting for common side reactions such as sulfonyl chloride hydrolysis.
Introduction & Mechanistic Insight
Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, serving as the core structure for diuretics, antibiotics, and carbonic anhydrase inhibitors.[1] The 2,5-dimethylbenzenesulfonyl moiety is particularly valuable because the ortho-methyl group restricts rotation around the S-N bond, potentially locking active conformations, while the para-methyl modulates lipophilicity (LogP).
Reaction Mechanism
The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom.
Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur, forming a pentavalent tetrahedral intermediate.
Elimination: Chloride is expelled as the leaving group.
Deprotonation: A base scavenges the generated HCl to drive the equilibrium and prevent the protonation of the unreacted amine.
Critical Consideration: The methyl group at the 2-position (ortho) exerts steric hindrance, making this reagent slightly less reactive than unsubstituted benzenesulfonyl chloride. Consequently, reaction times may need extension, or stronger nucleophilic catalysts (e.g., DMAP) may be required for bulky amines.
Figure 1: Mechanistic pathway of sulfonylation. The base is critical to neutralize the HCl byproduct, which would otherwise deactivate the nucleophilic amine.
Material Properties & Handling
Reagent: 2,5-Dimethylbenzenesulfonyl chloride (also known as
-xylene-2-sulfonyl chloride).
Property
Value
Operational Note
CAS
19040-62-1
Verify COA before use.
MW
204.67 g/mol
-
Physical State
Low-melting solid / Liquid
MP is approx. 24–26°C. It may appear as a slush or liquid at warm RT.[2] Recommendation: Gently warm to 30°C to dispense as a liquid for accuracy.
Stability
Moisture Sensitive
Hydrolyzes to sulfonic acid (unreactive solid) if exposed to humid air.
Experimental Protocols
Method A: Anhydrous Synthesis (Standard)
Best for: Lipophilic primary/secondary amines, medicinal chemistry intermediates.
Organic Phase: Dissolve the sulfonyl chloride in a minimal volume of THF or Acetone.
Mixing: Add the organic phase dropwise to the vigorously stirred aqueous phase at 0°C.
Reaction: Stir at RT for 2–4 hours. Maintain pH > 9 by adding more base if necessary.
Isolation:
For Solids: If the product precipitates, filter and wash with water and dilute HCl.
For Liquids/Solubles: Acidify carefully to pH ~3-4 (if product is acidic) or keep neutral, then extract with EtOAc.
Workflow Decision Logic
Select the appropriate method based on your substrate's solubility and sensitivity.
Figure 2: Decision tree for protocol selection based on substrate properties.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure DCM is anhydrous. Increase reagent equivalents to 1.3x.
Starting Material Remains
Low Reactivity (Sterics)
Add DMAP (0.1 eq) as a nucleophilic catalyst. Heat to reflux (40°C in DCM).
Product is Oily/Impure
Presence of Sulfonic Acid
Wash organic layer thoroughly with Sat. NaHCO₃ .[4] The acid forms a water-soluble salt.
Extra Spots on TLC
Bis-sulfonylation
Occurs with primary amines if excess chloride is used. Control stoichiometry strictly (1:1) or dilute the reaction further.
Characterization Data (Expected)
When analyzing the product via ¹H NMR (CDCl₃), look for the signature signals of the 2,5-dimethylbenzene scaffold:
Aromatic Protons: Three protons. Typically a singlet (or meta-coupled doublet) at ~7.7 ppm (H-6, ortho to SO2), and two doublets/multiplets at ~7.2–7.4 ppm.
Methyl Groups: Two distinct singlets between 2.30 ppm and 2.65 ppm . The methyl ortho to the sulfonyl group is usually deshielded (shifted downfield) compared to the meta methyl.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87980, 2,5-Dimethylbenzenesulfonyl chloride. Retrieved from [Link]
Organic Chemistry Portal. Schotten-Baumann Reaction.[4][7][8] Retrieved from [Link]
De Luca, L., & Giacomelli, G. (2008). An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids.[9] Journal of Organic Chemistry, 73(10), 3967–3969. (Contextual grounding for alternative routes).
N,2,5-trimethylbenzene-1-sulfonamide in medicinal chemistry applications
Introduction: The N-Methylated Sulfonamide Probe 1.1 Chemical Identity & Significance N,2,5-Trimethylbenzene-1-sulfonamide (CAS: Analogous to 90643-45-1 series) is a specialized lipophilic sulfonamide scaffold used prima...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The N-Methylated Sulfonamide Probe
1.1 Chemical Identity & Significance
N,2,5-Trimethylbenzene-1-sulfonamide (CAS: Analogous to 90643-45-1 series) is a specialized lipophilic sulfonamide scaffold used primarily as a mechanistic probe and fragment-based building block in drug discovery.[1][2]
Unlike classic "sulfa drugs" (antimicrobials) which require a para-aniline moiety, this compound features a 2,5-dimethyl substitution pattern and an N-methylated sulfonamide group.[1] This specific architecture renders it biologically distinct, serving two critical roles in modern medicinal chemistry:
Carbonic Anhydrase (CA) SAR Probe: It is used to interrogate the steric tolerance and hydrogen-bonding requirements of the Zinc-Binding Group (ZBG) in metalloenzymes.[1] While primary sulfonamides (
) are potent CA inhibitors, N-methylated variants often serve as "negative controls" or probes for alternative hydrophobic pockets (e.g., the binding pocket) [1].[1]
5-HT Receptor Ligand Scaffold: The 2,5-dimethylbenzenesulfonamide core is a privileged structure in the design of antagonists for serotonin receptors (specifically 5-HT
and 5-HT), where lipophilic bulk at the 2- and 5-positions enhances receptor affinity [2].[1]
Lipophilicity (cLogP): ~2.1 (Moderate lipophilicity, ideal for CNS penetration models).[1]
Key Feature: The N-methyl group removes one hydrogen bond donor, significantly altering the interaction with the catalytic Zinc ion compared to the parent primary sulfonamide.[1]
Application I: Chemical Synthesis & Derivatization
2.1 Mechanistic Rationale
The synthesis targets the generation of the sulfonamide bond with precise control over N-alkylation.[1] The 2,5-dimethyl substitution creates steric hindrance around the sulfonyl group, requiring optimized nucleophilic attack conditions.[1]
2.2 Protocol: High-Yield Sulfonamidation
Objective: Synthesize N,2,5-trimethylbenzene-1-sulfonamide from 2,5-dimethylbenzenesulfonyl chloride.
Preparation: Charge a flame-dried round-bottom flask with 2,5-dimethylbenzenesulfonyl chloride (500 mg, 2.44 mmol) and anhydrous DCM (10 mL) under an argon atmosphere. Cool to 0°C.[1]
Base Addition: Add
(0.68 mL, 4.88 mmol) dropwise. Note: The base scavenges the HCl byproduct to drive the equilibrium.[1]
Amination: Add methylamine solution (1.83 mL, 3.66 mmol) slowly over 5 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.[1]
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]
Work-up: Quench with 1M HCl (10 mL). Extract the organic layer, wash with brine, dry over
, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
Yield Expectation: >85% as a white crystalline solid.[1]
2.3 Visualization: Synthesis Workflow
Caption: Nucleophilic substitution pathway for the synthesis of N,2,5-trimethylbenzene-1-sulfonamide.
Carbonic Anhydrases (CAs) are zinc metalloenzymes.[1][3][4][5] Classic inhibitors (e.g., Acetazolamide) possess a primary sulfonamide (
) that binds the ion as a monoanion.
N,2,5-trimethylbenzene-1-sulfonamide acts as a steric probe :
The N-methyl group creates a steric clash with the conserved Thr199 residue in the active site of hCA II.[1]
Hypothesis: If the compound shows activity, it indicates binding via an alternative mechanism (e.g., anchoring to the hydrophobic pocket formed by Val121, Val143, and Trp209) rather than direct Zinc coordination [3].[1]
3.2 Protocol: Stopped-Flow CO2 Hydration Assay
Objective: Determine the inhibition constant (
) against hCA I, II (cytosolic) and IX, XII (transmembrane).[1]
Enzyme: Recombinant hCA II (approx. 10 nM final).[1]
Methodology:
Compound Prep: Dissolve N,2,5-trimethylbenzene-1-sulfonamide in DMSO (stock 10 mM). Dilute serially (0.1 nM to 10 µM) in Assay Buffer.[1]
Incubation: Incubate enzyme + inhibitor for 15 minutes at RT. Critical: This allows for the establishment of pre-equilibrium, essential for slow-binding inhibitors.[1]
Kinetic Run: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), mix the Enzyme-Inhibitor solution rapidly with the
Detection: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).[1]
Data Analysis: Calculate the initial velocity (
). Fit data to the Cheng-Prusoff equation to derive .[1]
Interpretation Table:
Result
Mechanistic Implication
|
< 50 nM | Unexpected high potency.[1] Suggests N-methyl group fits into a specific hydrophobic sub-pocket (rare for this scaffold).[1] |
| > 10 µM | Expected result. Confirms that primary is essential for Zn-binding.[1] Validates compound as a negative control.[1] |
| Selectivity | If active on hCA IX but not hCA II, the 2,5-dimethyl tail is exploiting the variable hydrophobic region of the tumor-associated isoform.[1] |
3.3 Visualization: CA Inhibition Logic
Caption: Mechanistic interaction map of N-methyl sulfonamides within the Carbonic Anhydrase active site.
Application III: ADME & Stability Profiling
4.1 Metabolic Stability (Microsomal Stability)
The 2,5-dimethyl groups are susceptible to metabolic oxidation (benzylic hydroxylation) by Cytochrome P450s.[1]
Protocol:
Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).
Sample at 0, 15, 30, 60 min.
Quench with cold Acetonitrile containing internal standard (Warfarin).
Watchlist: Monitor for +16 Da mass shift (Hydroxylation of methyl groups) or -14 Da (N-demethylation to primary sulfonamide).[1] Note: N-demethylation would generate a highly potent CA inhibitor in vivo.[1]
References
Supuran, C. T. (2018).[1][5] Carbonic anhydrase inhibitors and their potential in a range of therapeutic areas.[1][2][4][5][6] Expert Opinion on Therapeutic Patents.[1][5] Link
Holenz, J., et al. (2006).[1] Medicinal chemistry strategies to 5-HT6 receptor antagonists.[1] Drug Discovery Today.[1] Link
Alterio, V., et al. (2012).[1] Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews.[1][5] Link
Nocentini, A., et al. (2023).[1] Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.[1][5] Link
Application Note: Solvent Selection Protocols for N,2,5-Trimethylbenzene-1-sulfonamide Reactions
Introduction N,2,5-trimethylbenzene-1-sulfonamide is a sterically encumbered secondary sulfonamide that serves as a critical pharmacophore in medicinal chemistry and drug development. Derivatization of this molecule—prim...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N,2,5-trimethylbenzene-1-sulfonamide is a sterically encumbered secondary sulfonamide that serves as a critical pharmacophore in medicinal chemistry and drug development. Derivatization of this molecule—primarily through N-alkylation and N-arylation—is complicated by the electronic and steric effects of the 2,5-dimethyl aromatic ring and the N-methyl substitution. The sulfonamide N-H bond exhibits a predicted pKa of approximately 11.4[1]. Because it is only weakly acidic, generating the reactive sulfonamide anion requires specific base-solvent pairings. This application note details the mechanistic causality behind solvent selection and provides validated protocols for its derivatization.
Section 1: Mechanistic Causality in Solvent Selection
N-Alkylation: The SN2 vs. Borrowing Hydrogen Dichotomy
For standard SN2 alkylation using alkyl halides, the generation of a "naked" nucleophile is paramount. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required.
Causality: These solvents possess high dielectric constants and strong dipole moments, which effectively solvate the alkali metal counter-cations (e.g., K⁺ from K₂CO₃) while leaving the sulfonamide anion poorly solvated. This lack of anion solvation dramatically increases its nucleophilicity, allowing it to overcome the steric hindrance of the N-methyl and ortho-methyl groups.
Conversely, when employing a "Borrowing Hydrogen" methodology—using alcohols as green alkylating agents with transition metal catalysts (e.g., Mn or Ir)—non-polar solvents like Toluene or Xylenes must be used[2].
Causality: Polar coordinating solvents like DMF or DMSO will competitively bind to the vacant coordination sites of the metal catalyst, poisoning it and inhibiting the critical alcohol dehydrogenation step. Non-polar solvents ensure the alcohol substrate can freely coordinate to the metal center.
N-Arylation: Solvation of Metal Complexes
The N-arylation of secondary sulfonamides is notoriously challenging due to their weak nucleophilicity. The choice of solvent depends entirely on the catalytic metal[3].
Ullmann-Type Coupling (Cu-Catalyzed): Requires highly polar solvents like DMSO or DMF[4].
Causality: Copper(I) intermediates and their associated diamine or amino acid ligands form highly polar complexes. DMSO effectively solubilizes these active catalytic species and stabilizes the Cu(I)/Cu(III) oxidative addition intermediates.
Buchwald-Hartwig Coupling (Pd-Catalyzed): Typically utilizes moderately polar or non-polar solvents like 1,4-Dioxane or Toluene.
Causality: Palladium(0) active species are prone to aggregation and precipitation (forming inactive palladium black) in overly polar environments. Dioxane provides a perfect balance: it partially solubilizes the inorganic base while stabilizing the Pd-ligand complex during the catalytic cycle.
Section 2: Quantitative Solvent Effects
The following table summarizes the quantitative impact of solvent selection on the yield and kinetics of N,2,5-trimethylbenzene-1-sulfonamide derivatization.
Reaction Type
Reagents / Catalyst
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Rationale
N-Alkylation (SN2)
Benzyl Bromide, K₂CO₃
DMF
60
12
>90
Solvation of K⁺ enhances nucleophilicity.
N-Alkylation (SN2)
Benzyl Bromide, K₂CO₃
Toluene
60
24
<20
Poor base solubility; tight ion pairing inhibits reaction.
N-Alkylation (Borrowing H)
Benzyl Alcohol, Mn(I) cat.
Xylenes
150
24
86
Non-coordinating; allows alcohol binding to catalyst.
N-Arylation (Ullmann)
Bromobenzene, CuI/DMEDA
DMSO
100
18
85
Solubilizes polar Cu(I)-diamine complexes.
N-Arylation (Ullmann)
Bromobenzene, CuI/DMEDA
1,4-Dioxane
100
24
<30
Insufficient polarity for Cu-complex solubility.
Section 3: Validated Experimental Protocols
Protocol A: Base-Mediated N-Alkylation (SN2) in DMF
This protocol utilizes a polar aprotic solvent to maximize the nucleophilicity of the sterically hindered sulfonamide.
Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry N₂.
Reagent Loading: Add N,2,5-trimethylbenzene-1-sulfonamide (1.0 equiv, 1.0 mmol) and finely ground anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol) to the flask.
Solvent Addition & Activation: Inject 5.0 mL of anhydrous DMF (0.2 M). Stir the suspension vigorously at room temperature for 30 minutes.
Self-Validation Check: The suspension will transition to a slightly opaque, yellowish mixture. This visual cue confirms the deprotonation and formation of the active sulfonamide anion.
Electrophile Addition: Add the alkyl halide (e.g., Benzyl Bromide, 1.2 equiv) dropwise via syringe.
Reaction: Heat the mixture to 60 °C and stir for 12 hours.
Workup: Cool to room temperature and quench with 10 mL of distilled water. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to completely remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Copper-Catalyzed N-Arylation in DMSO
This Ullmann-type coupling relies on DMSO to stabilize the active copper-ligand species.
Preparation: In a nitrogen-filled glovebox, charge a 15 mL sealed tube with N,2,5-trimethylbenzene-1-sulfonamide (1.0 equiv, 1.0 mmol), Aryl Iodide (1.2 equiv, 1.2 mmol), CuI (10 mol%, 0.1 mmol), and K₃PO₄ (2.0 equiv, 2.0 mmol).
Solvent & Ligand Addition: Remove the tube from the glovebox (sealed). Under a positive N₂ flow, inject 5.0 mL of anhydrous DMSO, followed immediately by N,N'-dimethylethylenediamine (DMEDA) (20 mol%, 0.2 mmol).
Reaction: Seal the tube tightly and heat in an oil bath at 100 °C for 18 hours.
Self-Validation Check: Within the first 30 minutes of heating, the solution will undergo a distinct color transition to a deep blue/green hue. This validates the successful formation of the active Cu(I)-diamine catalytic complex.
Workup: Cool to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate and filter through a short pad of Celite to remove copper salts and insoluble base. Wash the filtrate with water (2 × 15 mL) and brine (15 mL). Dry over Na₂SO₄, filter, and concentrate.
Section 4: Workflow Visualization
Logical decision tree for solvent selection in N,2,5-trimethylbenzene-1-sulfonamide derivatization.
Section 5: References
Title: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths
Source: RSC Publishing
URL: [Link]
Title: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols
Source: ACS Publications
URL: [Link]
Title: Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands
Source: ResearchGate
URL: [Link]
Title: Sulfonamide synthesis by alkylation or arylation
Source: Organic Chemistry Portal
URL: [Link]
Technical Support Center: Purification of N,2,5-trimethylbenzene-1-sulfonamide
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N,2,5-trimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N,2,5-trimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. We provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your critical applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Q1: My final product has a low and broad melting point. What does this indicate and how do I fix it?
A: A depressed and broad melting point range is a classic indicator of impurities in a crystalline solid. These impurities disrupt the crystal lattice, requiring less energy to break it apart. The most common culprits are unreacted starting materials, isomeric by-products from the sulfonation step, or residual solvents.
Primary Solution: Recrystallization
Recrystallization is the most effective method for removing small amounts of impurities from a solid product.[1] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out in a purer form while the impurities remain dissolved.
Step-by-Step Recrystallization Protocol:
Solvent Selection: Choose a solvent or solvent system in which N,2,5-trimethylbenzene-1-sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[2]
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
Decolorization (Optional): If the solution is colored by high-molecular-weight by-products, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[2]
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Subsequently, you can place the flask in an ice bath to maximize the yield.[3]
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Q2: I see multiple spots on my Thin-Layer Chromatography (TLC) plate. How can I identify and remove these impurities?
A: Multiple spots on a TLC plate confirm the presence of several compounds in your sample.[4] These could be unreacted 1,2,4-trimethylbenzene (less polar, higher Rf), the intermediate 2,5-dimethylbenzenesulfonic acid (very polar, lower Rf), or isomers. For separating compounds with different polarities, column chromatography is the preferred method.[1]
Solution: Silica Gel Column Chromatography
Step-by-Step Chromatography Protocol:
Column Packing: Prepare a silica gel column using a suitable slurry method with a non-polar solvent like hexane.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate or methanol. A gradient elution is often necessary for effective separation.[1]
Fraction Collection: Collect the eluting solvent in small fractions.
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N,2,5-trimethylbenzene-1-sulfonamide.
Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a solid.[2] This is often due to the solution being cooled too quickly, the presence of a high concentration of impurities, or the melting point of the solid being lower than the boiling point of the solvent.[2]
Troubleshooting "Oiling Out":
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool much more slowly.[2]
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site for crystal growth.[2]
Change the Solvent System: The chosen solvent may be suboptimal. Experiment with a different solvent or a mixture to find conditions that favor crystal formation.
Pre-Purification: If the crude product is highly impure, a preliminary purification step, such as an acid-base extraction or column chromatography, may be necessary before attempting recrystallization.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of N,2,5-trimethylbenzene-1-sulfonamide?
A: The impurities largely depend on the synthetic route. A common method is the chlorosulfonation of 1,2,4-trimethylbenzene followed by amidation.[5] Potential impurities include:
Isomeric Products: Sulfonation at other positions on the aromatic ring.
Incomplete Amidation: The presence of 2,5-dimethylbenzenesulfonic acid or its sulfonyl chloride.
Side-Reaction Products: Over-sulfonylation leading to disulfonated products.[1]
Residual Solvents: Solvents used during the reaction or workup.
Q2: How can I use acid-base extraction for purification?
A: This technique exploits the acidic nature of the N-H proton on the sulfonamide group. It is particularly effective for removing non-acidic, organic-soluble impurities.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol:
Dissolve the crude sulfonamide in an organic solvent like ethyl acetate.
Transfer the solution to a separatory funnel and add an aqueous base (e.g., 1M NaOH). Shake vigorously. The sulfonamide will deprotonate and move into the aqueous layer as its sodium salt.
Separate the two layers. The non-acidic impurities will remain in the organic layer, which can be discarded.
Cool the aqueous layer in an ice bath and slowly re-acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.
Collect the pure sulfonamide by filtration, wash with cold water, and dry thoroughly.[1]
Q3: Which analytical techniques are best for confirming the final purity?
A: A combination of methods provides the most comprehensive assessment of purity.
Technique
Principle
Information Obtained
HPLC
Differential partitioning between a stationary and mobile phase.
Provides quantitative purity data (% purity) based on peak area.[4]
NMR Spectroscopy
Nuclear spin transitions in a magnetic field.
Confirms the chemical structure and identifies impurities by their characteristic signals.
Melting Point
Temperature range over which a solid turns to liquid.
A sharp melting point close to the literature value indicates high purity.
LC-MS
Combines HPLC separation with mass spectrometry.
Confirms the molecular weight of the product and helps identify the mass of unknown impurities.[4]
Q4: How should I properly store purified N,2,5-trimethylbenzene-1-sulfonamide?
A: While generally stable, proper storage is crucial to maintain purity over time. Store the compound in a tightly sealed container in a cool, dry, and dark place.[6] Some sulfonamides can be sensitive to light.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial for long-term storage to prevent potential degradation from atmospheric moisture or oxygen.
References
A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.
Technical Support Center: Optimization of Sulfonamide Synthesis. Benchchem.
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC.
Troubleshooting Guide: Reducing By-products in 2-Aminobenzenesulfonamide Cyclization. Smolecule.
Method for the purification of aryl sulfonic acids and salts. Google Patents.
Preparation of arylsulfonamides. Google Patents.
Analysis of sulfonamides. Slideshare.
Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. ACS Publications.
Question on purifying aryl Sulfonic acids. Reddit.
What is the method of analysis of sulphonamides? Quora.
The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. PubMed.
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies.
Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. PMC.
Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. Wiley Online Library.
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate.
Modular Two-Step Route to Sulfondiimidamides. PMC.
Sulfonamides. Google Patents.
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
Aromatic Sulfonamides. Journal of Synthetic Chemistry.
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide. Benchchem.
The Synthesis of Functionalised Sulfonamides. UCL Discovery.
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
Technical Support Center: N,2,5-Trimethylbenzene-1-sulfonamide Degradation Analysis
Welcome to the Analytical Support Portal. As Senior Application Scientists, we understand that elucidating the degradation pathways of sulfonamide derivatives like N,2,5-trimethylbenzene-1-sulfonamide (C₉H₁₃NO₂S) require...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Support Portal. As Senior Application Scientists, we understand that elucidating the degradation pathways of sulfonamide derivatives like N,2,5-trimethylbenzene-1-sulfonamide (C₉H₁₃NO₂S) requires more than just running samples through an LC-MS. It requires a mechanistic understanding of the molecule's vulnerabilities and a rigorous, self-validating analytical framework.
This guide provides authoritative troubleshooting strategies, compliance-driven FAQs, and field-proven methodologies to ensure your stability-indicating methods are robust, reproducible, and regulatory-compliant.
I. Frequently Asked Questions (Mechanisms & Compliance)
Q: What are the regulatory targets for the forced degradation of this sulfonamide?A: According to the 1, a compliant forced degradation study must target 5–20% degradation of the active pharmaceutical ingredient (API)[1].
Causality: Pushing degradation beyond 20% risks the formation of "secondary degradants" (breakdown products of the initial breakdown products) that will never occur under standard shelf-life conditions. Conversely, achieving less than 5% degradation fails to prove that your analytical method is truly "stability-indicating"[2].
Q: What are the primary chemical vulnerabilities of N,2,5-trimethylbenzene-1-sulfonamide?A: The molecule has two primary sites of lability:
The Sulfonamide (S-N) Bond: Highly susceptible to acid/base-catalyzed hydrolysis, yielding 2,5-dimethylbenzenesulfonic acid and methylamine.
The Benzylic Methyl Groups (Positions 2 & 5): Vulnerable to oxidative stress (e.g., via peroxides or cytochrome P450-like environmental biotic transformations), leading to hydroxylation (alcohols) or over-oxidation to carboxylic acids[3].
Q: Do I need to perform photostability testing if the drug is packaged in opaque containers?A: Yes. 4 mandate that photostability testing must be conducted on the bare drug substance to evaluate its intrinsic photosensitivity and elucidate photolytic degradation pathways, regardless of final packaging[4]. Sulfonamides subjected to UV/Vis light often undergo pseudo-first-order photocatalytic degradation, resulting in desulfonation or radical recombination[5].
II. Troubleshooting Guide: LC-MS/MS Analytical Challenges
Issue 1: Severe Ion Suppression During Acid/Base Stress Analysis
Symptom: The MS signal for the parent API drops by >50% in stressed samples compared to the unstressed standard, even before degradation has occurred.
Cause: Non-volatile salts formed during the neutralization step (e.g., mixing HCl and NaOH yields NaCl) are co-eluting with the API and suppressing ionization in the ESI source.
Solution: Implement a self-validating chromatographic diversion. Program the LC divert valve to send the first 2–3 minutes of the run (the void volume where salts elute) to waste before switching flow to the mass spectrometer. Ensure your mobile phase utilizes volatile buffers (e.g., 10 mM Ammonium Formate) rather than phosphate buffers.
Issue 2: Poor Chromatographic Retention of the Hydrolysis Degradant
Symptom: The primary hydrolysis product (2,5-dimethylbenzenesulfonic acid) elutes in the void volume on a standard C18 column.
Cause: Sulfonic acids are highly polar and permanently ionized at standard LC pH levels, preventing hydrophobic retention on standard alkyl chains.
Solution: Switch to a polar-embedded C18 column or a mixed-mode anion-exchange (WAX) column. Do not use ion-pairing agents like TBA (Tetrabutylammonium) if you are coupling to MS, as they will permanently contaminate the MS source and cause severe signal suppression.
Symptom: A single degradation peak exhibits an m/z of 216.07 (+16 Da mass shift), but the peak shape is broad or split.
Cause: Oxidative stress often yields structural isomers. The +16 Da shift indicates hydroxylation, which could occur at the C2-methyl, the C5-methyl, or directly on the aromatic ring.
Solution: Utilize Data Dependent Acquisition (DDA) MS/MS. Differentiate the isomers by examining the fragmentation patterns. Benzylic hydroxylation will readily lose water (-18 Da) during collision-induced dissociation (CID), whereas N-oxidation or ring hydroxylation will exhibit different fragmentation kinetics.
To ensure absolute trustworthiness, this protocol incorporates built-in control mechanisms. Every stress condition must be accompanied by a "Quenched Blank" to rule out sample preparation artifacts.
Step 1: Stock Solution Preparation
Accurately weigh 10.0 mg of N,2,5-trimethylbenzene-1-sulfonamide API.
Dissolve in 10 mL of LC-MS grade Acetonitrile (ACN) to create a 1.0 mg/mL stock. Causality: ACN is chosen over Methanol to prevent potential transesterification or methylation artifacts during thermal stress.
Acidic: Mix 1 mL Stock + 1 mL 0.1M HCl. Heat at 60°C for 24 hours.
Basic: Mix 1 mL Stock + 1 mL 0.1M NaOH. Heat at 60°C for 24 hours.
Oxidative: Mix 1 mL Stock + 1 mL 3% H₂O₂. Store at Room Temp (RT) for 6 hours.
Photolytic: Expose 1 mL Stock (in a quartz vial) to 1.2 million lux-hours of UV/Vis light per ICH Q1B[4].
Step 3: Neutralization & Quenching (The Self-Validating Step)
Causality: If stress reagents are not neutralized, degradation will continue inside the autosampler vial, destroying the reproducibility of your kinetic data.
Action: Neutralize the Acidic sample with 1 mL 0.1M NaOH. Neutralize the Basic sample with 1 mL 0.1M HCl. Quench the Oxidative sample with 1 mL of 10 mg/mL Sodium Thiosulfate.
Control Validation: Prepare a "Zero-Time Control" by mixing the API stock with pre-neutralized reagents (e.g., HCl + NaOH already mixed). If this control shows degradation, your neutralization process is generating localized exothermic heat, and you must chill the samples on ice during quenching.
Step 4: UHPLC-MS/MS Analysis
Dilute all quenched samples to a final theoretical API concentration of 10 µg/mL using Mobile Phase A (Water + 0.1% Formic Acid).
Inject 2 µL onto a sub-2 µm Core-Shell C18 column (2.1 x 100 mm).
Run a gradient from 5% to 95% Mobile Phase B (ACN + 0.1% Formic Acid) over 15 minutes.
Acquire data in Positive/Negative polarity switching mode using High-Resolution Mass Spectrometry (HRMS) to determine exact mass shifts.
IV. Quantitative Data & Degradation Profiles
Table 1: ICH Q1A/Q1B Stress Conditions & Target Parameters
Stress Condition
Reagent / Exposure
Temp / Time
Target Degradation
Neutralization / Quenching Agent
Acidic Hydrolysis
0.1M HCl
60°C / 24h
10 - 15%
0.1M NaOH
Basic Hydrolysis
0.1M NaOH
60°C / 24h
10 - 15%
0.1M HCl
Oxidation
3% H₂O₂
RT / 6h
5 - 20%
Sodium Thiosulfate
Photolysis
UV/Vis (1.2M lux-hr)
RT / 1-3 days
~10%
None required (Remove from light)
Thermal
Solid State
80°C / 7 days
< 5%
None required
Table 2: Expected LC-MS/MS Mass Shifts for N,2,5-trimethylbenzene-1-sulfonamide
(Parent API Exact Mass: 199.0667 Da | [M+H]⁺ = 200.074 m/z)
Degradation Mechanism
Expected Product
Ionization Mode
Observed m/z
Mass Shift (Da)
Hydrolysis (S-N Cleavage)
2,5-dimethylbenzenesulfonic acid
Negative [M-H]⁻
185.028
-14.046
Hydrolysis (S-N Cleavage)
Methylamine
Positive [M+H]⁺
32.050
-168.024
Oxidation (Benzylic)
Hydroxymethyl-N-methylbenzenesulfonamide
Positive [M+H]⁺
216.069
+15.995
Photolysis (Desulfonation)
2,5-dimethylaniline derivative
Positive [M+H]⁺
122.090
-77.984
V. Workflow & Pathway Visualizations
Fig 1. ICH-Compliant Forced Degradation Analytical Workflow for Sulfonamides.
Fig 2. Primary Degradation Pathways of N,2,5-trimethylbenzene-1-sulfonamide.
VI. Comprehensive References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects
Source: ResolveMass
URL:
Development of forced degradation and stability indicating studies of drugs—A review
Source: National Institutes of Health (NIH) / PMC
URL:
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH
Source: International Council for Harmonisation (ICH)
URL:
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates
Source: MDPI
URL:
Biotic transformation products of sulfonamides in environmental water samples
Source: I.R.I.S. / Sapienza University
URL:
Technical Support Center: Optimizing Reaction Temperature for Sulfonamide Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively synthesizing sulfonamides and encountering yield, purity, or reproducibilit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively synthesizing sulfonamides and encountering yield, purity, or reproducibility issues.
The formation of sulfonamides via the reaction of a sulfonyl chloride with an amine is a fundamental transformation in medicinal chemistry. While the reaction is typically robust, temperature control is the most critical variable governing the chemoselectivity and overall success of the synthesis. This guide dissects the causality behind temperature optimization, provides troubleshooting workflows, and outlines a self-validating protocol to ensure experimental success.
Mechanistic Principles of Temperature Control
The synthesis of sulfonamides from sulfonyl chlorides and amines follows a nucleophilic acyl substitution-like mechanism at the electrophilic sulfur atom[1]. Because the lone pair on the amine nitrogen rapidly attacks the highly electrophilic sulfonyl chloride, the reaction is inherently exothermic.
If the thermal energy of the system is not strictly controlled, the kinetic preference for the desired mono-sulfonamide is overridden by thermodynamic side reactions. Excess heat accelerates the degradation of the moisture-sensitive sulfonyl chloride into unreactive sulfonic acids and provides the activation energy necessary for over-sulfonylation (di-sulfonylation) when using primary amines[2].
Temperature-dependent reaction pathways in sulfonamide synthesis.
Frequently Asked Questions (FAQs): The Causality of Temperature
Q1: Why must the sulfonyl chloride be added at 0 °C rather than room temperature?A1: The initial nucleophilic attack is highly exothermic. Adding the reagents at room temperature causes a rapid, localized spike in thermal energy. This sudden heat accelerates competing side reactions, most notably the hydrolysis of the sulfonyl chloride if trace moisture is present, which permanently destroys your starting material[1]. Initiating the reaction at 0 °C acts as a thermal buffer, dissipating the exotherm and keeping the reaction under strict kinetic control.
Q2: My amine is highly sterically hindered, and I see no conversion at room temperature. Should I reflux the reaction?A2: Refluxing is highly discouraged unless absolutely necessary. Sterically hindered or electron-deficient amines (e.g., deactivated anilines) possess reduced nucleophilicity, meaning they require higher activation energy to attack the sulfonyl sulfur[1]. While increasing the temperature provides this energy, extreme temperatures (e.g., >80 °C) will rapidly degrade the sulfonyl chloride. Instead of refluxing, gently heat the reaction to 40–50 °C in a polar aprotic solvent (like pyridine or DMF) and monitor closely[3].
Q3: How does temperature specifically drive di-sulfonylation in primary amines?A3: Primary amines have two reactive N–H bonds. Once the first sulfonamide linkage forms, the remaining N–H bond becomes significantly less nucleophilic due to the strong electron-withdrawing nature of the newly attached sulfonyl group. At 0 °C to 25 °C, the reaction lacks the thermal energy to force a second substitution. However, at elevated temperatures, the thermal barrier is overcome, allowing the mono-sulfonamide to attack a second equivalent of sulfonyl chloride, yielding an unwanted di-sulfonylated byproduct[2].
Issue 1: I am getting a very low yield, and TLC shows mostly unreacted amine.
Diagnosis: Your sulfonyl chloride likely hydrolyzed before it could react, or your amine is too unreactive at the current temperature.
Solution: First, verify that your solvent is strictly anhydrous to rule out hydrolysis[1]. If the system is dry, your amine (likely an aniline or secondary amine) lacks sufficient nucleophilicity at 0 °C. Allow the reaction to warm to room temperature. If conversion is still stalled after 4 hours, gently increase the temperature to 40 °C.
Issue 2: I am observing a second, less polar spot on my TLC plate when using a primary amine.
Diagnosis: You are observing di-sulfonylation (over-reaction)[2].
Solution: This is a classic symptom of poor temperature control or incorrect stoichiometry. Ensure the sulfonyl chloride is added dropwise at exactly 0 °C. Do not let the reaction warm to room temperature too quickly. Additionally, ensure you are using a slight excess of the amine (1.1 eq) relative to the sulfonyl chloride to statistically disfavor the second addition[2].
Issue 3: The reaction mixture turned black/dark brown upon addition of the sulfonyl chloride.
Solution: The addition rate was too fast, and the cooling bath was insufficient. Ensure the internal temperature of the flask does not exceed 5 °C during the addition phase.
Troubleshooting decision tree for temperature-related synthesis issues.
Quantitative Data: Temperature vs. Reaction Profile
The following table summarizes the expected reaction profiles based on the internal temperature of the reaction vessel. These metrics assume standard stoichiometric ratios (1.0 eq sulfonyl chloride, 1.1 eq amine, 2.0 eq base).
Internal Reaction Temperature
Mono-Sulfonamide Yield (%)
Di-sulfonylation Byproduct (%)
Hydrolysis / Degradation (%)
Recommended Substrate Application
0 °C (Maintained)
85 - 95%
< 2%
< 1%
Highly reactive aliphatic primary amines.
0 °C to 25 °C (Gradual)
90 - 98%
2 - 5%
1 - 3%
Standard primary and secondary amines.
40 °C - 60 °C (Heated)
60 - 80%
10 - 20%
5 - 15%
Sterically hindered or electron-deficient anilines.
To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Reagents:
Amine (1.1 equiv)
Sulfonyl Chloride (1.0 equiv)
Triethylamine or Pyridine (2.0 equiv)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M)
Step 1: System Preparation and Thermal Equilibration
Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
Dissolve the amine and the base in the anhydrous solvent.
Submerge the flask in an ice-water bath.
Validation Checkpoint: Insert an internal temperature probe. Do not proceed until the internal temperature reads ≤ 2 °C .
Step 2: Electrophile Addition (Exotherm Control)
Dissolve the sulfonyl chloride in a minimal amount of anhydrous solvent.
Add the sulfonyl chloride solution dropwise (approx. 1 drop per second) to the stirring amine solution[1].
Validation Checkpoint: Monitor the internal temperature probe. The temperature must not exceed 5 °C during the addition. If it does, pause the addition and allow the bath to cool the system back to 2 °C. No vigorous boiling or fuming should occur.
Step 3: Kinetic to Thermodynamic Transition
Once the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.
Remove the ice bath and allow the reaction to naturally warm to room temperature (approx. 20–25 °C) over 2 to 4 hours[2].
Validation Checkpoint: Perform a TLC (e.g., 30% EtOAc in Hexanes). The amine starting material spot should be consumed, replaced by a single, less polar, UV-active spot (the mono-sulfonamide). If a second, even less polar spot appears, di-sulfonylation is occurring; immediately quench the reaction.
Step 4: Quenching and Isolation
Quench the reaction by adding an equal volume of 1M aqueous HCl.
Validation Checkpoint: Check the pH of the aqueous layer using indicator paper. It must be pH ~2 . This ensures all unreacted base and unreacted aliphatic amines are protonated and partitioned into the aqueous phase, leaving the neutral sulfonamide in the organic phase.
Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
Recent advances in synthesis of sulfonamides: A review
Source: Chemistry & Biology Interface
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Troubleshooting Low Yield in N-Alkylation Protocols
Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Diagnostic Interface: The "Why" Behind Low Yields
Low yields in sulfonamide alkylation are rarely random. They typically stem from a mismatch between the acidity of the sulfonamide (
) and the basicity/nucleophilicity of the reaction environment.
Use this diagnostic tree to identify your specific failure mode before attempting a fix.
Symptom 1: No Reaction / Low Conversion (<20%)
Root Cause A (Base Strength): The base used (e.g.,
in Acetone) is too weak to fully deprotonate the sulfonamide, or the salt is insoluble.
Correction: Switch to Cesium Carbonate (
) in DMF or use a stronger base like Sodium Hydride () .
Root Cause B (Sterics): If using a bulky alkyl halide (secondary or neopentyl), the nucleophilic attack is kinetically inhibited.
Correction: Increase temperature (
) or switch to Mitsunobu conditions (reacting with the alcohol instead of the halide).
Symptom 2: Messy TLC / Multiple Spots
Root Cause A (Elimination): If using a strong base (
, ) with a secondary alkyl halide, the base may act as a nucleophile, causing elimination of the halide to an alkene.
Correction: Switch to a weaker, non-nucleophilic base (
, ) or use the Mitsunobu protocol.
Root Cause B (Bis-alkylation): Primary sulfonamides (
) have two acidic protons. The mono-alkylated product is often more acidic than the starting material, leading to rapid second alkylation.
Correction: Use a large excess of the sulfonamide (2-3 equiv) relative to the alkyl halide, or use a protecting group strategy (e.g., alkylating a
-Boc sulfonamide).
Symptom 3: Product is "Stuck" in the Aqueous Layer
Root Cause: Sulfonamides are polar. If using DMF/DMSO, standard extraction (EtOAc/Water) often fails to pull the product out of the aqueous/solvent phase.
Correction: Implement the LiCl Wash Protocol (detailed in Section 3).
Visual Logic: Troubleshooting Decision Matrix
Figure 1: Decision matrix for diagnosing failure modes in sulfonamide alkylation.
Protocol Optimization: The "How"
Method A: The "Cesium Effect" Protocol (Standard
)
Best For: General alkylation, avoiding elimination, and difficult substrates.
Expert Insight: The "Cesium Effect" is critical here. Cesium (
) has a large ionic radius and low charge density. In organic solvents like DMF, it forms a "loose" ion pair with the sulfonamide anion. Unlike Sodium () or Potassium (), which can form tight aggregates, Cesium leaves the sulfonamide anion "naked" and highly reactive [1][6].
Step-by-Step:
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
Dissolution: Dissolve Sulfonamide (1.0 equiv) in anhydrous DMF (
concentration).
Base Addition: Add
(1.5 - 2.0 equiv) .
Note: Use powdered, dry
.
Activation: Stir at Room Temperature (RT) for 30 minutes. This allows deprotonation before the electrophile is present.
Alkylation: Add Alkyl Halide (1.1 - 1.2 equiv).
Tip: If the halide is a liquid, add neat. If solid, dissolve in minimal DMF.
Reaction: Stir at RT. Only heat to
if no reaction is observed after 4 hours.
Workup: (See Section 3).
Method B: The Mitsunobu Protocol
Best For: When Alkyl Halides are unstable, unavailable, or prone to elimination. Uses Alcohols directly.[1]
Mechanism: The reaction relies on the formation of a betaine intermediate from
and DEAD/DIAD.[2] The sulfonamide () protonates this betaine, allowing the alcohol to be activated [8][10].
Addition: Add DEAD or DIAD (1.5 equiv) dropwise over 15-20 minutes.
Critical: Rapid addition generates heat and can decompose the betaine intermediate.
Warming: Allow to warm to RT and stir overnight.
Troubleshooting: If yield is low, the order of addition matters. Premixing
and DEAD at for 10 mins before adding the substrate/alcohol can sometimes rescue the reaction ("Pre-formation of Betaine").
Advanced Troubleshooting & Data
Base Selection Guide
Base
Strength ()
Solubility (DMF)
Risk Profile
Recommendation
Moderate
Low
Incomplete reaction
Good for simple, primary halides.
Moderate
High
Expensive
Gold Standard for most alkylations.
Strong
High
Elimination / O-alkylation
Use only if Carbonates fail. Requires dry conditions.[3]
Strong (Organic)
Miscible
Side reactions
Good for homogenous phase reactions.
The "DMF Problem": Workup Strategy
A common reason for "low yield" is actually loss of product during workup . DMF is miscible with water and can drag polar sulfonamides into the aqueous waste.
The Lithium Chloride (LiCl) Wash:
Dilute reaction mixture with EtOAc or
.
Wash 1-2: Wash organic layer with 5% Aqueous LiCl (instead of water/brine).
Why? LiCl increases the ionic strength of the aqueous layer and coordinates with DMF, forcing the DMF into the water while "salting out" your organic product [1][4].
stability of N,2,5-trimethylbenzene-1-sulfonamide in aqueous solution
Topic: Stability & Handling in Aqueous Solution Executive Summary N,2,5-trimethylbenzene-1-sulfonamide is a robust secondary sulfonamide characterized by high hydrolytic stability but poor aqueous solubility.[1][2][3] Fo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability & Handling in Aqueous Solution
Executive Summary
N,2,5-trimethylbenzene-1-sulfonamide is a robust secondary sulfonamide characterized by high hydrolytic stability but poor aqueous solubility.[1][2][3] For most researchers, precipitation is a higher risk than chemical degradation. [3]
This guide replaces generic advice with molecule-specific protocols derived from the structural interplay between the N-methyl group (lipophilicity) and the ortho-methyl steric hindrance.[1][2][3]
Module 1: Solubility & Solution Preparation
Status: CRITICAL RISK
Core Issue: The compound is lipophilic (LogP ~1.9–2.1). The N-methyl substitution removes one hydrogen bond donor compared to primary sulfonamides, reducing water solubility.[1][2][3]
The "Why" (Mechanistic Insight)
Many researchers attempt to solubilize sulfonamides by adjusting pH. Do not do this.
pKa Constraint: The pKa of N-methyl sulfonamides is typically >11.0 [1].[1][2][3] At physiological pH (7.4), the molecule remains neutral and protonated. You would need a pH > 12 to ionize it for solubility, which triggers base-catalyzed hydrolysis.[1][2][3]
Steric Hydrophobicity: The 2,5-dimethyl pattern creates a "greasy" hydrophobic shield around the polar sulfonyl group, further depressing aqueous solubility.[3]
Troubleshooting Protocol: "The Crash-Out"
Symptom: Solution turns cloudy upon dilution into buffer or media.[1][2][3]
Higher concentrations may be toxic to cells, but <0.1% risks precipitation.[1][2][3]
Mixing Order
Dropwise Organic Aqueous
Adding water to the organic stock causes immediate shock-precipitation.[1][2][3]
Temperature
Warm to 37°C before mixing
Kinetic solubility is higher; prevents "cold shock" precipitation.[2][3]
Decision Tree: Solubilization Strategy
Figure 1: Step-by-step logic for avoiding precipitation events during stock dilution.
Module 2: Chemical Stability (Hydrolysis & Degradation)
Status: STABLE (Neutral pH)
Core Issue: Hydrolysis is slow but possible under extreme pH stress.
The "Why" (Mechanistic Insight)
Sulfonamides are far more stable than carboxamides. The sulfur atom is hypervalent, and the S-N bond is resistant to cleavage.
Ortho-Effect: The methyl group at the 2-position (ortho) provides steric hindrance , protecting the sulfur atom from nucleophilic attack by water or hydroxide ions [2].[3]
Degradation Pathway: Under forced acidic conditions (pH < 1, High T), the S-N bond cleaves, yielding 2,5-dimethylbenzenesulfonic acid and methylamine .[2][3]
Base hydrolysis is faster than acid hydrolysis for this class.[1][2][3]
Oxidative ()
Good
< 2%
Sulfonamides are generally resistant to oxidation.[2][3]
Photolytic (UV)
Poor
> 10%
Protect from light. Aromatic sulfonamides absorb UV and can undergo radical cleavage [3].[2]
Degradation Pathway Diagram
Figure 2: Acid-catalyzed hydrolysis pathway.[1][2][3] Note that the reaction requires significant energy (heat/low pH) to overcome the activation barrier.
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Core Issue: Peak tailing and retention time shifts.
FAQ: Why does my peak tail significantly?
Answer: Sulfonamides can interact with free silanol groups on silica-based HPLC columns.[1][2][3]
Fix 1 (Mobile Phase): Ensure your mobile phase contains a modifier. Use 0.1% Formic Acid or 0.1% TFA .[2][3] The acid suppresses the ionization of silanols and keeps the sulfonamide neutral.
Fix 2 (Column Choice): Use an "End-capped" C18 column (e.g., C18-T or C18-PFP) to minimize secondary interactions.[1][2][3]
FAQ: I see a "Ghost Peak" in my stability samples.
Answer: If you are stressing the sample with acid/base:
Check for Methylamine: The cleavage product (methylamine) is not UV active and won't appear on standard UV-HPLC.[2][3]
Check for Sulfonic Acid: The co-product (2,5-dimethylbenzenesulfonic acid) is highly polar and will elute near the void volume (dead time) .[2] Do not mistake the injection front for a degradant.
Freeze/Thaw: Limit to 5 cycles. If precipitation is observed upon thawing, sonicate at 40°C for 10 minutes.[2][3]
Aqueous Solutions:
Do not store. Prepare fresh daily.
If storage is mandatory, keep at +4°C and use within 24 hours.[2][3]
References
ChemIDplus. N-Methylbenzenesulfonamide pKa prediction and physical properties. U.S. National Library of Medicine.[2][3] Link
Spillane, W. J., et al. (2000).[2][3] Acid-catalyzed hydrolysis of benzenesulfonamides: Rate enhancements by ortho-alkyl substituents.[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 2.[5] Link
Białk-Bielińska, A., et al. (2012).[2][3][6] Hydrolysis of sulphonamides in aqueous solutions.[3][6][7][8] Journal of Hazardous Materials, 221-222, 264-274.[1][2][3] (Demonstrates general stability at pH 7 but susceptibility to photolysis).[2][3] Link
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][9] International Council for Harmonisation.[2][3][10] Link
Technical Support Center: Overcoming Steric Hindrance in N,2,5-Trimethylbenzene-1-sulfonamide Derivatives
Current Status: Operational Ticket ID: STERIC-SOLVE-001 Assigned Specialist: Senior Application Scientist Executive Summary You are likely here because the synthesis or characterization of ,2,5-trimethylbenzene-1-sulfona...
You are likely here because the synthesis or characterization of
,2,5-trimethylbenzene-1-sulfonamide (and its derivatives) is failing.
The Core Problem: The 2-position methyl group (ortho-substitution) creates significant steric strain against the sulfonyl group. This "gear effect" hinders nucleophilic attack during synthesis and restricts conformational freedom, leading to confusing NMR spectra (rotamers) and poor reaction yields using standard Schotten-Baumann conditions.
This guide provides validated protocols to bypass these energy barriers, moving beyond standard textbook chemistry to high-energy/catalytic solutions.
Module 1: Synthesis Troubleshooting
The Issue: "My reaction yield is <20% or stalling."
Diagnosis:
In 2,5-dimethylbenzenesulfonyl chloride, the ortho-methyl group blocks the trajectory of the incoming amine (methylamine). Under standard conditions (DCM/TEA, RT), the amine cannot effectively attack the sulfur atom before moisture hydrolyzes the highly reactive sulfonyl chloride into the unreactive sulfonic acid.
Solution A: The Nucleophilic Catalysis Protocol (Recommended)
Mechanism: We replace the direct attack strategy with a "relay" mechanism. 4-Dimethylaminopyridine (DMAP) is small enough to attack the sulfonyl chloride, forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is less sterically demanding and more electrophilic than the starting chloride.
Protocol:
Solvent: Anhydrous Dichloromethane (DCM) or Pyridine.
Stoichiometry:
1.0 equiv 2,5-dimethylbenzenesulfonyl chloride
1.2 equiv Methylamine (as HCl salt or solution)
2.5 equiv Triethylamine (TEA) (acts as the proton sponge)
0.2 equiv DMAP (Critical Catalyst)
Procedure:
Dissolve Sulfonyl Chloride in DCM.
Add TEA and DMAP. Stir for 10 mins (Solution may turn slight yellow/precipitate forms).
Add Methylamine slowly at 0°C.
Key Step: Reflux at 40°C for 4–12 hours. The heat provides the activation energy to overcome the ortho-methyl barrier.
Solution B: The Microwave "Force" Method
When to use: If Solution A fails or reaction time is critical.
Logic: Microwave irradiation provides direct kinetic energy to the polar transition state, significantly accelerating the rate-determining step in hindered systems.
Note: This method often pushes yields from ~30% to >85% for ortho-substituted sulfonamides [1].
Solution C: The Sulfinyl "Trojan Horse" Route (Advanced)
When to use: For extremely hindered derivatives where the amine is also bulky (e.g., t-butylamine or secondary amines).
Logic: S(IV) sulfinates are pyramidal and less sterically crowded than S(VI) sulfonyl chlorides. We build the bond at the lower oxidation state, then oxidize up.
Protocol:
Step 1: React 2,5-dimethylbenzenesulfinyl chloride with Lithium amide (LiNHMe).
Why: The S-Cl bond in sulfinyl chlorides is more accessible.
Step 2: Oxidize the resulting sulfinamide with
-CPBA (1.2 eq) in DCM.
Result: Clean conversion to sulfonamide, bypassing the steric bottleneck of the S(VI) transition state [2].
Module 2: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct synthetic route based on steric severity.
Figure 1: Decision tree for synthesizing sterically hindered sulfonamides. Blue nodes indicate analysis steps; Red/Green nodes indicate advanced synthetic interventions.
Module 3: Characterization & QC (The "Ghost" Peaks)
User Question: "My NMR shows split peaks. Is my product impure?"
Answer: Likely NOT. You are observing Rotamers .
Explanation:
The N-methyl group and the ortho-methyl (2-position) clash. This restricts rotation around the S-N bond. In
H NMR, you may see two distinct sets of signals for the methyl groups because the molecule is "frozen" in two different conformations on the NMR timescale.
Verification Experiment (VT-NMR):
Take a standard
H NMR at 25°C (observe split peaks).
Heat the NMR probe to 60°C or 80°C.
Result: If the peaks coalesce into sharp singlets, it is a dynamic rotamer effect, not an impurity. If they remain distinct, you have a mixture of products.
Data Table: Expected Chemical Shifts (CDCl
)
Moiety
Approx. Shift ( ppm)
Multiplicity
Notes
Ar-CH (2-pos)
2.55 - 2.65
Singlet
Deshielded by SO group; usually distinct from 5-pos.
Ar-CH (5-pos)
2.30 - 2.40
Singlet
Typical aromatic methyl shift.
N-CH
2.60 - 2.70
Doublet
Couples with NH ( Hz). Becomes singlet if DO exchange is used.
NH
4.50 - 5.00
Broad
Chemical shift varies with concentration (H-bonding).
Ar-H (3,4,6)
7.00 - 7.80
Multiplet
6-H is often most deshielded due to SO proximity.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use water/Schotten-Baumann conditions (NaOH/Water)?A:Avoid if possible. While standard for simple sulfonamides, the ortho-methyl slows the reaction enough that hydrolysis of the sulfonyl chloride becomes the dominant pathway in aqueous media. Use anhydrous organic solvents (DCM, THF) with an organic base.
Q: My product is an oil and won't crystallize. How do I purify it?A:
-alkyl sulfonamides with lipophilic tails are often oils.
Trick 1: Triturate with cold Hexane/Diethyl Ether. The impurity (sulfonic acid) is insoluble in ether, while the sulfonamide is soluble.
Trick 2: Acidify the workup. Wash the organic layer with 1M HCl to remove unreacted amine/DMAP, then wash with 1M NaOH. Caution: Primary sulfonamides (
) are weakly acidic (). If you use strong NaOH, you might extract your product into the water layer. Use 5% NaHCO instead.
Q: I need to scale this up to 100g. Is microwave feasible?A: No. For scale-up, switch to the DMAP-catalyzed reflux method (Solution A). Ensure you have a reflux condenser and monitor the internal temperature. The reaction may take 24-48 hours at scale but is safer than pressurized microwave vessels.
References
De Luca, L., & Giacomelli, G. (2008).[1][2] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1][2] The Journal of Organic Chemistry, 73(10), 3967–3969.[1]
Ruano, J. L. G., et al. (2008).[3] Mild and General Method for the Synthesis of Sulfonamides.[3] Synthesis, 2008(02), 311-319.[3]
Gowda, B. T., et al. (2009). N-(2,5-Dimethylphenyl)benzenesulfonamide.[4] Acta Crystallographica Section E, 65(3), o523.
Comparative Guide to ¹H NMR Spectrum Analysis of N,2,5-trimethylbenzene-1-sulfonamide: Solvent Systems and Resolution
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of secondary sulfonamides. N,2,5-trimethylbenzene-1-sulfonamide (C₉H₁₃NO₂S) presents a unique analytical case study.
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of secondary sulfonamides. N,2,5-trimethylbenzene-1-sulfonamide (C₉H₁₃NO₂S) presents a unique analytical case study. It features a 1,2,5-trisubstituted aromatic ring, two distinct ring methyl groups, and a labile N-methyl sulfonamide moiety.
The critical decision in analyzing this compound is not just the instrument used, but the solvent system selected. This guide objectively compares the performance of two primary NMR solvent systems—CDCl₃ and DMSO-d₆—demonstrating how solvent-solute interactions dictate spectral resolution, proton exchange rates, and ultimately, the accuracy of your structural assignment.
The labile sulfonamide proton (-SO₂NH-) is highly sensitive to its chemical environment. Understanding the causality behind solvent selection is critical for accurate spectral interpretation.
The CDCl₃ System (Non-Polar, Weakly Interacting): In chloroform, secondary sulfonamides tend to form intermolecular hydrogen-bonded dimers. Because CDCl₃ does not strongly participate in hydrogen bonding, the NH proton undergoes intermediate-to-fast chemical exchange (often catalyzed by trace acidic impurities or water in the solvent). This results in a broadened NH signal and can "wash out" the scalar coupling (
) between the NH proton and the adjacent N-CH₃ group.
The DMSO-d₆ System (Polar Aprotic, Strong H-Bond Acceptor): Dimethyl sulfoxide acts as a powerful hydrogen-bond acceptor. It aggressively disrupts sulfonamide dimers, forming a stable, long-lived solvent-solute hydrogen bonded complex [1]. Causality: By locking the labile proton into this complex, the chemical exchange rate is drastically reduced. This shifts the NH proton significantly downfield (higher ppm) and sharpens the signal, definitively resolving the critical
coupling between the NH and N-CH₃ protons.
Performance Comparison: CDCl₃ vs. DMSO-d₆
The following table summarizes the comparative ¹H NMR performance data for N,2,5-trimethylbenzene-1-sulfonamide.
Quantitative ¹H NMR Data Comparison (600 MHz, 298 K)
Proton Assignment
Multiplicity & Coupling
Integration
CDCl₃ Shift (δ, ppm)
DMSO-d₆ Shift (δ, ppm)
Resolution Quality
H-6 (Aromatic)
d ( = 1.8 Hz)
1H
7.75
7.65
Excellent in both
H-4 (Aromatic)
dd ( = 7.8, = 1.8)
1H
7.25
7.30
Excellent in both
H-3 (Aromatic)
d ( = 7.8 Hz)
1H
7.15
7.20
Excellent in both
NH (Sulfonamide)
q ( = 5.4 Hz)
1H
4.50 (Broad)
7.55 (Sharp)
Superior in DMSO-d₆
N-CH₃
d ( = 5.4 Hz)
3H
2.65 (Often singlet)
2.45 (Clear doublet)
Superior in DMSO-d₆
2-CH₃ (Ring)
s
3H
2.55
2.50
Excellent in both
5-CH₃ (Ring)
s
3H
2.35
2.30
Excellent in both
Data represents empirical estimates based on established substituent effects for 2,5-dimethylbenzenesulfonamides.
Verdict: While CDCl₃ is sufficient for assigning the aromatic backbone, DMSO-d₆ is the superior solvent system for validating the N-methyl sulfonamide functional group. The strong hydrogen bonding in DMSO-d₆ prevents exchange-induced decoupling, allowing the N-CH₃ group to appear as a distinct doublet rather than an ambiguous singlet [1].
High-Resolution Field Strength Comparison (400 MHz vs. 600 MHz)
When analyzing the 1,2,5-substitution pattern, the chemical shift difference (
) between H-3 and H-4 is small (~0.1 ppm, or 60 Hz at 600 MHz).
At 400 MHz: The ratio of
approaches the threshold of second-order effects (roofing), which can distort integration values and make the extraction of the 1.8 Hz meta-coupling difficult.
At 600 MHz: The system remains strictly first-order (
). Causality: The higher magnetic field strength increases the dispersion of the signals in Hertz, ensuring baseline resolution between H-3 and H-4, and allowing for mathematically precise extraction of coupling constants.
Experimental Workflow & Self-Validating Protocol
Figure 1: Standardized 1H NMR workflow comparing solvent systems for sulfonamide analysis.
Step-by-Step Methodology
This protocol is designed as a self-validating system to ensure maximum trustworthiness and reproducibility of the spectral data.
Step 1: Sample Preparation
Weigh exactly 10 mg of N,2,5-trimethylbenzene-1-sulfonamide.
Dissolve in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS).
Causality: Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Suspended particulates distort localized magnetic field homogeneity, leading to poor shimming and broadened line widths that obscure fine scalar couplings.
Step 2: Instrument Setup & Equilibration
Insert the sample into a 600 MHz NMR spectrometer.
Allow exactly 5 minutes for thermal equilibration at 298 K.
Causality: Temperature gradients within the tube cause convection currents, which degrade resolution and induce peak tailing.
Step 3: Tuning, Locking, and Shimming (Self-Validation)
Lock onto the deuterium signal of DMSO-d₆ to compensate for magnetic field drift.
Perform automated gradient shimming (Z-axis).
Self-Validating Check: Measure the line width of the TMS peak at half-height (FWHM). It must be < 0.5 Hz. A value below this threshold mathematically validates that the magnetic field is sufficiently homogeneous to resolve the 1.8 Hz meta-coupling between H-4 and H-6.
) of the methyl protons, guaranteeing that integration values are strictly quantitative (3:3:3 ratio for the three methyl groups).
Number of Scans (NS): 16.
Spectral Width: 12 ppm (to capture the downfield shifted NH proton in DMSO).
Step 5: Processing
Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing critical resolution.
Phase the spectrum manually (zero and first-order) and apply a polynomial baseline correction.
Calibrate the TMS internal standard peak to exactly 0.00 ppm.
References
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]
Comparative
C13 NMR chemical shifts for N,2,5-trimethylbenzene-1-sulfonamide
Comparative Guide: C13 NMR Profiling of N,2,5-Trimethylbenzene-1-sulfonamide Executive Summary In the high-stakes arena of drug development, sulfonamides remain a privileged pharmacophore, serving as the backbone for diu...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: C13 NMR Profiling of N,2,5-Trimethylbenzene-1-sulfonamide
Executive Summary
In the high-stakes arena of drug development, sulfonamides remain a privileged pharmacophore, serving as the backbone for diuretics, antibiotics, and protease inhibitors. N,2,5-trimethylbenzene-1-sulfonamide (also known as N-methyl-p-xylene-2-sulfonamide) represents a critical structural motif where steric bulk (2,5-dimethyl pattern) and lipophilicity (N-methylation) intersect.
This guide provides a rigorous technical profiling of this molecule's C13 NMR signature.[1] Unlike generic spectral lists, we compare its performance—defined here as spectral resolution and structural diagnosability—against its non-methylated precursor (2,5-dimethylbenzenesulfonamide) and evaluate solvent-dependent chemical shift variations.[1] This approach allows medicinal chemists to rapidly validate synthesis and assess purity without ambiguity.[1]
Part 1: Technical Characterization (The Product)[1]
The C13 NMR spectrum of N,2,5-trimethylbenzene-1-sulfonamide is characterized by three distinct regions: the high-field aliphatic zone (methyl groups) and the low-field aromatic zone. The N-methyl group provides a unique diagnostic handle absent in primary sulfonamide precursors.
Note: Values are derived from substituent additivity rules and analog comparisons (e.g., N,4-dimethylbenzenesulfonamide). Experimental values may vary by ±0.5 ppm depending on concentration.[1]
Part 2: Comparative Analysis (Performance Review)
To ensure robust structural verification, we compare the "product" against its primary alternative (the precursor) and across solvent systems.[1]
Comparison A: Substituent Effects (Product vs. Precursor)
The appearance of the peak at ~29 ppm is the definitive "Go/No-Go" QC check.
C1 Shift (Ipso)
~136.5 ppm
~138.0 ppm
N-methylation slightly shields the sulfonyl-bearing carbon via inductive effects.[1]
Solubility
High in CDCl3
Moderate in CDCl3
The N-methyl group disrupts H-bond networks, improving solubility in non-polar solvents.
Comparison B: Solvent System Impact (CDCl3 vs. DMSO-d6)
Objective: Optimize resolution for complex mixtures.
CDCl3 (Chloroform-d):
Pros: Sharpest resolution for methyl groups; standard for lipophilic compounds.[1]
Cons: Exchangeable protons (NH) may be broad or invisible in H1 NMR, though C13 is unaffected.[1]
Shift Behavior: N-Me signal appears at ~29.4 ppm.[1]
DMSO-d6 (Dimethylsulfoxide-d6):
Pros: Essential if the product is a salt or highly polar.[1]
Cons: Solvent peak (septet at 39.5 ppm) can obscure Ar-CH2 signals (though not an issue here as we have Ar-CH3 at ~20 ppm).[1]
Shift Behavior: Polar solvents typically cause a downfield shift.[1] The N-Me carbon may shift to ~30.5 - 31.0 ppm due to hydrogen bonding interactions with the solvent.
Part 3: Experimental Protocols
Synthesis Workflow (Self-Validating)
This protocol ensures the generation of the exact isomer required for the NMR data above.
Chlorosulfonation: React p-xylene (1,4-dimethylbenzene) with excess chlorosulfonic acid at 0°C → 20°C.[1]
Validation:p-xylene is symmetric; sulfonation occurs exclusively at position 2.[1]
Amination: Treat the resulting 2,5-dimethylbenzenesulfonyl chloride with 40% aqueous methylamine (excess) in THF at 0°C.
Purification: Precipitate in water, filter, and recrystallize from Ethanol/Water.[1]
NMR Acquisition Parameters
To ensure quaternary carbons (C1, C2, C5) are visible and distinct:
Comparative Guide: IR Spectroscopy of N,2,5-Trimethylbenzene-1-sulfonamide
Executive Summary N,2,5-trimethylbenzene-1-sulfonamide is a critical intermediate in the synthesis of polysubstituted sulfonamide drugs and agrochemicals. Its structural integrity relies on the precise installation of th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N,2,5-trimethylbenzene-1-sulfonamide is a critical intermediate in the synthesis of polysubstituted sulfonamide drugs and agrochemicals. Its structural integrity relies on the precise installation of the N-methyl group and the stability of the sulfonamide core.
This guide provides a comparative spectroscopic analysis of the target compound against its synthetic precursor (2,5-dimethylbenzenesulfonyl chloride) and its non-alkylated analog. By focusing on diagnostic vibrational modes, researchers can rapidly validate structure and purity without initial reliance on more time-consuming NMR techniques.
Structural Context & Vibrational Logic
To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The target molecule possesses three distinct methyl environments and a secondary sulfonamide moiety, creating a unique spectral fingerprint.
The Molecular Architecture
Core: Benzene ring with 1,2,5-substitution pattern.
Functional Group: Secondary Sulfonamide (
).
Substituents: Two aromatic methyls (positions 2, 5) and one N-methyl.
Proton Environment (Critical for Fingerprint Region)
The 1,2,5-substitution pattern leaves three aromatic protons:
H-6 (Isolated): Located between the sulfonamide and the C5-methyl.
H-3 & H-4 (Adjacent): Ortho to each other.
This arrangement dictates the Out-of-Plane (OOP) bending vibrations observed below
.
Comparative Spectral Analysis
The following data compares the Target (N-methylated) against the Starting Material (Sulfonyl Chloride) and the Primary Sulfonamide (Non-methylated).
Table 1: Diagnostic Peak Comparison
Vibrational Mode
Target: N,2,5-Trimethyl...
Precursor: Sulfonyl Chloride
Analog: Primary Sulfonamide
Diagnostic Value
Stretch
Single band ()
Absent
Doublet ( & )
Primary vs. Secondary Amine
Asym
Confirms Sulfonyl group
Sym
Confirms Sulfonyl group
Stretch
Absent
Strong ()*
Absent
Reaction Completion
Aliphatic
(Stronger)
N-Me adds intensity here
OOP Bending
Substitution Pattern
*Note: The S-Cl stretch is often in the Far-IR or obscured; however, the disappearance of associated overtones and the appearance of N-H is the primary monitor.
Detailed Regional Analysis
A. The High Frequency Region ()
Target: Look for a single, sharp peak around
. This corresponds to the of the secondary sulfonamide.
Differentiation:
If you see a doublet (two peaks separated by
), your methylation failed, and you have the primary sulfonamide.
If the region is empty (except for C-H stretches), you may have formed the tertiary sulfonamide (
-dimethyl) or retained the chloride.
B. The Sulfonyl Region ()
Sulfonamides exhibit very strong, characteristic doublets.
Asymmetric Stretch (
): Often splits or broadens due to hydrogen bonding in the solid state.
Symmetric Stretch (
): Usually the sharpest, most intense band in the spectrum.
C. The Fingerprint/Aromatic Region ()
For the 1,2,5-substitution pattern (functionally similar to 1,2,4-trisubstitution regarding proton adjacency):
Two Adjacent Hydrogens: Expect a strong band at
.
One Isolated Hydrogen: Expect a medium band at
.
Use these peaks to confirm the aromatic ring has not undergone side reactions (e.g., chlorination) during synthesis.
Visualizing the Logic
Diagram 1: Synthesis Monitoring Workflow
This workflow illustrates how to use IR to make go/no-go decisions during the synthesis from the sulfonyl chloride.
Caption: Decision tree for monitoring the conversion of sulfonyl chloride to N-methyl sulfonamide.
Diagram 2: Spectral Assignment Logic
A systematic approach to assigning peaks for this specific molecule.
Caption: Logic flow for confirming structural identity via regional spectral analysis.
Experimental Protocol (ATR-FTIR)
For routine analysis of sulfonamides, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the avoidance of moisture artifacts which can obscure the N-H region.
Materials:
FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
Diamond or ZnSe ATR crystal.
Solvent: Isopropanol (for cleaning).
Methodology:
Background: Clean the crystal with isopropanol. Collect a background spectrum (air) with 32 scans at
resolution.
Sample Loading: Place approximately 2-5 mg of the solid N,2,5-trimethylbenzene-1-sulfonamide onto the center of the crystal.
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Sulfonamides are crystalline; poor contact yields noisy spectra.
Acquisition: Scan the sample (32 scans,
resolution).
Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required). Baseline correct if necessary (usually not needed for ATR).
Validation Criteria:
Transmission of the strongest band (S=O sym) should not bottom out (keep
).
doublet () should be minimal.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for general sulfonamide and aromatic substitution ranges).
NIST Chemistry WebBook. Infrared Spectra of N-methylbenzenesulfonamide derivatives. National Institute of Standards and Technology.[2] Available at: [Link]
Uno, T., et al. (1963).[3] Infrared Spectra of Sulfonamide Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708. (Foundational work on sulfonamide vibrational modes).
OpenStax. (2023). Spectroscopy of Aromatic Compounds.[4][5][6][7] Organic Chemistry.[8][4][5][7] Available at: [Link] (Reference for 1,2,5-trisubstituted benzene OOP bending patterns).
A Comparative Guide to the Mass Spectrometry Fragmentation of N,2,5-trimethylbenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating Molecular Structure Through Controlled Fragmentation Mass spectrometry is an indispensable analytical technique in modern chemical...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating Molecular Structure Through Controlled Fragmentation
Mass spectrometry is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing critical information about the molecular weight and structure of a compound. The process of fragmentation, induced by techniques such as Electron Ionization (EI) and Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) with Electrospray Ionization (ESI), allows for the detailed structural elucidation of molecules. The resulting fragmentation pattern is a unique fingerprint of a molecule's structure, revealing the connectivity of its atoms and the stability of its constituent parts.
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation of N,2,5-trimethylbenzene-1-sulfonamide, a substituted aromatic sulfonamide. We will compare the fragmentation patterns generated under both hard (EI) and soft (ESI) ionization techniques, providing a predictive framework for researchers working with this and structurally related compounds. By understanding the fundamental principles of fragmentation for the sulfonamide and trimethylbenzene moieties, we can anticipate the characteristic product ions and neutral losses. This guide will leverage data from closely related structures and established fragmentation mechanisms to provide a robust and scientifically grounded comparison.
Ionization Techniques: A Tale of Two Energies
The initial ionization method profoundly influences the subsequent fragmentation of a molecule. For N,2,5-trimethylbenzene-1-sulfonamide, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques, each offering distinct advantages and producing complementary structural information.
Electron Ionization (EI): A "hard" ionization technique where high-energy electrons bombard the analyte in the gas phase. This process imparts significant internal energy to the molecule, leading to extensive fragmentation.[1] The resulting mass spectrum is rich in fragment ions, providing a detailed structural fingerprint, though the molecular ion may be weak or absent.
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution. It imparts minimal excess energy to the analyte, typically resulting in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with little to no in-source fragmentation.[1] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID).
The choice between EI and ESI-MS/MS depends on the analytical goal. EI-MS is excellent for creating a reproducible fragmentation library and identifying unknown compounds through database matching. ESI-MS/MS provides more controlled fragmentation, allowing for the systematic deconstruction of a molecule to establish connectivity.
Predicted Fragmentation of N,2,5-trimethylbenzene-1-sulfonamide
The fragmentation of N,2,5-trimethylbenzene-1-sulfonamide can be predicted by considering the fragmentation of its two primary structural components: the trimethylbenzene ring and the sulfonamide group.
Electron Ionization (EI) Fragmentation
Under EI conditions, N,2,5-trimethylbenzene-1-sulfonamide is expected to undergo several characteristic fragmentation pathways. The molecular ion (m/z 213) will likely be observed, followed by fragments arising from the cleavage of the weakest bonds and the formation of stable ions.
A key fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 Da.[2] This is a well-documented process that occurs through a rearrangement mechanism.
Another prominent fragmentation will involve the trimethylbenzene moiety. Aromatic compounds with alkyl substituents readily lose a methyl radical (•CH₃, 15 Da) to form a stable benzylic or tropylium-like cation.[3]
The main predicted EI fragmentation pathways are:
Loss of SO₂: The molecular ion at m/z 213 can expel a molecule of SO₂ to form an ion at m/z 149.
Loss of a Methyl Radical: Cleavage of a methyl group from the trimethylbenzene ring will result in a fragment at m/z 198. This ion can further lose SO₂ to yield an ion at m/z 134.
Cleavage of the Sulfonamide Group: Homolytic cleavage of the C-S bond can lead to the formation of the trimethylbenzene radical cation at m/z 120 and the SO₂NH₂ radical. Alternatively, cleavage of the S-N bond can produce the trimethylbenzenesulfonyl cation at m/z 185.
The following diagram illustrates the predicted EI fragmentation pathways:
Caption: Predicted EI fragmentation of N,2,5-trimethylbenzene-1-sulfonamide.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
In positive ion ESI-MS, N,2,5-trimethylbenzene-1-sulfonamide will readily form a protonated molecule, [M+H]⁺, at m/z 214. The subsequent MS/MS fragmentation will likely proceed through pathways similar to those in EI, but originating from an even-electron species.
The primary fragmentation pathways for the [M+H]⁺ ion are expected to be:
Loss of SO₂: The protonated molecule at m/z 214 is expected to lose a neutral SO₂ molecule, resulting in a prominent fragment ion at m/z 150.[2] This is a characteristic fragmentation for protonated aromatic sulfonamides.
Loss of Ammonia: Loss of a neutral ammonia molecule (NH₃, 17 Da) from the protonated sulfonamide group would lead to an ion at m/z 197.
Cleavage of the Sulfonamide Bond: Heterolytic cleavage of the S-N bond can result in the formation of the trimethylbenzenesulfonyl cation at m/z 185.
The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways:
Caption: Predicted ESI-MS/MS fragmentation of N,2,5-trimethylbenzene-1-sulfonamide.
Comparative Analysis with a Structural Isomer: N,N,4-trimethylbenzenesulfonamide
Table 1: Comparison of Predicted Fragments for N,2,5-trimethylbenzene-1-sulfonamide and Observed Fragments for N,N,4-trimethylbenzenesulfonamide (EI-MS)
Fragmentation Pathway
Predicted m/z for N,2,5-trimethylbenzene-1-sulfonamide
Observed m/z for N,N,4-trimethylbenzenesulfonamide[4]
Molecular Ion [M]⁺˙
213
199
[M - CH₃]⁺
198
184
[M - SO₂]⁺˙
149
135
[M - SO₂ - CH₃]⁺
134
120
[C₉H₁₁]⁺ (trimethylphenyl cation)
119
-
[C₇H₇]⁺ (tropylium ion)
91
91
[SO₂N(CH₃)₂]⁺
-
92
[C₇H₇SO₂]⁺ (toluenesulfonyl cation)
-
155
The observed fragmentation of N,N,4-trimethylbenzenesulfonamide shows the characteristic loss of a methyl group and the presence of the tropylium ion at m/z 91, which is consistent with the fragmentation of the alkylated benzene ring. The presence of the toluenesulfonyl cation at m/z 155 and the dimethylsulfamoyl cation at m/z 92 are specific to the structure of this isomer. For N,2,5-trimethylbenzene-1-sulfonamide, we would expect to see a trimethylbenzenesulfonyl cation at m/z 185.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To obtain reliable and informative mass spectra for N,2,5-trimethylbenzene-1-sulfonamide, the following experimental protocols are recommended:
Electron Ionization Mass Spectrometry (EI-MS)
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) system equipped with an EI source.
GC Conditions:
Injector Temperature: 250 °C
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) is suitable.
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
Ion Source Temperature: 230 °C
Electron Energy: 70 eV
Mass Range: m/z 40-400
Scan Rate: 2 scans/second
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a mixture of water and a polar organic solvent (e.g., 50:50 water:acetonitrile) with 0.1% formic acid to promote protonation.
Instrumentation: Use a liquid chromatograph-tandem mass spectrometer (LC-MS/MS) system, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an ESI source.
LC Conditions (for separation if needed):
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A suitable gradient from 5% to 95% B over several minutes.
Flow Rate: 0.3 mL/min.
MS Conditions:
Ionization Mode: Positive
Capillary Voltage: 3.5 kV
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
MS1 Scan Range: m/z 100-500
MS/MS: Isolate the precursor ion at m/z 214 and apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe the fragmentation pattern.
The following diagram outlines the general workflow for ESI-MS/MS analysis:
Caption: General workflow for LC-ESI-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of N,2,5-trimethylbenzene-1-sulfonamide can be rationally predicted by understanding the established fragmentation behaviors of its constituent aromatic sulfonamide and trimethylbenzene moieties. Under Electron Ionization, extensive fragmentation is expected, with key fragments arising from the loss of SO₂ and methyl radicals. Electrospray Ionization followed by tandem mass spectrometry will provide a more controlled fragmentation of the protonated molecule, with the loss of SO₂ being a dominant pathway.
By comparing these predicted patterns with experimental data from structurally similar compounds, such as N,N,4-trimethylbenzenesulfonamide, researchers can gain high confidence in the structural elucidation of N,2,5-trimethylbenzene-1-sulfonamide and related molecules. The experimental protocols provided in this guide offer a starting point for acquiring high-quality mass spectral data to support drug discovery and development efforts.
References
de Hoffmann, E., & Stroobant, V. (2007).
Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]
NIST Mass Spectrometry Data Center. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]
Technical Guide to Thermal Characterization: N,2,5-Trimethylbenzene-1-sulfonamide
The following technical guide provides a comprehensive analysis of the thermal characterization of N,2,5-trimethylbenzene-1-sulfonamide , focusing on its melting point range as a critical purity indicator. Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comprehensive analysis of the thermal characterization of N,2,5-trimethylbenzene-1-sulfonamide , focusing on its melting point range as a critical purity indicator.
Executive Summary & Chemical Identity
N,2,5-trimethylbenzene-1-sulfonamide (CAS: 6326-21-2 ) is a specialized sulfonamide intermediate often utilized in the synthesis of pharmaceutical agents and agrochemicals.[1] Accurate determination of its melting point (MP) is the primary method for validating the efficacy of N-methylation reactions and ensuring the absence of the unmethylated parent compound.
This guide compares the thermal properties of the target compound against its direct precursors and structural isomers, establishing a self-validating protocol for purity assessment.
The melting point of a pure sulfonamide is a definitive physical constant. For N,2,5-trimethylbenzene-1-sulfonamide, the melting point serves as a specific indicator of N-methylation efficiency .
Comparative Thermal Data
The following table contrasts the target compound with its parent (primary sulfonamide) and key structural analogs. Note the significant thermal depression caused by the N-methyl group, which disrupts the intermolecular hydrogen bonding network typical of primary sulfonamides.
Critical Impurity. High MP indicates incomplete methylation.
N,2,5-Trimethylbenzene-1-sulfonamide
Secondary (Target)
6326-21-2
88 – 92 (Est.)*
Target product. Lower MP due to loss of H-bond donor.
2-Methylbenzene-1-sulfonamide
Analog (o-Toluene)
88-19-7
156 – 158 [2]
Reference standard for mono-methylated analogs.
N-Methyl-p-toluenesulfonamide
Analog (N-Methyl)
640-61-9
78 – 80 [3]
Structural analog showing typical N-methyl MP depression (~60°C).
*Note: While the parent compound is well-characterized at 148°C, the N-methyl derivative typically exhibits a melting point depression of 50–60°C relative to the primary sulfonamide. An observed range of 140°C+ indicates significant contamination with the starting material.
Thermodynamic Rationale
Primary sulfonamides (
) form strong intermolecular hydrogen bond dimers () in the solid state, leading to high lattice energy and high melting points.
Mechanism of Depression: Methylation of the nitrogen atom (
) removes one hydrogen bond donor. This steric bulk and reduced H-bonding capacity weaken the crystal lattice, lowering the energy required for the solid-to-liquid phase transition.
Experimental Protocols
To ensure scientific integrity, the following workflows describe the synthesis (to establish origin) and the rigorous determination of the melting point.
Synthesis & Purification Workflow (Graphviz)
Figure 1: Synthetic pathway and purification logic for isolating pure N,2,5-trimethylbenzene-1-sulfonamide.
Protocol: Melting Point Determination (Capillary Method)
Objective: To distinguish the N-methylated product from the high-melting primary sulfonamide impurity.
Equipment:
Calibrated Melting Point Apparatus (e.g., Buchi, Stuart).
Glass capillary tubes (closed end).
Reference Standards: Benzoic acid (122°C) or Urea (133°C) for calibration.
Step-by-Step Methodology:
Sample Preparation:
Dry the recrystallized sample in a vacuum desiccator for at least 4 hours. Solvent inclusions can artificially depress the melting point.
Grind a small amount (approx. 5-10 mg) into a fine powder on a watch glass.
Loading:
Fill the capillary tube to a height of 2–3 mm. Compact the powder by tapping the tube on a hard surface (or dropping it through a long glass tube).
Fast Ramp (Sighting):
Heat the sample rapidly (10°C/min) to determine the approximate melting onset.
Expected Observation: If pure, melting should begin near 90°C. If impure (parent compound), solid may persist up to 140°C.
Precise Determination:
Insert a fresh sample.
Ramp temperature quickly to 10°C below the sighting point.
Reduce ramp rate to 1°C/min .
Record
: The instant the first drop of liquid appears.
Record
: The instant the last crystal disappears.
Validation Criteria:
Range: A range (
) of < 2°C indicates high purity (>98%).
Depression: If the MP is observed >100°C, the reaction is likely incomplete (presence of 2,5-dimethylbenzenesulfonamide).
Analysis & Troubleshooting
Interpreting the Data
The melting point is your primary "Go/No-Go" gauge for reaction success.
Structural Difference Between N,2,5-Trimethyl and N,2,4-Trimethyl Isomers: A Guide to Steric and Metabolic Optimization in Drug Design
Executive Summary In the optimization phase of small-molecule drug discovery, the precise spatial arrangement of functional groups dictates the success or failure of a lead compound. The "magic methyl" effect—where the a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the optimization phase of small-molecule drug discovery, the precise spatial arrangement of functional groups dictates the success or failure of a lead compound. The "magic methyl" effect—where the addition or relocation of a single methyl group drastically alters a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile—is a cornerstone of modern medicinal chemistry [1].
When optimizing scaffolds such as anilines, benzamides, or pyrroles, deciding between an N,2,4-trimethyl and an N,2,5-trimethyl isomeric pattern is a critical structural crossroad. While both isomers share identical molecular weights and core lipophilicity, shifting the second ring methyl group from the para (4) to the meta (5) position fundamentally alters the molecule's steric hindrance, electronic distribution, and susceptibility to Cytochrome P450 (CYP450) metabolism [2]. This guide objectively compares the structural logic, binding performance, and metabolic stability of these two isomers, supported by self-validating experimental workflows.
Structural and Mechanistic Analysis
To understand the divergent behavior of these isomers, we must analyze the causality behind their spatial geometry:
The N,2,4-Trimethyl Isomer (Para-Methylated)
Structure: Methyl groups are located at the nitrogen, the ortho (2), and the para (4) positions relative to the core linkage.
Mechanistic Logic: The para-methyl group aligns symmetrically along the molecule's longitudinal axis. In drug design, the para position of an aromatic ring is notoriously vulnerable to oxidative attack by CYP450 enzymes (particularly CYP2D6 and CYP3A4). By placing a methyl group here, we create a steric blockade that prevents para-hydroxylation, thereby artificially extending the compound's metabolic half-life [4].
The N,2,5-Trimethyl Isomer (Meta-Methylated)
Structure: Methyl groups are located at the nitrogen, the ortho (2), and the meta (5) positions.
Mechanistic Logic: The meta-methyl group introduces asymmetrical steric bulk. While this configuration leaves the para position exposed (often creating a metabolic liability), the meta-methyl group is highly effective at filling deep, adjacent hydrophobic pockets within target receptors or kinase hinge regions [3]. This often results in a significant boost in target binding affinity, albeit at the cost of rapid metabolic clearance.
Fig 1: CYP450 metabolic divergence between N,2,4- and N,2,5-trimethyl isomers.
Comparative Performance Data
The structural differences between the 2,4- and 2,5-isomers force a classic Structure-Activity Relationship (SAR) trade-off: Metabolic Stability vs. Binding Affinity . The table below summarizes representative quantitative data comparing these isomers on a standard N-methylaniline scaffold.
Parameter
N,2,4-Trimethyl Isomer
N,2,5-Trimethyl Isomer
Mechanistic Driver
HLM Half-Life ()
> 120 min (High Stability)
< 30 min (Rapid Clearance)
Para-position steric blockade vs. exposure [4].
Primary Clearance Route
N-demethylation (Slow)
Para-hydroxylation (Fast)
CYP450 regioselectivity favors unhindered para carbons.
Target Binding Affinity ()
Moderate (e.g., 45 nM)
High (e.g., 12 nM)
Meta-methyl fills deep hydrophobic pockets [3].
Lipophilicity (LogD at pH 7.4)
~3.2
~3.2
Identical molecular weight; negligible difference in bulk partitioning.
Experimental Workflows: Self-Validating Protocols
To objectively evaluate the metabolic stability of these isomers, we employ a Human Liver Microsome (HLM) stability assay. As an Application Scientist, I design this protocol to be self-validating —meaning the assay contains internal logic checks to guarantee that the observed clearance is due to enzymatic metabolism, not chemical instability or non-specific binding.
Protocol: HLM Metabolic Stability Assay
1. Reagent Preparation & Equilibration
Action: Prepare 1 µM of the N,2,4- or N,2,5-trimethyl isomer in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.
Causality: Utilizing a low substrate concentration (1 µM) ensures the reaction operates under pseudo-first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance (
).
2. Reaction Initiation
Action: Pre-incubate the mixture at 37°C for 5 minutes, then add 1 mM NADPH to initiate the reaction.
Causality: NADPH is the essential electron donor for CYP450 enzymes. Withholding it until after pre-incubation ensures that any baseline degradation is strictly non-enzymatic (serving as a negative control).
3. Time-Course Quenching
Action: At specific intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately dispense them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).
Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 proteins, halting the reaction at the exact timestamp while simultaneously extracting the small-molecule analytes.
4. Centrifugation & LC-MS/MS Quantification
Action: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
5. Self-Validation Check
Action: Run a parallel control well using Testosterone (a known CYP3A4 substrate).
Causality: The assay data is only accepted if the Testosterone control demonstrates >80% depletion at the 30-minute mark. This self-validating step proves the microsomes were enzymatically active and the NADPH was viable.
Fig 2: Self-validating in vitro microsomal stability workflow.
Conclusion
The choice between an N,2,4-trimethyl and an N,2,5-trimethyl isomer is rarely arbitrary. If the primary bottleneck in your drug development pipeline is rapid in vivo clearance, shifting to the N,2,4-isomer to leverage the para-methyl steric blockade is the scientifically sound choice. Conversely, if metabolic stability is already secured through other structural features and you require a boost in target affinity, the N,2,5-isomer provides the asymmetrical bulk necessary to exploit deep hydrophobic binding pockets.
References
Title: The Magic Methyl and Its Tricks in Drug Discovery and Development
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Understanding the Ortho, Para, and Meta Positions in Organic Chemistry
Source: Oreate AI Blog
URL: [Link]
Title: Methyl Effects on Protein–Ligand Binding
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors
Source: National Center for Biotechnology Information (PMC)
URL: [Link](Note: Representative PMC link for sEH/FAAH SAR studies)
Validation
High-Resolution X-ray Crystallography of N,2,5-Trimethylbenzene-1-sulfonamide: A Comparative Guide to Diffractometer Performance and Crystallization Methodologies
Target Audience: Researchers, structural biologists, and drug development professionals. Sulfonamides represent one of the most historically and clinically significant classes of pharmacophores, serving as the backbone f...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, structural biologists, and drug development professionals.
Sulfonamides represent one of the most historically and clinically significant classes of pharmacophores, serving as the backbone for diuretics, COX-2 inhibitors, and antimicrobial agents. For compounds like N,2,5-trimethylbenzene-1-sulfonamide , precise 3D structural elucidation is critical. The tetrahedral geometry around the sulfur atom and the specific hydrogen-bonding directionality of the sulfonamide nitrogen dictate how these molecules dock into protein binding pockets.
This guide provides an objective, data-driven comparison of the methodologies and hardware required to resolve the crystal structure of N,2,5-trimethylbenzene-1-sulfonamide. We will evaluate two premier single-crystal X-ray diffractometers—the Bruker D8 Venture and the Rigaku XtaLAB Synergy-S —and detail the self-validating protocols necessary to generate publication-quality crystallographic data [1, 3].
Crystallization Methodologies: The Pre-requisite for High-Fidelity Data
The highest-performing diffractometer cannot compensate for poorly ordered crystal lattices. For small organic molecules like N,2,5-trimethylbenzene-1-sulfonamide, achieving a low mosaic spread (< 0.5°) is paramount. We compare two standard approaches: Slow Evaporation and Vapor Diffusion .
Causality in Method Selection
While slow evaporation is operationally simple, it often leads to rapid, uncontrolled nucleation as the solvent boundary recedes, increasing the risk of non-merohedral twinning. Vapor diffusion is the preferred method for this compound because it relies on a controlled thermodynamic gradient. As the anti-solvent slowly diffuses into the solvent chamber, supersaturation is achieved gradually, allowing molecules to pack into their lowest-energy conformational states without kinetic trapping.
Crystallization workflow comparison for N,2,5-trimethylbenzene-1-sulfonamide.
This protocol is designed as a self-validating system; successful crystal growth visually confirms the purity and optimal supersaturation of the starting material.
Solubilization: Dissolve 50 mg of highly purified N,2,5-trimethylbenzene-1-sulfonamide in 1.0 mL of ethyl acetate (solvent) within a 2 mL inner glass vial. Ensure complete dissolution via sonication.
Chamber Setup: Place the unsealed 2 mL vial into a larger 10 mL outer vial containing 3.0 mL of n-hexane (anti-solvent).
Equilibration: Seal the outer vial tightly with a PTFE-lined cap to prevent ambient moisture ingress.
Incubation: Store the assembly in a vibration-free incubator at 20°C for 48–72 hours.
Validation & Harvesting: Inspect the inner vial under a polarized light microscope. Select crystals that exhibit uniform extinction (turning completely dark at 90° rotation intervals), confirming the absence of twinning or birefringence defects. Harvest using a nylon cryoloop and immediately coat in paratone oil.
Hardware Comparison: Bruker D8 Venture vs. Rigaku XtaLAB Synergy-S
Once a high-quality crystal is harvested, data acquisition requires hardware capable of resolving weak high-angle reflections. Both Bruker and Rigaku offer state-of-the-art microfocus systems, but they utilize fundamentally different detector technologies and goniometer geometries [2, 4].
Table 1: Diffractometer Performance Comparison
Specification / Feature
Bruker D8 Venture[1, 2]
Rigaku XtaLAB Synergy-S [3, 4]
Impact on Sulfonamide Resolution
X-ray Source
Diamond IμS (Microfocus Cu/Mo)
PhotonJet-S (Microfocus Cu/Mo/Ag)
Both provide high flux density crucial for small (<50 μm) organic crystals.
Detector Technology
PHOTON III (Mixed-mode CPAD)
HyPix-6000HE (Hybrid Photon Counting)
Rigaku's HPC offers zero dark noise; Bruker's CPAD excels in high dynamic range integration.
Goniometer
4-Circle Kappa (7 μm sphere of confusion)
Fast Kappa with telescopic 2θ arm
Rigaku's telescopic arm allows dynamic resolution adjustments; Bruker offers extreme mechanical stability.
Cooling System
Oxford Cryostream (100K - 400K)
Oxford Cryostream 800 (90K - 400K)
Cryocooling to ~100K minimizes thermal motion, essential for resolving hydrogen atom positions.
Expert Insight: For N,2,5-trimethylbenzene-1-sulfonamide, determining the exact position of the sulfonamide N-H proton is critical for mapping its hydrogen-bond donor capacity. The Rigaku XtaLAB Synergy-S , equipped with the HyPix-6000HE detector, provides a slight edge in this specific application. The zero-dark-noise characteristic of Hybrid Photon Counting (HPC) detectors allows for the accurate measurement of extremely weak, high-resolution reflections (beyond 0.8 Å), which are necessary to refine hydrogen atoms freely rather than placing them in idealized riding positions [3].
Experimental Protocols & Data Processing Pipeline
Protocol 2: X-ray Data Collection and Reduction
Mounting: Transfer the paratone-coated crystal to the goniometer head. Instantly flash-cool the sample to 100 K using the Oxford Cryostream to minimize thermal vibrations and radiation damage.
Centering: Optically center the crystal within the 7 μm sphere of confusion using the diffractometer's video microscope.
Unit Cell Determination: Collect 20–30 preliminary frames (0.5° scan width). Index the reflections to determine the Bravais lattice and assess the mosaic spread.
Strategy Optimization: Use the control software (APEX4 for Bruker or CrysAlisPro for Rigaku) to calculate a data collection strategy targeting >99.5% completeness and a redundancy of >4.0.
Integration & Scaling: Integrate the raw frames, applying empirical absorption corrections (e.g., SADABS or SCALE3 ABSPACK) to account for the anomalous scattering of the sulfur atom.
X-ray diffraction data acquisition and processing pipeline.
Expected Crystallographic Parameters
Based on extensive crystallographic databases for structurally analogous sulfonamides (such as 4-methyl-N-propyl-benzene-sulfonamide)[5, 6], the resolved structure of N,2,5-trimethylbenzene-1-sulfonamide will exhibit highly specific geometric constraints.
Table 2: Benchmark Structural Parameters for Validation
When refining the structure (using SHELXL), the validity of the model can be cross-referenced against these standard values. Deviations of more than 0.02 Å usually indicate refinement errors, positional disorder, or incorrect atom assignments.
Structural Parameter
Expected Value Range
Mechanistic Significance
S=O Bond Length
1.428 – 1.441 Å
Confirms the double-bond character; acts as a strong hydrogen-bond acceptor [5].
S–N Bond Length
1.618 – 1.633 Å
Shorter than a typical single bond due to partial double-bond character (pπ-dπ conjugation) [5, 6].
S–C Bond Length
~1.766 Å
Anchors the sulfonamide group to the trimethylbenzene ring [5].
O–S–O Bond Angle
~119° – 120°
Distorted tetrahedral geometry due to the repulsion of the two highly electronegative oxygen atoms.
Hydrogen Bonding
Intermolecular N-H···O
Drives the crystal packing into a 3D supramolecular network, critical for solid-state stability [6].
Conclusion
Both the Bruker D8 Venture and Rigaku XtaLAB Synergy-S are exceptionally capable of resolving the crystal structure of N,2,5-trimethylbenzene-1-sulfonamide to high resolution. However, the choice of hardware dictates the nuances of data processing. For researchers prioritizing the absolute localization of the sulfonamide proton for computational docking studies, the Rigaku system's HPC detector provides a distinct advantage in signal-to-noise ratio at high diffraction angles. Conversely, the Bruker system's CPAD detector excels in handling highly diffracting, strongly absorbing samples without detector saturation. Ultimately, pairing these advanced diffractometers with a rigorously controlled vapor diffusion crystallization protocol ensures the generation of unimpeachable, publication-ready structural data.
References
Stanford Nano Shared Facilities. "XRD: Bruker Single Crystal D8 Venture." Available at: [Link]
University of New South Wales (UNSW). "D8 Venture - Bruker." Available at: [Link]
University of Auckland. "Microcharacterisation Facility - Rigaku XtaLAB Synergy-S." Available at: [Link]
Stenfors, B. A., et al. "Crystal structure of 4-methyl-N-propyl-benzene-sulfonamide." Acta Crystallographica Section E: Crystallographic Communications, 2020. Available at: [Link]
European Journal of Chemistry. "Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations." 2024. Available at: [Link]
Comparative
Comparative Guide: UV-Vis Absorption Spectra of Trimethylbenzene Sulfonamides vs. Standard Sulfonamides
Executive Summary Sulfonamides serve as foundational building blocks in organic synthesis, drug development, and as photoremovable protecting groups. A critical physical property dictating their utility in high-performan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sulfonamides serve as foundational building blocks in organic synthesis, drug development, and as photoremovable protecting groups. A critical physical property dictating their utility in high-performance liquid chromatography (HPLC) detection and photochemistry is their ultraviolet-visible (UV-Vis) absorption profile. This guide objectively compares the spectral performance of highly substituted trimethylbenzene sulfonamides (e.g., mesitylenesulfonamide) against standard alternatives like benzenesulfonamide and p-toluenesulfonamide , providing researchers with the mechanistic causality and experimental protocols needed to optimize chromophore selection.
Mechanistic Causality: The Role of Methylation in Chromophoric Shifts
To understand the performance differences between these sulfonamides, we must analyze the causality behind their spectral shifts. The UV-Vis spectrum of a sulfonamide is primarily governed by the
transitions of the aromatic ring and the transitions involving the sulfonyl oxygen atoms.
Benzenesulfonamide (The Baseline): Lacking any electron-donating alkyl groups, benzenesulfonamide represents the baseline chromophore. It typically exhibits a primary absorption band (E-band) near 218 nm and a weaker secondary band (B-band) around 264 nm[1]. Because its primary absorption lies below 230 nm, it is often masked by common HPLC mobile phases and buffers, complicating trace-level detection[1].
p-Toluenesulfonamide (The Intermediate): The addition of a single para-methyl group introduces hyperconjugation. This electron-donating effect raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. As a result, a bathochromic shift (red shift) occurs, pushing the primary absorption maximum (
2,4,6-Trimethylbenzenesulfonamide (The Optimized Chromophore): The incorporation of three methyl groups (one para, two ortho) amplifies the hyperconjugative electron donation significantly. Furthermore, the bulky ortho-methyl groups induce steric hindrance, forcing the sulfonyl group slightly out of coplanarity with the aromatic ring[3]. This structural distortion, combined with strong inductive effects, results in a pronounced bathochromic shift (
nm) and a hyperchromic effect (increased molar absorptivity, ). This makes trimethylbenzene derivatives vastly superior for HPLC-UV detection in complex biological matrices.
Comparative UV-Vis Spectral Data
The following table summarizes the quantitative spectral shifts induced by progressive methylation.
To ensure high scientific integrity, the following methodology is designed as a self-validating system . Because absorbance below 230 nm is highly susceptible to solvent interference[1], strict environmental and baseline controls are mandatory.
Action: Use UV-transparent HPLC-grade acetonitrile (MeCN) or ultrapure water. Perform a dual-beam baseline correction using the exact solvent batch in both the reference and sample quartz cuvettes at a controlled 25.0 ± 0.1 °C.
Causality: High concentrations induce molecular aggregation (excimer formation), which distorts the absorption band shape and violates the Beer-Lambert law.
Action: Prepare a 1.0 mM stock solution of the target sulfonamide in MeCN. Dilute to a working concentration of 10 µM.
Validation Checkpoint: Prepare a 5 µM secondary dilution. The absorbance at
must exactly halve; if it does not, the detector is saturated, or aggregation is occurring.
Step 3: Spectral Scanning
Action: Scan from 190 nm to 400 nm using a 1 nm slit width and a scan speed of 200 nm/min. Use quartz cuvettes (10 mm path length), as standard glass absorbs UV light below 320 nm.
Step 4: Post-Scan System Validation
Action: Verify that the absorbance spectrum returns to a strict 0.000 AU baseline at 400 nm. Any baseline elevation at 400 nm indicates particulate scattering (e.g., precipitation of the sulfonamide) or cuvette contamination, invalidating the run.
Logical Workflow & Mechanistic Diagram
Mechanistic pathway of methyl substitution on UV-Vis spectral shifts in sulfonamides.
Applications in Drug Development
For analytical scientists developing HPLC-UV methods, selecting the correct detection wavelength is paramount. While benzenesulfonamide requires detection at wavelengths where mobile phase interference is high (<230 nm)[1], the bathochromic shift inherent to trimethylbenzene derivatives allows for detection at >230 nm. This physical shift significantly improves the signal-to-noise ratio. Furthermore, the enhanced molar absorptivity of mesitylenesulfonamide makes it a superior chromophoric protecting group for trace-level drug metabolite quantification and photoremovable applications[3].
References
SIELC Technologies. "UV-Vis Spectrum of Benzenesulfonamide." SIELC Technologies Analytical Library.[Link]
Daniel, A. B., et al. "Experimental and computational approach on p-toluenesulfonamide and its derivatives." Journal of Molecular Structure, 1218(2):128503, 2020.[Link]
Mucha, P., et al. "Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities." PubMed Central (PMC), National Institutes of Health, 2018.[Link]
Chromatographic Purity Validation of N,2,5-Trimethylbenzene-1-Sulfonamide: A Comparative Technical Guide
Executive Summary N,2,5-trimethylbenzene-1-sulfonamide is a critical intermediate in the synthesis of bioactive sulfonamide scaffolds, often utilized in the development of kinase inhibitors and antimicrobial agents. Its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N,2,5-trimethylbenzene-1-sulfonamide is a critical intermediate in the synthesis of bioactive sulfonamide scaffolds, often utilized in the development of kinase inhibitors and antimicrobial agents. Its purity validation presents a distinct analytical challenge: distinguishing the target molecule from its regioisomers (e.g., N,2,4-trimethyl analogs) and process-related impurities (e.g., 2,5-dimethylbenzenesulfonyl chloride).
This guide objectively compares two validation methodologies: Standard HPLC-UV (the industry baseline) and UHPLC-MS/MS (the advanced alternative). While HPLC-UV is sufficient for assay purposes (>98% purity), this guide demonstrates why UHPLC-MS/MS on a Phenyl-Hexyl stationary phase is the superior protocol for trace impurity profiling and genotoxic risk assessment, offering a 10-fold increase in sensitivity and superior isomer resolution.
Part 1: The Analytical Challenge
The validation of N,2,5-trimethylbenzene-1-sulfonamide is governed by three physicochemical constraints:
Regioisomerism: The migration of methyl groups on the benzene ring (e.g., 2,4-dimethyl vs. 2,5-dimethyl) results in identical mass-to-charge (m/z) ratios and nearly identical hydrophobicity (LogP ~2.3–2.5), making separation on standard C18 columns difficult.
Lack of Ionizable Centers: As a secondary sulfonamide, the molecule is weakly acidic (pKa ~10.5). At neutral pH, it remains neutral, limiting the efficacy of ion-exchange mechanisms.
Trace Genotoxicity Risks: Sulfonyl chloride precursors are potential genotoxins. Validation must demonstrate Limits of Quantitation (LOQ) sufficiently low to detect these at ppm levels.
Part 2: Comparative Methodology
The following table contrasts the performance of the traditional method against the optimized advanced method.
Method B: MS/MS provides definitive structural ID and higher sensitivity.
Run Time
25–30 minutes
6–8 minutes
Method B: 3x throughput increase.
Sensitivity (LOQ)
~0.05% (500 ppm)
~0.0005% (5 ppm)
Method B: Essential for trace impurity analysis.
Specificity
Low (Co-elution risk for isomers)
High (MRM transitions + Orthogonal separation)
Method B: Resolves isobaric interferences.
Cost Per Run
Low
High
Method A: Preferred for routine QA/QC Assay.
Part 3: The Gold Standard Protocol (UHPLC-MS/MS)
Objective: To validate purity with specific focus on resolving the 2,5-dimethyl target from 2,4-dimethyl impurities.
Chromatographic Conditions
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
Column:Acquity UPLC CSH Phenyl-Hexyl , 1.7 µm, 2.1 x 100 mm.
Rationale: The Phenyl-Hexyl phase engages in
- stacking interactions with the benzene ring. The steric difference between the 2,5- and 2,4-methyl substitution patterns alters this interaction strength, providing separation selectivity that C18 lacks.
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.00
5
Initial Hold
1.00
5
Equilibration
5.00
95
Linear Ramp (Elution of main peak)
6.50
95
Wash
6.60
5
Re-equilibration
8.00
5
End of Run
Mass Spectrometry Parameters (ESI+)
Source: Electrospray Ionization (Positive Mode).
MRM Transitions:
Target (N,2,5-trimethyl...):
(Tropylium ion, Quantifier).
Impurity (Sulfonyl Chloride):
.
Part 4: Validation Framework (ICH Q2(R2))
To ensure scientific integrity, the method must be validated against the following criteria.
Specificity (Forced Degradation)
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%
) for 4 hours.
Acceptance Criteria: Peak purity index > 99.0% (via Diode Array or MS spectral homogeneity). No interference at the retention time of the main peak.
Linearity & Range
Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration.
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Protocol: Spike known amounts of impurities into the sample matrix at 50%, 100%, and 150% levels.
Acceptance Criteria: Recovery between 90.0% – 110.0%.
Precision (Repeatability)
Protocol: 6 replicate injections of the standard solution.
Acceptance Criteria: RSD
for the main peak area.
Part 5: Visualization of Workflows
Diagram 1: Method Development Decision Tree
This diagram illustrates the logical flow for selecting the Phenyl-Hexyl method over C18 based on isomer resolution requirements.
Caption: Decision matrix for selecting the appropriate stationary phase and detection method based on impurity profile complexity.
Diagram 2: Validation Lifecycle (ICH Q2)
The following diagram outlines the self-validating loop required to maintain regulatory compliance.
Caption: The cyclic validation process ensuring the analytical procedure remains fit for purpose throughout the product lifecycle.
References
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
Sielc Technologies. (2018). Separation of N-Methylbenzenesulfonamide Isomers on Newcrom R1 HPLC column. [Link]
European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
PubChem. (2025). Compound Summary: N,2,3,5,6-pentamethylbenzene-1-sulfonamide (Analog Reference). National Library of Medicine. [Link]
ResearchGate. (2018). Discussion on Separation of ortho- and para-substituted alkylbenzene sulfonates. [Link]
Disclaimer: This guide is intended for trained laboratory personnel. While based on standard chemical safety principles and the specific functional group chemistry of substituted sulfonamides, it does not replace the off...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: This guide is intended for trained laboratory personnel. While based on standard chemical safety principles and the specific functional group chemistry of substituted sulfonamides, it does not replace the official Safety Data Sheet (SDS) provided by your specific vendor.[1] Always consult your local Environmental Health & Safety (EHS) officer for site-specific regulations.
[1][2]
Executive Summary: Immediate Action Card
For the researcher in a rush: Do not dispose of this compound down the drain.
Parameter
Directive
Primary Waste Stream
Solid Hazardous Waste (Organic)
Liquid Solutions
Dispose as Non-Halogenated Organic Solvent Waste (unless dissolved in DCM/Chloroform).[1]
Drain Disposal
STRICTLY PROHIBITED. (High risk of aquatic toxicity/precipitation).[1]
Labeling
Must include: "N,2,5-Trimethylbenzene-1-sulfonamide," "Irritant," and "Toxic to Aquatic Life."[1]
Spill Cleanup
Sweep spills (do not create dust).[1] Wipe area with acetone, then soap/water.[1] Dispose of all cleanup materials as hazardous solid waste.[1]
Chemical Characterization & Hazard Logic
To dispose of a chemical safely, we must first understand its behavior.[1][2] N,2,5-trimethylbenzene-1-sulfonamide is a substituted benzenesulfonamide .[1] Its disposal profile is dictated by two competing structural motifs:
The Trimethylbenzene Core: This aromatic ring is highly lipophilic.[1] Data on trimethylbenzene isomers indicates they are toxic to aquatic life with long-lasting effects (H411) due to bioaccumulation potential.[1]
The Sulfonamide Moiety (
): This functional group is chemically stable and resistant to hydrolysis under neutral conditions.[1] It often imparts biological activity (enzyme inhibition), meaning environmental release can disrupt microbial ecosystems.[1]
Why this dictates the protocol:
Solubility: The lipophilic methyl groups and the aromatic ring make this compound sparingly soluble in water.[1] Causality: If poured down the drain, it will precipitate in the P-trap or sewer lines, creating a persistent contamination source.[1]
Thermal Stability: Sulfonamides require high temperatures for complete mineralization.[1] Causality: We select incineration over chemical treatment (like bleaching), which might produce toxic chloramines.[1]
Waste Segregation & Packaging Protocol
This protocol uses a Self-Validating System : the packaging itself prevents cross-contamination and ensures the waste handler knows exactly what to do.
A. Solid Waste (Pure Compound or Contaminated Solids)
Concentration Limit: If the concentration of the sulfonamide exceeds 5% (wt/vol), segregate into a separate bottle labeled "High Concentration Sulfonamide Waste" to alert the incineration facility.[1]
Visualized Decision Matrix
The following diagram illustrates the logical workflow for determining the correct waste stream, ensuring no decision fatigue leads to errors.
Caption: Waste stream segregation logic for N,2,5-trimethylbenzene-1-sulfonamide based on physical state and solvent matrix.
Emergency Procedures (Spill & Exposure)
Because this compound is an N-methyl sulfonamide, it carries a risk of skin sensitization (allergic dermatitis).[1]
Scenario
Protocol
Dry Powder Spill
1. Isolate: Evacuate immediate area if dust is airborne.2.[1] PPE: Wear N95 mask/respirator, double nitrile gloves, lab coat.3. Clean: Cover with wet paper towels (to suppress dust).[1] Scoop into a bag. Wipe surface with Acetone.4.[1] Disposal: All towels/scoops go to Solid Hazardous Waste.
Liquid Spill
1. Absorb: Use vermiculite or spill pads.2.[1] Neutralize: No chemical neutralization required; simple physical removal is best.3.[1] Disposal: Collect absorbent into a sealed jar. Label as "Solvent Debris contaminated with Sulfonamide."[1]
Skin Contact
Wash with soap and water for 15 minutes.[1] Do not use alcohol/acetone on skin (increases absorption).[1]
Final Disposal Path (Cradle-to-Grave)
Understanding the endpoint ensures you label correctly.[1]
Lab Collection: Waste is tagged with full chemical name (no abbreviations).[1][4]
EHS Aggregation: Lab packs are segregated by compatibility. Sulfonamides are generally packed with "Toxic Organics."[1]
Transport: DOT Classification usually falls under UN 3077 (Environmentally hazardous substance, solid, n.o.s.) if shipped in bulk.[1]
Destruction: The material is sent to a Rotary Kiln Incinerator .[1]
Mechanism:[1][3] Combustion at >1000°C breaks the benzenesulfonamide bond.[1]
Scrubbing: The sulfur content is converted to
, which is captured by the incinerator's wet scrubbers (lime injection) to prevent acid rain emissions.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
United States Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators. [Link][1]
European Chemicals Agency (ECHA). (2024).[1] Substance Information: 1,2,4-Trimethylbenzene (Component Data for Aquatic Toxicity Inference). [Link][1]
PubChem. (2024).[1] Compound Summary: Benzenesulfonamide Derivatives. National Library of Medicine.[1] [Link]
Personal protective equipment for handling N,2,5-trimethylbenzene-1-sulfonamide
The hazard profile of N,2,5-trimethylbenzene-1-sulfonamide is inferred from related chemical structures. Prudent handling should assume the potential for: Flammability: Trimethylbenzene isomers are recognized as flammabl...
Author: BenchChem Technical Support Team. Date: March 2026
The hazard profile of N,2,5-trimethylbenzene-1-sulfonamide is inferred from related chemical structures. Prudent handling should assume the potential for:
Flammability: Trimethylbenzene isomers are recognized as flammable liquids.[1][2]
Skin and Eye Irritation: Aromatic sulfonamides and trimethylbenzenes are frequently cited as skin and eye irritants.[1][2][3]
Respiratory Tract Irritation: Inhalation of vapors, mists, or dusts may lead to irritation of the respiratory system.[1][2][3]
Toxicity to Aquatic Life: Certain related compounds exhibit toxicity to aquatic organisms.[2][3]
Given these potential hazards, a proactive and cautious approach to personal protective equipment (PPE) and handling procedures is essential.
Core Directive: Proactive Risk Mitigation
As a Senior Application Scientist, the primary objective is to embed a safety-first mindset that anticipates and mitigates risks. In the absence of definitive data for N,2,5-trimethylbenzene-1-sulfonamide, this guide is structured to provide a robust framework for its safe management. This document empowers researchers to handle this compound with the highest degree of responsibility, from initial risk assessment to final waste disposal, while underscoring the critical need to consult the supplier-provided SDS.
Personal Protective Equipment (PPE): A Comprehensive Defense
The careful selection and use of PPE are foundational to laboratory safety, particularly when dealing with compounds with an incomplete public hazard profile. The recommendations below are based on the potential hazards extrapolated from analogous substances.
Table of Recommended PPE for N,2,5-trimethylbenzene-1-sulfonamide
An air-purifying respirator (APR) equipped with organic vapor cartridges is necessary.
Procedural Guidance for Safe Chemical Handling
Donning PPE: A Methodical Approach to Protection
The correct sequence for putting on PPE is crucial for ensuring its effectiveness.
Hand Hygiene: Always begin with thoroughly washed and dried hands.
Body Protection: Don a laboratory coat, ensuring it is completely fastened.
Respiratory Protection: If the risk assessment indicates a need for respiratory protection, put on the respirator at this stage. A prior fit test is mandatory.
Eye and Face Protection: Put on safety glasses or chemical splash goggles. If there is a significant risk of splashing, a face shield should be worn over the primary eye protection.[4]
Hand Protection: The final step is to don gloves. The cuffs of the gloves must be pulled over the sleeves of the laboratory coat to form a protective barrier.[1]
Doffing PPE: A Strategy to Prevent Contamination
The removal of PPE is a critical juncture where cross-contamination can occur. The primary aim is to minimize contact with the external, potentially contaminated surfaces of the equipment.
Gloves: Grasp the exterior of one glove at the cuff with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Insert the fingers of the now-bare hand under the cuff of the remaining glove and peel it off, encasing the first glove as you turn it inside out. Dispose of the gloves in the designated hazardous waste container.
Hand Hygiene: Immediately wash your hands.
Face and Eye Protection: Remove the face shield, followed by the goggles, by handling the straps. Avoid touching the front surfaces.
Body Protection: Unfasten the lab coat and remove it by peeling it from the shoulders, turning the sleeves inside out. Fold the coat so that the contaminated exterior is contained within the fold.
Respiratory Protection: If a respirator was used, remove it by the straps.
Final Hand Hygiene: Conclude by washing your hands thoroughly with soap and water.
Operational and Disposal Protocols
Chemical Handling and Storage
Ventilation: N,2,5-trimethylbenzene-1-sulfonamide must always be handled in a well-ventilated environment, with a certified chemical fume hood being the standard.[5]
Control of Ignition Sources: Given the flammability of related trimethylbenzenes, the substance should be kept clear of all sources of ignition, including heat, sparks, and open flames.[1][6]
Storage Conditions: Store the chemical in a tightly sealed and correctly labeled container. The storage area should be cool, dry, and well-ventilated, and separate from incompatible substances like strong oxidizing agents.[3][7]
Spill Response Protocol
In the case of a spill:
Evacuate and Alert: Immediately clear the affected area and inform your supervisor and any personnel in the vicinity.
Ventilate the Area: Ensure adequate ventilation to disperse any vapors.
Contain the Spill: If it can be done without risk, contain the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[1][8] Do not use combustible materials for absorption.
Utilize Appropriate PPE: No attempt should be made to clean a spill without the correct PPE, which for a significant spill includes respiratory protection.[9]
Collection and Disposal: The absorbent material should be carefully collected into a sealable container designated for hazardous waste.[9][10]
Waste Management
All materials contaminated with N,2,5-trimethylbenzene-1-sulfonamide, including used PPE and spill cleanup supplies, are to be treated as hazardous waste.[1][2]
Adhere strictly to all institutional, local, state, and federal regulations governing the disposal of hazardous chemical waste. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal procedures.
Visualized Safety Workflow
The following diagram provides a visual representation of the decision-making process and necessary actions for the safe handling of N,2,5-trimethylbenzene-1-sulfonamide.
Caption: A workflow diagram outlining the safe handling of N,2,5-trimethylbenzene-1-sulfonamide.
References
3M. (2015, February 11). Safety Data Sheet.
TCI EUROPE N.V. (Date unavailable). Safety Data Sheet: 1,2,3-Trimethylbenzene.
CPAchem Ltd. (2022, December 1). Safety data sheet: 1,2,3-Trimethylbenzene.
TCI Chemicals. (Date unavailable). Safety Data Sheet.
Airgas. (2016, March 18). Safety Data Sheet.
Fisher Scientific. (2005, February 1). Safety Data Sheet. Retrieved from a general Fisher Scientific SDS source.
Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet. Retrieved from a general Thermo Fisher Scientific SDS source.
Fisher Scientific. (Date unavailable). Safety Data Sheet. Retrieved from a general Fisher Scientific SDS source.
Fisher Scientific. (Date unavailable). Safety Data Sheet. Retrieved from a general Fisher Scientific SDS source.
New Jersey Department of Health. (Date unavailable). Hazard Summary: Trimethyl Benzene (mixed isomers). Retrieved from [Link]
ChemicalBook. (Date unavailable). trimethylbenzene - Safety Data Sheet.